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  • Product: JC-171
  • CAS: 2112809-98-8

Core Science & Biosynthesis

Foundational

JC-171: Selective NLRP3 Inflammasome Inhibition and Translational Applications

A Technical Whitepaper on Mechanism, Pharmacodynamics, and Experimental Methodologies Rationale and Chemical Evolution The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical sensor in t...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on Mechanism, Pharmacodynamics, and Experimental Methodologies

Rationale and Chemical Evolution

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical sensor in the innate immune system. Dysregulation of this multi-protein complex drives the pathogenesis of severe neuroinflammatory disorders, including Multiple Sclerosis (MS)[1]. Early drug development efforts targeting this pathway led to the discovery of JC-21, a sulfonamide compound with potent inhibitory activity but severely limited aqueous solubility (LogP = 0.81), which restricted its in vivo therapeutic utility[1].

To overcome this pharmacokinetic bottleneck,1[1]. By introducing a hydroxamic acid moiety onto the sulfonamide scaffold, researchers significantly increased the molecule's polarity (LogP = 0.19) while maintaining its structural affinity for the inflammasome complex[1].

Mechanism of Action: Disruption of Inflammasome Assembly

The canonical activation of the NLRP3 inflammasome requires two distinct signals: a priming signal (e.g., via TLR4/NF-κB) that upregulates pro-IL-1β and NLRP3 expression, and an activation signal (e.g., ATP-induced potassium efflux) that triggers complex assembly[2].

Unlike broad-spectrum anti-inflammatory agents that inhibit upstream NF-κB transcription, JC-171 operates via a highly specific, downstream mechanism. Immunoprecipitation studies reveal that1[1]. Furthermore,2[2]. By blocking this crucial protein-protein interaction, JC-171 halts the recruitment of pro-caspase-1, thereby preventing its auto-cleavage into active caspase-1 and the subsequent maturation of IL-1β[1].

NLRP3_Pathway LPS LPS (Signal 1) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Transcription TLR4->NFkB Priming Upregulation of NLRP3 & pro-IL-1β NFkB->Priming NLRP3 NLRP3 Sensor Priming->NLRP3 ATP ATP (Signal 2) P2X7 P2X7 Receptor ATP->P2X7 K_efflux K+ Efflux P2X7->K_efflux K_efflux->NLRP3 Complex Active NLRP3 Inflammasome NLRP3->Complex Assembly ASC ASC Adaptor ASC->Complex Caspase1 Pro-Caspase-1 Caspase1->Complex JC171 JC-171 Inhibitor JC171->Complex Blocks NLRP3-ASC Interaction IL1b Mature IL-1β Release Complex->IL1b Caspase-1 Cleavage

NLRP3 Inflammasome Signaling Pathway and JC-171 Intervention Mechanism.

Quantitative Pharmacodynamics & Physicochemical Properties

The following table summarizes the core quantitative data characterizing JC-171's efficacy and properties[1][3][4].

Property / MetricValueSignificance
Chemical Name 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamideHydroxyl-sulfonamide analogue[1]
Molecular Weight 384.83 g/mol Small molecule profile[4]
Lipophilicity (LogP) 0.19Vastly improved aqueous solubility over parent JC-21 (0.81)[1]
In Vitro IC₅₀ (IL-1β Release) 8.45 ± 1.56 μMPotent dose-dependent inhibition in J774A.1 macrophages[1]
Target Selectivity High (NLRP3 specific)Does not inhibit TNF-α or IL-6 production[1]
In Vivo Dosage (EAE Model) 10 mg/kg (Therapeutic)Efficacious at low doses for halting disease progression[3]

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous scientific integrity, experimental designs utilizing JC-171 must incorporate built-in controls to validate the specificity of the mechanism.

Protocol A: In Vitro Macrophage Assay (Self-Validating System)

This protocol utilizes J774A.1 murine macrophages or primary bone-marrow-derived macrophages (BMDMs) to evaluate JC-171's inhibitory capacity[1].

  • Cell Seeding & Priming (Signal 1): Seed macrophages and treat with 1 μg/mL Lipopolysaccharide (LPS) for 4.5 hours[3].

    • Causality: Resting macrophages do not express sufficient basal levels of NLRP3 or pro-IL-1β. LPS binding to TLR4 activates NF-κB, transcriptionally priming the cells for inflammasome assembly.

  • Inhibitor Administration & Activation (Signal 2): Add JC-171 (dose range: 0–100 μM) concurrently with 5 mM ATP for 30 minutes[3].

    • Causality: ATP activates the P2X7 receptor, inducing the K+ efflux required to trigger NLRP3 oligomerization. By adding JC-171 only during the ATP stimulation phase, we isolate its pharmacological effect to the assembly phase, proving it does not merely inhibit the upstream NF-κB priming pathway.

  • Multiplex Readout (Validation Step): Analyze the culture supernatant via ELISA for both IL-1β and TNF-α[1].

    • Causality: TNF-α secretion is driven by the LPS/NF-κB pathway but is independent of the inflammasome. If JC-171 reduces IL-1β but leaves TNF-α levels unaffected, the system self-validates that JC-171 is a selective inflammasome inhibitor, not a general immunosuppressant or cytotoxic agent[1].

Protocol B: In Vivo EAE Mouse Model Workflow

Experimental Autoimmune Encephalomyelitis (EAE) is the premier animal model for Multiple Sclerosis. JC-171 has demonstrated profound efficacy in this model[1].

  • Immunization: On Day 0, immunize mice subcutaneously with 200 μg Myelin Oligodendrocyte Glycoprotein (MOG₃₅₋₅₅) peptide emulsified in Complete Freund's Adjuvant (CFA)[3].

    • Causality: MOG₃₅₋₅₅ breaks immune tolerance, generating autoreactive CD4+ T cells targeted against central nervous system myelin.

  • BBB Permeabilization: Inject 200 ng of Pertussis Toxin on Day 0 and Day 2[3].

    • Causality: Pertussis toxin transiently permeabilizes the blood-brain barrier (BBB), allowing the autoreactive T cells to infiltrate the CNS and initiate neuroinflammation.

  • Therapeutic Dosing: Initiate intraperitoneal (IP) administration of JC-171 (10 mg/kg) every other day once mice reach a clinical score of 1 (flaccid tail)[3].

    • Causality: Treating after disease onset mimics a clinical therapeutic setting rather than mere prophylaxis, validating real-world drug viability.

  • Mechanistic Endpoint Analysis: Extract spleens and spinal cords to analyze the frequency of Th17 cells via flow cytometry, alongside serum IL-1β levels[3].

    • Causality: NLRP3-derived IL-1β is a required cytokine for the differentiation and expansion of pathogenic Th17 cells. A concurrent drop in IL-1β and Th17 frequency validates that JC-171's phenotypic efficacy (reduced paralysis) is directly linked to its molecular mechanism (inflammasome inhibition)[1].

EAE_Workflow Immune Day 0: MOG35-55 + CFA Immunization PTX Day 0 & 2: Pertussis Toxin (BBB Permeabilization) Immune->PTX Onset Disease Onset (Clinical Score ≥ 1) PTX->Onset Treatment JC-171 Dosing (10 mg/kg IP) Onset->Treatment Analysis Endpoint: IL-1β & Th17 Quantification Treatment->Analysis

Experimental Workflow for JC-171 Therapeutic Validation in EAE Mouse Model.

References

  • Title: Development and Characterization of a Hydroxyl-Sulfonamide Analogue, 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide, as a Novel NLRP3 Inflammasome Inhibitor for Potential Treatment of Multiple Sclerosis Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: Techniques to Study Inflammasome Activation and Inhibition by Small Molecules Source: MDPI URL: [Link]

Sources

Exploratory

Precision Targeting of the NLRP3 Inflammasome: Mechanisms, Small Molecules, and Validation Protocols

Executive Summary The NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome represents a critical node in the innate immune response, driving the maturation of IL-1β and IL-18.[1][2][3][4][5] While histor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome represents a critical node in the innate immune response, driving the maturation of IL-1β and IL-18.[1][2][3][4][5] While historically termed "undruggable" due to its complex oligomerization kinetics, recent structural breakthroughs have facilitated the development of high-potency small molecule inhibitors. This guide synthesizes the current mechanistic understanding of NLRP3 inhibition, detailing the transition from sulfonylurea-based chemical probes (MCC950) to clinical-stage nitriles (OLT1177) and novel NEK7-interfacing compounds. It provides rigorous, self-validating protocols for preclinical assessment, designed for immediate application in drug discovery workflows.

Mechanistic Architecture: The "Licensed" State

To effectively inhibit NLRP3, one must understand the structural transitions governing its activation. NLRP3 does not exist in a binary "on/off" state but cycles through a complex equilibrium regulated by ATP hydrolysis and NEK7 binding.

The Priming-Activation Uncoupling
  • Priming (Signal 1): TLR activation (e.g., via LPS) activates NF-κB, upregulating NLRP3 and pro-IL-1β expression.[1] Crucially, inhibitors targeting the NLRP3 protein directly (e.g., MCC950) do not affect this stage.

  • Activation (Signal 2): Stimuli such as nigericin (K+ efflux), ATP, or MSU crystals trigger the assembly.

  • The NEK7 Bridge: NIMA-related kinase 7 (NEK7) is an obligate partner. It binds to the NLRP3 leucine-rich repeat (LRR) and NACHT domains, bridging adjacent NLRP3 subunits to complete the active ring structure.

The ATPase Checkpoint

The central NACHT domain contains the Walker A (ATP-binding) and Walker B (ATP-hydrolysis) motifs.[1]

  • Inactive State: ADP-bound.

  • Active State: ATP-bound.[2]

  • Inhibition Mechanism: Most direct inhibitors (MCC950, CY-09) stabilize the inactive ADP-bound conformation or block the ATP-hydrolysis transition state, effectively "freezing" the protein in a closed conformation that cannot oligomerize with ASC.

Chemical Biology of Inhibition

The landscape of NLRP3 inhibitors has evolved from non-specific sulfonylureas to highly selective direct binders.

Table 1: Comparative Analysis of Key Small Molecule Inhibitors
CompoundClassTarget SiteMechanism of ActionClinical Status (2025)
MCC950 (CRID3) Diaryl-sulfonylureaWalker B Motif (NACHT)Blocks ATP hydrolysis; locks closed conformation.Preclinical (Tool Compound)
OLT1177 (Dapansutrile)

-Sulfonyl nitrile
NACHT DomainInhibits ATPase activity; blocks ASC recruitment.Phase 2/3 (Gout, HF)
Rociletinib PyrimidineNEK7 (Cys79)Covalent modification of NEK7; blocks NLRP3-NEK7 interaction.[6]Phase 3 (Oncology/Repurposing)
Oridonin DiterpenoidNLRP3 (Cys279)Covalent Michael acceptor; blocks NEK7 interaction.[6][7]Preclinical
VTX3232 Novel ScaffoldNLRP3 (CNS Penetrant)Direct allosteric inhibition.Phase 2 (Obesity/Parkinson's)
The Sulfonylurea Paradigm (MCC950)

MCC950 remains the gold-standard chemical probe. Structural studies confirm it binds to the Walker B motif. While highly potent (IC50 ~8 nM), its development was halted due to hepatotoxicity. However, it serves as the positive control for all in vitro validation assays.

The Nitrile Evolution (OLT1177)

OLT1177 avoids the sulfonylurea moiety, improving safety profiles. It is orally active and demonstrates a high specificity for NLRP3 over AIM2 or NLRC4 inflammasomes. It functions by preventing the conformational change required for ASC recruitment.

Preclinical Validation Workflows

The following protocols are designed to be self-validating. The inclusion of negative controls (priming only) and specificity controls (AIM2 activation via poly(dA:dT)) is mandatory to distinguish specific NLRP3 inhibition from general anti-inflammatory effects.

Protocol A: The Canonical Macrophage Inhibition Assay

Objective: Quantify potency (IC50) against canonical inflammasome activation. Cell System: Immortalized Bone Marrow-Derived Macrophages (iBMDMs) or differentiated THP-1 cells.

Reagents:

  • Priming Agent: LPS (Lipopolysaccharide), E. coli O111:B4.

  • Activator: Nigericin (K+ ionophore) or ATP.

  • Control Inhibitor: MCC950 (10 µM).[5]

Step-by-Step Methodology:

  • Seeding: Plate THP-1 cells (5x10^4/well) in 96-well plates. Differentiate with 100 nM PMA for 24 hours. Rest in fresh media for 24 hours.

  • Priming (Signal 1): Treat cells with LPS (1 µg/mL) for 3 hours.

    • Validation Check: Supernatant TNF-α should increase, but IL-1β should remain intracellular (pro-form).

  • Inhibitor Incubation: Add test compounds (serial dilution, e.g., 0.1 nM – 10 µM) for 30–60 minutes post-priming.

    • Rationale: Adding post-priming ensures you are testing NLRP3 assembly inhibition, not NF-κB inhibition.

  • Activation (Signal 2): Add Nigericin (10 µM) for 1 hour.

  • Harvest: Collect supernatant for ELISA (IL-1β, IL-18) and LDH assay (cytotoxicity control). Lysate cells for Western Blot.

  • Readout:

    • Specific Signal: Reduction in mature IL-1β (p17) and Caspase-1 (p20) in supernatant.

    • Toxicity Signal: If LDH release decreases alongside IL-1β, the compound protects against pyroptosis. If LDH is high but IL-1β is low, the compound may be toxic or interfering with synthesis.

Protocol B: ASC Speck Formation Assay (Visual Confirmation)

Objective: Confirm blockade of oligomerization upstream of cytokine release. Cell System: THP1-ASC-GFP reporter cells.[5]

  • Setup: Seed THP1-ASC-GFP cells on glass coverslips or imaging-compatible plates.

  • Induction: Prime with LPS (3h) -> Treat with Inhibitor (30 min) -> Activate with Nigericin (45 min).

  • Fixation: Fix with 4% Paraformaldehyde immediately.

  • Quantification:

    • Negative Control: Diffuse GFP fluorescence (cytosolic).

    • Positive Control (No Inhibitor): Condensed, bright GFP "specks" (1 per cell).

    • Test: Calculate % of cells with specks. A true NLRP3 inhibitor must reduce speck percentage significantly.

Visualizing the Pathway and Workflow

Diagram 1: NLRP3 Signaling & Inhibitor Intervention Points

This diagram illustrates the assembly of the inflammasome and precise points where MCC950, OLT1177, and NEK7 inhibitors intervene.

Caption: Mechanistic map of NLRP3 activation. MCC950 targets the ATPase cycle; Rociletinib prevents NEK7 integration.

Diagram 2: High-Throughput Screening Workflow

A logic flow for validating hits from a small molecule library.

Screening_Workflow Start Compound Library Step1 1. Priming (LPS 3h) Upregulate NLRP3 Start->Step1 Step2 2. Add Compound (30 min pre-activation) Step1->Step2 Step3 3. Activation (Nigericin 1h) Step2->Step3 Readout1 ELISA: IL-1β (Primary Endpoint) Step3->Readout1 Readout2 LDH Assay (Toxicity Check) Step3->Readout2 Decision Is IL-1β Reduced? Readout1->Decision Hit Potential Hit Decision->Hit Yes (>50%) Discard Inactive Decision->Discard No Specific Specificity Test (AIM2 / NLRC4) Hit->Specific Secondary Screen

Caption: Step-wise screening logic. Toxicity (LDH) and Specificity (AIM2) controls are critical filters for false positives.

Challenges & Future Directions

While OLT1177 advances in the clinic, the field faces specific challenges:

  • CNS Penetration: Systemic inflammation differs from neuroinflammation. Compounds like VTX3232 and NT-0796 are specifically engineered to cross the blood-brain barrier (BBB) to treat Parkinson’s and Alzheimer’s, a capability MCC950 lacks.

  • Species Specificity: Some inhibitors show varying potency between human and murine NLRP3 due to sequence divergence in the NACHT domain. Validation in human PBMC (Peripheral Blood Mononuclear Cells) is mandatory before clinical escalation.

  • Resistance: Mutations in the Walker B motif can render specific inhibitors ineffective, necessitating diverse chemotypes (e.g., covalent NEK7 binders) in the pipeline.

References

  • Coll, R. C., et al. (2019). MCC950 directly targets the NLRP3 ATP-hydrolysis motif for inflammasome inhibition.[8] Nature Chemical Biology. Link

  • Marchetti, C., et al. (2018). OLT1177, a β-sulfonyl nitrile compound, safe in humans, inhibits the NLRP3 inflammasome and reverses the metabolic cost of inflammation. PNAS. Link

  • Huang, Y., et al. (2024). Identification of a covalent NEK7 inhibitor to alleviate NLRP3 inflammasome-driven metainflammation.[9] Cell Communication and Signaling. Link

  • Ventyx Biosciences. (2025). Pipeline Strategy and Clinical Updates on NLRP3 Inhibitor Portfolio (VTX3232). Ventyx Biosciences Press Release. Link

  • DelveInsight. (2025). NLRP3 Protein Inhibitors Clinical Trials Analysis 2025. DelveInsight Business Research. Link

  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro NLRP3 Inflammasome Inhibition Assay. BenchChem Protocols. Link

Sources

Foundational

Technical Guide: JC-171 vs. JC-21 Hydroxyl-Sulfonamide Analogues in NLRP3 Inflammasome Inhibition

[1][2] Executive Summary Context: The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical driver of sterile inflammation and neurodegenerative pathology.[1] While sulfonylurea drugs like...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

Context: The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical driver of sterile inflammation and neurodegenerative pathology.[1] While sulfonylurea drugs like glyburide exhibit NLRP3 inhibitory activity, their utility is limited by hypoglycemia-inducing off-target effects.[1] The Evolution: JC-21 emerged as a seminal sulfonamide analogue, stripping away the cyclohexylurea moiety of glyburide to eliminate insulinotropic activity while retaining NLRP3 selectivity. JC-171 represents the next-generation hydroxyl-sulfonamide analogue, rationally designed to optimize physicochemical properties—specifically polarity and solubility—without compromising the core mechanism of action.[1] Key Differentiator: The introduction of a hydroxamic acid (N-hydroxy) group in JC-171 significantly lowers LogP (0.19 vs. 0.81 for JC-21), enhancing aqueous solubility and suitability for CNS-targeted delivery in multiple sclerosis (MS) models.[1]

Chemical Biology & Structure-Activity Relationship (SAR)

The Scaffold Evolution

The design logic follows a strict pharmacophore retention strategy targeting the ATP-binding motif of the NACHT domain or the ASC-interacting interface.

  • Parent Scaffold (Glyburide): Contains a sulfonylurea group responsible for ATP-sensitive K+ channel (K_ATP) inhibition (insulin secretion) and NLRP3 inhibition.[1]

  • Intermediate (JC-21): The urea moiety is replaced, yielding a sulfonamide.[1] This ablates K_ATP activity, preventing hypoglycemia.[1]

  • Target Analogue (JC-171): The sulfonamide nitrogen is hydroxylated (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ).[1][2][3][4][5] This modification tests the tolerance of the sulfonamide pocket to polar groups and exploits the N-hydroxy metabolite profile often associated with anti-inflammatory sulfonamides.[6]
    
Physicochemical Comparison

The following table summarizes the core shifts in molecular properties that drive the selection of JC-171 for specific indications like Experimental Autoimmune Encephalomyelitis (EAE).

PropertyJC-21 (Parent)JC-171 (Analogue)Impact on Drug Development
Chemical Class SulfonamideHydroxyl-sulfonamideNovel IP space; metabolic stability implications.[1]
LogP 0.810.19JC-171 is significantly more polar, improving aqueous solubility.[1]
IC50 (J774A.1) ~3.25 µM~8.45 µMSlight reduction in potency in vitro, but within acceptable lead range.[1]
Target Selectivity NLRP3NLRP3Both spare AIM2 and NLRC4 inflammasomes.[1]
Primary Indication Acute Myocardial InfarctionMultiple Sclerosis (EAE)Polarity shift favors different tissue distribution profiles.[1]
Visualization: SAR Logic Flow

The following diagram illustrates the rational design pathway from Glyburide to JC-171.

SAR_Evolution cluster_0 Pharmacological Outcome Glyburide Glyburide (Sulfonylurea) JC21 JC-21 (Sulfonamide) Glyburide->JC21 Remove Cyclohexylurea (Eliminate Hypoglycemia) JC171 JC-171 (Hydroxyl-sulfonamide) JC21->JC171 N-Hydroxylation (LogP 0.81 -> 0.19) Outcome Maintained NLRP3 Selectivity Improved Solubility JC171->Outcome

Caption: Rational design trajectory from Glyburide to JC-171, highlighting the functional group modifications and their physicochemical consequences.

Pharmacological Profile & Mechanism of Action[1]

Mechanism of Action (MoA)

Both JC-21 and JC-171 function as direct inhibitors of NLRP3 inflammasome assembly .[1] Unlike indirect inhibitors that may target upstream signaling (e.g., ROS scavengers) or downstream effectors (e.g., Caspase-1 inhibitors), these analogues intervene at the oligomerization step.[1]

  • Signal 1 (Priming): LPS stimulation upregulates NLRP3 and pro-IL-1β expression (NF-κB pathway).[1] JC-171 does not inhibit this step.[1]

  • Signal 2 (Activation): ATP or Nigericin induces K+ efflux.[1] JC-171 does not block K+ efflux.[1]

  • Assembly (The Target): JC-171 prevents the physical interaction between the NLRP3 NACHT domain and the ASC adaptor protein. This blockade halts the formation of the ASC speck, preventing pro-caspase-1 recruitment and cleavage.

Potency & Selectivity

While JC-171 shows a slightly higher IC50 (8.45 µM) compared to JC-21 (3.25 µM) in J774A.1 macrophages, this trade-off is acceptable given the improved solubility.[1] Crucially, JC-171 maintains high selectivity:

  • No inhibition of AIM2 inflammasome (dsDNA induced).[1]

  • No inhibition of NLRC4 inflammasome (Flagellin induced).[1]

  • No cytotoxicity observed at therapeutic concentrations (<100 µM).[1]

Experimental Protocols (Standard Operating Procedures)

In Vitro Validation: J774A.1 Macrophage Assay

This protocol validates the potency of JC-171 against NLRP3-dependent IL-1β release.[6][1][2][3][4][5]

Reagents:

  • J774A.1 murine macrophages.[6][1][2][3][4][5][7]

  • Ultra-pure LPS (Priming agent).[1]

  • ATP (Activation agent).[6][1][4][5][7]

  • JC-171 (dissolved in DMSO).[1]

Workflow:

  • Seeding: Plate J774A.1 cells at

    
     cells/mL in 24-well plates. Incubate overnight.
    
  • Priming: Replace media with fresh DMEM containing 1 µg/mL LPS . Incubate for 4.5 hours .

  • Treatment: Add JC-171 at graded concentrations (e.g., 1, 3, 10, 30, 100 µM). Incubate for 30 minutes .

    • Control: Vehicle (DMSO) only.[1]

  • Activation: Add 5 mM ATP to the culture (without washing off JC-171). Incubate for 30 minutes .

  • Harvest: Collect cell-free supernatants immediately.

  • Analysis: Quantify IL-1β using a mouse-specific ELISA kit.

  • Viability Check: Perform MTT assay on the remaining cell monolayer to ensure reduced cytokine levels are not due to cell death.[1]

In Vivo Validation: EAE Mouse Model (MS)

This protocol assesses the efficacy of JC-171 in a neuroinflammatory context.[1]

Model Induction:

  • Mice: C57BL/6 females (8-10 weeks).[1]

  • Immunization: Subcutaneous injection of MOG

    
     peptide emulsified in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.[1]
    
  • Toxin: Intraperitoneal injection of Pertussis toxin (200 ng) on Day 0 and Day 2.[1]

Dosing Regimen:

  • Compound: JC-171 (10 mg/kg or 100 mg/kg).[1][2]

  • Route: Intraperitoneal (i.p.) or Oral gavage.[1]

  • Schedule: Daily or every other day, starting from Day 0 (Prophylactic) or Day 9 (Therapeutic/Onset).

Readouts:

  • Clinical Score: 0 (Normal) to 5 (Moribund), monitored daily.

  • Histology: Luxol Fast Blue (demyelination) and H&E (infiltration) staining of spinal cord sections.[1]

  • Cytokine Profiling: Serum IL-1β and IL-17A levels.[1]

Visualization: Experimental Workflow

The following diagram maps the critical path for validating JC-171 activity.

Experimental_Workflow cluster_readouts Dual Readout System Start J774A.1 Macrophages Priming LPS Priming (4.5h) (NF-κB Upregulation) Start->Priming Treatment JC-171 Treatment (30 min pre-ATP) Priming->Treatment Activation ATP Stimulation (30 min) (NLRP3 Assembly) Treatment->Activation ELISA Supernatant: IL-1β ELISA Activation->ELISA Inhibition Efficacy MTT Cell Monolayer: MTT Viability Activation->MTT Toxicity Control

Caption: Step-by-step in vitro validation workflow for JC-171, ensuring separation of efficacy (ELISA) from cytotoxicity (MTT).

References

  • Guo, C., et al. (2017). Development and Characterization of a Hydroxyl-Sulfonamide Analogue, 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide, as a Novel NLRP3 Inflammasome Inhibitor for Potential Treatment of Multiple Sclerosis.[1] ACS Chemical Neuroscience.[1][2][5] [1]

  • Marchetti, C., et al. (2014). Pharmacologic Inhibition of the NLRP3 Inflammasome Preserves Cardiac Function after Ischemic and Nonischemic Injury in the Mouse.[8] Journal of Cardiovascular Pharmacology (Reference for JC-21/16673-34-0).[1]

  • Coll, R. C., et al. (2015). MCC950 directly targets the NLRP3 ATP-hydrolysis motif for inflammasome inhibition.[1] Nature Medicine (Context for NLRP3 inhibition mechanisms).[1]

Sources

Exploratory

The Role of JC-171 in Blocking ASC Oligomerization: A Technical Whitepaper

Prepared by: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals Focus: Mechanistic validation, quantitative pharmacodynamics, and experimental protocols for JC-171....

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals Focus: Mechanistic validation, quantitative pharmacodynamics, and experimental protocols for JC-171.

Executive Summary & Structural Rationale

The NOD-like receptor family pyrin-domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its aberrant activation is implicated in a spectrum of inflammatory and autoimmune disorders, including Multiple Sclerosis (MS). In the pursuit of clinically viable NLRP3 inhibitors, the sulfonamide derivative JC-21 demonstrated promising inhibitory activity but was severely limited by poor aqueous solubility[1][2].

To overcome this pharmacokinetic bottleneck, JC-171 was rationally designed as a hydroxyl-sulfonamide analogue[1]. The introduction of the hydroxyl group significantly improved the compound's physicochemical properties while retaining potent, selective inhibition of the NLRP3 inflammasome[2][3]. Mechanistically, JC-171 exerts its therapeutic effect not merely by suppressing upstream signals, but by directly interfering with the protein-protein interaction (PPI) between NLRP3 and the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), thereby halting the formation of the inflammasome complex[4][5].

Mechanistic Paradigm: Halting ASC Oligomerization

The activation of the NLRP3 inflammasome is a two-step process requiring "priming" (Signal 1, e.g., LPS) to upregulate NLRP3 and pro-IL-1β expression, followed by "activation" (Signal 2, e.g., ATP) which triggers potassium efflux and NLRP3 oligomerization[2][6].

Once NLRP3 oligomerizes, it recruits ASC via homotypic PYD-PYD (Pyrin domain) interactions. ASC then polymerizes into a massive, prion-like macromolecular structure known as the "ASC speck"[6]. This speck recruits pro-caspase-1 via CARD-CARD interactions, leading to its proximity-induced autoactivation, subsequent cleavage of pro-IL-1β/pro-IL-18, and gasdermin D (GSDMD)-mediated pyroptosis[4][6].

The Role of JC-171: JC-171 interacts with an allosteric site on the NLRP3 protein, located near the ATP-binding domain[6]. By binding to this pocket, JC-171 induces a conformational constraint that effectively destroys the NLRP3-ASC PPI[4]. Consequently, the downstream recruitment and subsequent oligomerization of ASC are completely abrogated, silencing the inflammatory cascade before caspase-1 can be activated[5].

G Stimulus PAMPs/DAMPs (e.g., LPS/ATP) NLRP3 NLRP3 Sensor Activation & Oligomerization Stimulus->NLRP3 Triggers ASC ASC Recruitment & Speck Oligomerization NLRP3->ASC Recruits via PYD-PYD JC171 JC-171 (Hydroxyl-sulfonamide) JC171->NLRP3 Binds Allosteric Site JC171->ASC Blocks PPI Caspase Pro-Caspase-1 Cleavage ASC->Caspase Recruits via CARD-CARD IL1B IL-1β / IL-18 Release & Pyroptosis Caspase->IL1B Induces

Mechanistic pathway of JC-171 disrupting NLRP3-ASC protein-protein interaction.

Quantitative Pharmacodynamics

To evaluate JC-171 against other benchmark inhibitors, it is crucial to analyze its quantitative binding and efficacy metrics. The table below synthesizes its pharmacological profile based on established literature.

ParameterValue / DescriptionSignificance / Causality
Chemical Class Hydroxyl-sulfonamideImproved aqueous solubility over parent compound JC-21[1].
Primary Target NLRP3 (Allosteric site)Prevents NLRP3-ASC interaction without directly targeting downstream caspases[4][6].
In Vitro IC₅₀ 8.45 μMConcentration required to inhibit 50% of LPS/ATP-induced IL-1β release in J774A.1 macrophages[7].
In Vivo Efficacy 10 - 100 mg/kg (i.p.)Delays progression and reduces severity of Experimental Autoimmune Encephalomyelitis (EAE) in mice[2][7].
Cytotoxicity Minimal up to 100 μMEnsures that reductions in IL-1β are due to specific inflammasome inhibition, not cell death[7].

Experimental Methodologies: Validating ASC Blockade

As an Application Scientist, I emphasize that proving an inhibitor blocks ASC oligomerization requires rigorous, self-validating assays. ASC specks are highly dynamic and non-covalent; standard detergent lysis will cause these oligomers to dissociate back into monomers, yielding false negatives. Therefore, covalent cross-linking prior to Western blotting is mandatory.

Protocol 1: ASC Oligomerization Cross-Linking Assay

Rationale: Disuccinimidyl suberate (DSS) is a membrane-permeable cross-linker that covalently binds primary amines. By applying DSS to the insoluble pellet of activated macrophages, we permanently capture the ASC oligomers (dimers, trimers, and high-molecular-weight smears) for visualization via SDS-PAGE.

Step-by-Step Workflow:

  • Cell Culture & Priming: Seed J774A.1 murine macrophages at

    
     cells/well in a 6-well plate. Prime with 1 μg/mL LPS for 3 hours to upregulate NLRP3 and pro-IL-1β[7].
    
  • Inhibitor Treatment: Pre-treat cells with JC-171 (e.g., 10 μM, 50 μM) or a positive control (e.g., MCC950 at 1 μM) for 30 minutes. Self-Validation Check: Always include a vehicle (DMSO) control to establish baseline speck formation.

  • Activation: Stimulate with 5 mM ATP for 45 minutes to trigger potassium efflux and inflammasome assembly[7].

  • Lysis & Fractionation: Lyse cells in cold NP-40 buffer (containing protease inhibitors). Centrifuge at 5,000 × g for 10 minutes at 4°C. The supernatant contains the soluble fraction (monomeric ASC); the pellet contains the insoluble ASC specks.

  • DSS Cross-Linking: Wash the pellet twice with PBS to remove residual NP-40. Resuspend the pellet in 500 μL PBS containing 2 mM DSS. Incubate at room temperature for 30 minutes on a rotator.

  • Quenching & Western Blot: Quench the cross-linking reaction by adding 50 mM Tris-HCl (pH 7.5) for 15 minutes. Centrifuge, resuspend the pellet in 1X SDS sample buffer, boil for 5 minutes, and resolve via Western Blot using an anti-ASC primary antibody.

  • Expected Result: Vehicle-treated activated cells will show a distinct laddering effect (dimers, trimers, and >250 kDa oligomers). JC-171 treatment will dose-dependently abrogate these higher-molecular-weight bands, trapping ASC in its monomeric (~22 kDa) state[4][8].

Workflow Prime 1. Priming LPS (3h) Treat 2. Inhibition JC-171 (0.5h) Prime->Treat Activate 3. Activation ATP (45m) Treat->Activate Lysis 4. Lysis & Centrifugation Isolate Insoluble Pellet Activate->Lysis Crosslink 5. DSS Cross-linking Stabilize Oligomers Lysis->Crosslink WB 6. Western Blot Anti-ASC Detection Crosslink->WB

Step-by-step experimental workflow for validating ASC oligomerization blockade.

Protocol 2: Co-Immunoprecipitation (Co-IP) of NLRP3 and ASC

Rationale: To prove that the lack of ASC oligomerization is specifically due to the disruption of the NLRP3-ASC interaction (and not upstream kinase inhibition), a Co-IP must be performed[3].

Workflow:

  • Following LPS priming and ATP activation (in the presence or absence of JC-171), lyse cells in a mild IP buffer (e.g., 0.5% CHAPS) to preserve protein-protein interactions.

  • Incubate the whole cell lysate (WCL) with an anti-NLRP3 antibody overnight at 4°C.

  • Add Protein A/G magnetic beads for 2 hours to capture the NLRP3 complexes.

  • Wash beads extensively, elute by boiling in SDS buffer, and probe the immunoblot for both NLRP3 (pull-down control) and ASC (co-precipitated target).

  • Expected Result: JC-171 treatment will result in a significantly reduced level of ASC pulled down by NLRP3 compared to the ATP-stimulated vehicle control, confirming the disruption of the PPI[5].

In Vivo Translation: The EAE Model

The ultimate validation of JC-171's mechanism is its translation to in vivo disease models. Experimental Autoimmune Encephalomyelitis (EAE) is the premier murine model for Multiple Sclerosis, a disease heavily driven by Th17 responses and IL-1β production[9].

When mice are immunized with Myelin Oligodendrocyte Glycoprotein (MOG) peptide, the NLRP3 inflammasome is hyperactivated. Administration of JC-171 (10 mg/kg to 100 mg/kg, administered intraperitoneally on alternate days) has been shown to successfully penetrate target tissues, block in vivo IL-1β release, and significantly delay the onset and severity of motor paralysis associated with EAE[2][7]. This confirms that the in vitro blockade of ASC oligomerization directly translates to systemic disease modification[3].

Conclusion

JC-171 represents a highly optimized, rationally designed pharmacological tool. By specifically targeting an allosteric site on NLRP3 and disrupting its interaction with ASC, JC-171 effectively halts the assembly of the inflammasome speck. For researchers investigating pyroptosis or developing therapeutics for neuroinflammatory diseases, JC-171 serves as both a powerful mechanistic probe and a promising lead compound for clinical translation.

References

  • JC-171 | NLRP3 Inhibitor - MedchemExpress.
  • JC-171 | CAS# 2112809-98-8 | NLRP3 Inflammasome Inhibitor - MedKoo Biosciences Source: MedKoo Biosciences URL
  • JC-171: A Technical Guide to its Synthesis, Discovery, and Mechanism of Action - Benchchem Source: BenchChem URL
  • Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - MDPI Source: MDPI URL
  • Development and Characterization of a Hydroxyl-Sulfonamide Analogue, 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)
  • Functional Characterization of an Arylsulfonamide-Based Small-Molecule Inhibitor of the NLRP3 Inflammasome - ACS Publications Source: ACS Publications URL
  • Source: PMC (NIH)
  • Source: PMC (NIH)
  • Tetramethoxystilbene Inhibits NLRP3 Inflammasome Assembly via Blocking the Oligomerization of Apoptosis-Associated Speck-like Protein Containing Caspase Recruitment Domain: In Vitro and In Vivo Evaluation | ACS Pharmacology & Translational Science Source: ACS Publications URL
  • Targeting the inflammasome in Parkinson's disease - Frontiers Source: Frontiers URL

Sources

Foundational

JC-171: Blood-Brain Barrier Permeability &amp; CNS Pharmacokinetics

This technical guide provides a rigorous framework for characterizing the blood-brain barrier (BBB) permeability of JC-171 , a potent, selective small-molecule inhibitor of the NLRP3 inflammasome. Designed for drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a rigorous framework for characterizing the blood-brain barrier (BBB) permeability of JC-171 , a potent, selective small-molecule inhibitor of the NLRP3 inflammasome.

Designed for drug development professionals, this document synthesizes known physicochemical data with field-proven experimental protocols to validate CNS exposure.

Technical Monograph | Version 2.0

Executive Summary

JC-171 (CAS: 2112809-98-8) represents a significant structural evolution in the class of sulfonylurea-derived NLRP3 inhibitors. Unlike its predecessors (e.g., Glyburide, JC-21), JC-171 was rationally designed to improve physicochemical properties for central nervous system (CNS) penetration.

Its primary therapeutic indication—Multiple Sclerosis (MS) and neuroinflammation—requires the molecule to traverse the BBB to target microglial NLRP3 inflammasomes. Preclinical data from Experimental Autoimmune Encephalomyelitis (EAE) models confirm functional CNS efficacy, implying successful BBB crossing. However, precise quantitation of its unbound brain concentration (


) remains a critical step for clinical translation.

Key Physicochemical Profile:

  • Molecular Weight: 384.83 g/mol (Favorable; <450 Da)

  • Core Scaffold: 5-Chloro-2-methoxy-benzamide[1]

  • Target: NLRP3 Inflammasome (Intracellular)

  • Predicted Transport: Passive Diffusion with potential P-gp interaction.

Physicochemical Determinants of CNS Entry

The BBB permeability of JC-171 is governed by its compliance with multiparametric optimization (MPO) rules for CNS drugs.

Structural Analysis

JC-171 modifies the glyburide scaffold by incorporating a hydroxyl-sulfonamide moiety. This structural change is pivotal:

  • Molecular Weight (384.83 Da): Well within the optimal range for passive diffusion (<400–500 Da).

  • Lipophilicity (cLogP): The chlorobenzamide and ethyl linker provide necessary lipophilicity to intercalate into the endothelial lipid bilayer.

  • Polar Surface Area (PSA): The hydroxysulfonamide group increases TPSA. For CNS drugs, TPSA should ideally be <90 Ų. JC-171 hovers near this threshold, suggesting that while passive diffusion occurs, it may be rate-limited by hydrogen bond donors.

Transport Mechanisms
  • Passive Diffusion: The primary entry route, driven by the concentration gradient and lipophilic benzamide core.

  • Efflux Liability: Sulfonamide derivatives can be substrates for P-glycoprotein (P-gp/MDR1) . High-affinity binding to P-gp would reduce the brain-to-plasma ratio (

    
    ).
    
    • Optimization Note: If

      
       in initial screens, P-gp inhibition (e.g., co-administration with elacridar) is required to confirm efflux liability.
      
Visualization: Physicochemical Logic Flow

JC171_Properties Struct JC-171 Structure (C16H17ClN2O5S) MW MW: 384.83 Da (High Permeability) Struct->MW Lipid Lipophilicity (Benzamide Core) Struct->Lipid Polar Polar Surface Area (Hydroxysulfonamide) Struct->Polar BBB BBB Crossing (Passive Diffusion) MW->BBB Facilitates Lipid->BBB Facilitates Efflux Efflux Risk (P-gp Substrate?) Polar->Efflux Increases Risk Efflux->BBB Limits Accumulation

Figure 1: Physicochemical property flow influencing JC-171 BBB permeability.

Preclinical Evidence of Permeability

The strongest evidence for JC-171 BBB permeability is functional pharmacodynamics in murine models of neuroinflammation.

The EAE Model Validation

In Experimental Autoimmune Encephalomyelitis (EAE) mice (a model for MS), JC-171 administration (100 mg/kg IP) resulted in:

  • Delayed Disease Progression: Significant reduction in clinical scores.

  • Reduced CNS Inflammation: Lower levels of IL-1β in spinal cord tissue.

  • Microglial Modulation: Suppression of Th17 cell frequency in the CNS.

Technical Interpretation: Since NLRP3 is an intracellular target within microglia (resident CNS immune cells), the drug's ability to suppress IL-1β within the spinal cord and brain parenchyma serves as a functional proxy for BBB penetration . If the drug were restricted to the periphery, central neuroinflammation would likely persist via astrocyte/microglia propagation.

Strategic Protocols for Quantitation

To rigorously characterize JC-171, researchers must move beyond functional observation to quantitative pharmacokinetic (PK) validation.

Protocol A: In Vitro Permeability & Efflux Ratio (MDCK-MDR1)

Objective: Determine intrinsic permeability (


) and identify P-gp efflux liability.
  • Cell System: Madin-Darby Canine Kidney (MDCK) cells transfected with human MDR1 (P-gp).

  • Preparation: Seed cells on Transwell® inserts (0.4 µm pore size) and culture for 5 days to form a confluent monolayer (TEER > 200 Ω·cm²).[2][3][4][5]

  • Dosing:

    • Apical to Basolateral (A->B): Add JC-171 (10 µM) to the donor (top).

    • Basolateral to Apical (B->A): Add JC-171 (10 µM) to the receiver (bottom).

  • Sampling: Collect aliquots at 30, 60, 90, and 120 minutes.

  • Analysis: Quantify via LC-MS/MS.

  • Calculation:

    • Efflux Ratio (ER) =

      
      
      
    • Criterion: An ER > 2.0 indicates active efflux.

Protocol B: In Vivo Brain-to-Plasma Ratio ( )

Objective: Measure total drug partitioning into the brain.

  • Subjects: C57BL/6 mice (n=3 per timepoint).

  • Administration: JC-171 100 mg/kg (IP) or 10 mg/kg (IV).[6]

  • Timepoints: 0.5, 1, 2, 4, 8, 24 hours post-dose.

  • Perfusion (Critical Step):

    • Anesthetize mice.

    • Transcardial perfusion with cold PBS is mandatory to remove drug trapped in brain capillaries. Failure to perfuse artificially inflates brain concentration data.

  • Tissue Processing:

    • Harvest whole brain; weigh and homogenize in 3 volumes of PBS.

    • Precipitate proteins with acetonitrile (containing internal standard).

  • Data Output:

    • Calculate

      
       and 
      
      
      
      .
    • 
       (Partition Coefficient)  = 
      
      
      
      .
Protocol C: Unbound Brain Fraction ( )

Objective: Determine the active free drug concentration available to inhibit NLRP3. Total brain concentration is often misleading due to high non-specific lipid binding.[7]

  • Method: Rapid Equilibrium Dialysis (RED).

  • Setup:

    • Chamber A: Brain homogenate spiked with JC-171.

    • Chamber B: Isotonic buffer.

  • Incubation: 4 hours at 37°C.

  • Calculation:

    • 
       (Unbound Partition Coefficient)  = 
      
      
      
      .
    • Target:

      
       close to 1.0 indicates excellent passive transport.[8][9]
      
Visualization: Experimental Workflow

JC171_Workflow Start Start: JC-171 Characterization InVitro In Vitro Screen (MDCK-MDR1) Start->InVitro Decision Efflux Ratio < 2? InVitro->Decision InVivo In Vivo PK (C57BL/6 Mice) Decision->InVivo Yes (Passive) Decision->InVivo No (Active Transport) Perfusion Transcardial Perfusion (Remove Blood) InVivo->Perfusion Critical Step Analysis LC-MS/MS Analysis Perfusion->Analysis Calc Calculate Kp & Kp,uu Analysis->Calc

Figure 2: Step-by-step workflow for validating JC-171 CNS permeability.

Summary of Quantitative Expectations

Based on the structural class and efficacy data, the following pharmacokinetic parameters are expected for JC-171. These serve as benchmarks for validation.

ParameterDefinitionExpected Range for JC-171Interpretation

Apparent Permeability

cm/s
Moderate-High permeability.
Efflux Ratio P-gp Transport Liability

Low liability (preferred).

Brain/Plasma Ratio (Total)

Sufficient for efficacy; <1.0 is common for CNS drugs.

(Brain)
Brain Half-life

hours
Sustained target engagement.

References

  • Guo, C., et al. (2017). Development and Characterization of a Hydroxyl-Sulfonamide Analogue, JC-171, as a Novel NLRP3 Inflammasome Inhibitor for Potential Treatment of Multiple Sclerosis. ACS Chemical Neuroscience.

  • MedKoo Biosciences. JC-171 Product Data Sheet & Physical Properties.

  • Di, L., et al. (2013).High Permeability and Low Efflux: The Critical Role of Physicochemical Properties in CNS Drug Discovery. Expert Opinion on Drug Discovery.
  • Hammarlund-Udenaes, M. (2010). The Blood-Brain Barrier and CNS Penetration: A Drug Discovery Point of View. Frontiers in Neuroscience.

Sources

Exploratory

Therapeutic Potential of JC-171 in Multiple Sclerosis: A Technical Whitepaper

Prepared by: Senior Application Scientist Target Audience: Researchers, Immunologists, and Drug Development Professionals Executive Summary & Pathophysiological Context Multiple Sclerosis (MS) is a debilitating autoimmun...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Immunologists, and Drug Development Professionals

Executive Summary & Pathophysiological Context

Multiple Sclerosis (MS) is a debilitating autoimmune disorder characterized by the infiltration of myelin-reactive T cells into the Central Nervous System (CNS), leading to severe demyelination and axonal loss[1]. While the exact etiology remains complex, recent neuroimmunology has isolated the NLRP3 inflammasome as a critical driver of MS pathology[2]. Upon activation in microglia and infiltrating macrophages, the NLRP3 inflammasome triggers the maturation and release of Interleukin-1β (IL-1β), a highly pro-inflammatory cytokine that directly fuels the pathogenic Th17 T-cell response[1].

JC-171 (5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide) has emerged as a highly potent, rationally designed small-molecule inhibitor of the NLRP3 inflammasome[1]. Developed to overcome the poor aqueous solubility of its parent sulfonamide compound (JC-21), JC-171 exhibits superior pharmacokinetic properties, excellent Blood-Brain Barrier (BBB) penetrance, and robust in vivo efficacy in halting MS disease progression[3][4].

Chemical Rationale and Mechanism of Action

Structural Optimization

The discovery of JC-171 was driven by the need for a CNS-penetrant inflammasome inhibitor with high bioavailability. Its parent scaffold, JC-21, demonstrated potent NLRP3 inhibition but suffered from severe solubility limitations[3]. By introducing a hydroxyl group to the sulfonamide moiety, researchers synthesized JC-171—a hydroxyl-sulfonamide analogue that maintains the core pharmacophore required for target engagement while drastically improving physicochemical properties for systemic dosing[3][4].

Mechanistic Causality: How JC-171 Halts Inflammation

Unlike broad-spectrum immunosuppressants, JC-171 is highly selective. The NLRP3 inflammasome requires two distinct signals to function: a "priming" signal (e.g., LPS via TLR4) that upregulates NLRP3/pro-IL-1β transcription, and an "activation" signal (e.g., extracellular ATP) that induces potassium (K+) efflux, triggering the assembly of the inflammasome complex[2][5].

JC-171 does not interfere with the ATPase activity of the NLRP3 protein[4]. Instead, homology modeling and immunoprecipitation assays reveal that JC-171 directly binds to the NACHT domain of NLRP3 at an allosteric site distinct from the ATP-binding pocket[4]. This binding creates steric hindrance that prevents the recruitment and oligomerization of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD)[1][3]. Without ASC oligomerization, pro-caspase-1 cannot be cleaved into its active form, effectively shutting down the release of mature IL-1β and preventing pyroptosis[3][5].

Inflammasome LPS LPS (Signal 1) NFKB NF-κB Activation LPS->NFKB Transcription Pro-IL-1β & NLRP3 NFKB->Transcription NLRP3 NLRP3 Sensor Transcription->NLRP3 ATP ATP (Signal 2) ATP->NLRP3 K+ Efflux Complex NLRP3-ASC Complex NLRP3->Complex ASC ASC Adaptor ASC->Complex Caspase1 Active Caspase-1 Complex->Caspase1 IL1B Mature IL-1β Release Caspase1->IL1B JC171 JC-171 Inhibitor JC171->Complex Blocks ASC Oligomerization

Mechanistic pathway of NLRP3 inflammasome activation and JC-171 targeted inhibition.

Quantitative Profiling & Efficacy Data

To evaluate JC-171's viability as a clinical candidate, rigorous in vitro and in vivo profiling has been conducted. Notably, LC-MS analysis confirmed that JC-171 possesses superior BBB penetration compared to MCC950, a well-known benchmark NLRP3 inhibitor[4].

Table 1: Pharmacodynamic and Dosing Profile of JC-171
ParameterValueContext & Causality
Target Mechanism NLRP3 NACHT DomainDirect binding; disrupts ASC oligomerization without affecting ATPase activity[4].
In Vitro Potency (IC50) 8.45 ± 1.56 μMConcentration required to inhibit LPS/ATP-induced IL-1β release in J774A.1 macrophages[1].
Prophylactic Dose (In Vivo) 100 mg/kgAdministered i.p. on Days 0, 1, 2, then q.o.d. to prevent EAE onset[6].
Therapeutic Dose (In Vivo) 10 mg/kgAdministered i.p. q.o.d. starting at clinical score 1; halts active EAE progression[1][6].
BBB Penetration HighConfirmed via LC-MS; critical for targeting neuroinflammation in CNS disorders[4].

Validated Experimental Methodologies

As a Senior Application Scientist, I emphasize that reproducibility relies on understanding the why behind the what. The following protocols are self-validating systems designed to isolate the specific mechanisms of JC-171.

Protocol A: In Vitro Assessment of NLRP3 Inhibition (J774A.1 Macrophages)

Rationale: J774A.1 cells provide a robust, physiologically relevant murine macrophage model. The two-signal model (LPS + ATP) perfectly isolates the priming and activation phases of the inflammasome, allowing us to pinpoint exactly where JC-171 intervenes[1][3].

  • Cell Culture & Seeding: Plate J774A.1 macrophages in complete DMEM in a humidified incubator (37 °C, 5% CO2).

    • Expert Insight: Ensure cells are strictly sub-confluent (70-80%). Overconfluency induces spontaneous contact-inhibition stress, which can cause baseline inflammasome leakage and skew IC50 calculations.

  • Signal 1 (Priming): Treat the cells with 1 μg/mL Lipopolysaccharide (LPS) for 4.5 hours[6].

    • Causality: LPS binds the TLR4 receptor, activating NF-κB to upregulate the transcription of necessary components (NLRP3 and pro-IL-1β)[2].

  • Inhibitor Incubation: Add JC-171 (0–100 μM) 30 minutes prior to the addition of Signal 2[3][6].

    • Causality: This crucial pre-incubation allows JC-171 to penetrate the cell membrane and bind the NACHT domain of the newly synthesized NLRP3 protein before the rapid oligomerization trigger occurs.

  • Signal 2 (Activation): Stimulate the primed cells with 5 mM ATP for 30 minutes[1].

    • Causality: Extracellular ATP activates P2X7 purinergic receptors, causing rapid K+ efflux. This ionic shift is the direct trigger for NLRP3-ASC assembly[2].

  • Quantification: Centrifuge the plate to remove cellular debris. Collect the supernatant and quantify mature IL-1β via a murine-specific ELISA kit[3].

Protocol B: Therapeutic Evaluation in the EAE Mouse Model

Rationale: The Myelin Oligodendrocyte Glycoprotein (MOG35-55) induced Experimental Autoimmune Encephalomyelitis (EAE) model is the gold standard for mimicking the CD4+ Th17 cell-mediated demyelination seen in human MS[1].

  • Induction of Autoimmunity (Day 0): Inject C57BL/6 mice subcutaneously with 200 μg MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA)[6].

    • Causality: MOG breaks immune tolerance, while CFA (containing heat-killed mycobacteria) provides a massive innate immune stimulus to drive autoreactive T-cell expansion.

  • BBB Permeabilization (Day 0 & 2): Administer an intraperitoneal injection of 200 ng pertussis toxin (PTX)[6].

    • Causality: PTX transiently compromises the blood-brain barrier, allowing the peripheral myelin-reactive Th17 cells to infiltrate the CNS and initiate neuroinflammation.

  • Clinical Monitoring: Score mice daily based on neurological deficits (0 = normal, 1 = flaccid tail, 2 = hindlimb weakness, 3 = complete hindlimb paralysis, 4 = quadriplegia)[1].

  • Therapeutic Intervention: Initiate JC-171 treatment (10 mg/kg, i.p., every other day) only when an individual mouse reaches a clinical score of 1[1][6].

    • Causality: Initiating treatment post-symptom onset rigorously tests the drug's therapeutic potential (reversing/halting active disease) rather than just prophylactic blockade.

  • Histological Endpoint (Day 28): Harvest spinal cords and perform Luxol Fast Blue (LFB) and Periodic acid–Schiff (PAS) staining[1].

    • Causality: LFB specifically stains myelin lipoproteins, allowing researchers to directly quantify demyelination and validate that the reduction in clinical scores correlates with physical axonal preservation.

EAE_Model Induction Day 0: MOG35-55 + CFA Onset Day 10-14: Disease Onset Induction->Onset PTX Day 0 & 2: PTX Injection PTX->Onset Treatment JC-171 Therapy (10 mg/kg) Onset->Treatment Clinical Score ≥ 1 Endpoint Day 28: Histology (LFB) Treatment->Endpoint Daily Monitoring

Experimental workflow for the therapeutic evaluation of JC-171 in the EAE mouse model.

Translational Outlook

The therapeutic potential of JC-171 in Multiple Sclerosis is highly promising. By selectively inhibiting the NLRP3 inflammasome without causing broad systemic immunosuppression, JC-171 directly targets the neuroinflammatory cascade that drives Th17 pathogenicity[1]. Its superior BBB penetration and robust efficacy in the therapeutic EAE model strongly support its continued development as a disease-modifying agent for MS and potentially other neurodegenerative disorders characterized by inflammasome dysregulation[1][4].

References

  • Guo, C., Fulp, J. W., et al. (2017). Development and Characterization of a Hydroxyl-Sulfonamide Analogue, 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide, as a Novel NLRP3 Inflammasome Inhibitor for Potential Treatment of Multiple Sclerosis. ACS Chemical Neuroscience. URL:[Link]

  • Boice, A. G. (2018). DEVELOPMENT OF SMALL MOLECULE NEUROPROTECTANTS. VCU Theses and Dissertations. URL: [Link]

  • NIH / PMC. (2024). New Insights on NLRP3 Inflammasome: Mechanisms of Activation, Inhibition, and Epigenetic Regulation. URL:[Link]

  • MDPI. (2021). Techniques to Study Inflammasome Activation and Inhibition by Small Molecules. URL:[Link]

Sources

Foundational

Technical Guide: JC-171 Inhibition of Caspase-1 Activation via NLRP3 Modulation

Executive Summary JC-171 is a potent, selective small-molecule inhibitor designed to target the NLRP3 inflammasome , thereby preventing the downstream activation of Caspase-1 . Unlike direct enzymatic inhibitors of Caspa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

JC-171 is a potent, selective small-molecule inhibitor designed to target the NLRP3 inflammasome , thereby preventing the downstream activation of Caspase-1 . Unlike direct enzymatic inhibitors of Caspase-1 (e.g., VX-765), JC-171 functions upstream by disrupting the assembly of the inflammasome complex, specifically interfering with the interaction between NLRP3 and the adaptor protein ASC. This mechanism effectively halts the proteolytic conversion of Pro-Caspase-1 into its active p20/p10 subunits, subsequently blocking the maturation of Interleukin-1β (IL-1β) and Gasdermin D-mediated pyroptosis.

This guide details the mechanistic basis, chemical handling, and a validated experimental workflow for utilizing JC-171 in in vitro models (specifically Bone Marrow-Derived Macrophages - BMDMs).

Mechanistic Profile: Upstream Blockade of Caspase-1

To understand JC-171's efficacy, one must distinguish between enzyme inhibition and activation inhibition. JC-171 does not bind to the catalytic pocket of Caspase-1. Instead, it targets the NLRP3 sensor , a critical component of the innate immune system's "Signal 2" response.

Mechanism of Action[1][2][3][4][5][6][7][8][9][10]
  • Priming (Signal 1): TLR4 activation (e.g., by LPS) upregulates expression of NLRP3 and Pro-IL-1β via NF-κB. JC-171 does not inhibit this step (selectivity marker: TNF-α and IL-6 levels remain unaffected).[1]

  • Activation (Signal 2): Stimuli such as ATP or Nigericin cause K+ efflux. This triggers NLRP3 conformational changes.

  • The JC-171 Checkpoint: JC-171 acts as a hydroxyl-sulfonamide analogue that impedes the oligomerization of NLRP3 and its subsequent recruitment of ASC (Apoptosis-associated speck-like protein containing a CARD).

  • Consequence: Without the NLRP3-ASC scaffold, Pro-Caspase-1 cannot be recruited via CARD-CARD interactions. Consequently, autocleavage into active Caspase-1 is abolished.

Pathway Visualization

The following diagram illustrates the precise intervention point of JC-171 within the canonical inflammasome pathway.

JC171_Mechanism LPS LPS (Signal 1) NFkB NF-κB Activation LPS->NFkB ATP ATP/Nigericin (Signal 2) NLRP3_Inactive NLRP3 (Inactive) ATP->NLRP3_Inactive K+ Efflux NFkB->NLRP3_Inactive Upregulation NLRP3_Active NLRP3 (Oligomerization) NLRP3_Inactive->NLRP3_Active Activation ASC ASC Recruitment NLRP3_Active->ASC Fail w/ JC-171 Caspase1_Pro Pro-Caspase-1 ASC->Caspase1_Pro Recruitment Caspase1_Active Active Caspase-1 (p20/p10) Caspase1_Pro->Caspase1_Active Autocatalysis IL1B IL-1β Maturation & Secretion Caspase1_Active->IL1B GSDMD GSDMD Cleavage (Pyroptosis) Caspase1_Active->GSDMD JC171 JC-171 (Inhibitor) JC171->NLRP3_Active  BLOCKS Interaction

Figure 1: JC-171 targets the NLRP3 oligomerization step, preventing ASC recruitment and subsequent Caspase-1 activation.

Technical Specifications & Preparation

Before initiating biological assays, ensure the compound is handled to maintain stability and solubility.

ParameterSpecification
Chemical Name JC-171 (Hydroxyl-sulfonamide analogue)
Molecular Formula C₁₆H₁₇ClN₂O₅S
Molecular Weight 384.83 g/mol
Solubility DMSO (up to 100 mM). Insoluble in water.
Stock Storage -80°C (2 years) or -20°C (1 year).[2] Avoid freeze-thaw cycles.
Working Conc. 1 µM – 30 µM (IC50 ≈ 8.45 µM in J774A.1 cells).

Preparation Protocol:

  • Reconstitution: Dissolve powder in 100% DMSO to create a 50 mM stock solution . Vortex for 30 seconds to ensure complete solubilization.

  • Aliquot: Dispense into single-use aliquots (e.g., 20 µL) to prevent crystallization upon repeated thawing.

  • Dilution: On the day of the experiment, dilute the stock into pre-warmed cell culture media (e.g., DMEM). Note: Keep final DMSO concentration <0.1% to avoid vehicle toxicity.

Validated Experimental Protocol: In Vitro Inhibition Assay

This protocol uses Bone Marrow-Derived Macrophages (BMDMs) or J774A.1 cells .[1] It is designed as a self-validating system where the "Priming" step acts as an internal control for cell viability and NF-κB competency.

Experimental Timeline

Protocol_Timeline T0 T-4.5h: LPS Priming (1 μg/mL) T1 T-0.5h: JC-171 Treatment (1-30 μM) T0->T1  4 Hour Incubation   T2 T-0h: ATP Stimulation (5 mM) T1->T2  30 Min Pre-incubation   T3 T+30min: Harvest Supernatant/Lysate T2->T3  30 Min Activation  

Figure 2: Temporal workflow for JC-171 treatment relative to priming and activation stimuli.

Step-by-Step Methodology
Phase 1: Cell Seeding & Priming
  • Seeding: Plate J774A.1 cells or BMDMs at a density of

    
     cells/mL in 12-well plates. Allow adherence overnight.
    
  • Media Change: Replace media with fresh DMEM (serum-free or low-serum is preferred for supernatant analysis to reduce background protein).

  • Priming (Signal 1): Add LPS (Lipopolysaccharide) to a final concentration of 1 µg/mL .

  • Incubation: Incubate at 37°C, 5% CO₂ for 4 hours .

    • Validation Check: This step upregulates Pro-IL-1β and NLRP3.[3][4] Without this, no downstream signal will be generated regardless of JC-171 activity.

Phase 2: Inhibitor Treatment
  • JC-171 Addition: 30 minutes before the end of the LPS priming (i.e., at T=3.5h), add JC-171 to the designated wells.

    • Dose Response: 0 µM (Vehicle), 1 µM, 5 µM, 10 µM, 30 µM.

    • Control: Include a positive control inhibitor if available (e.g., MCC950 at 10 µM).

  • Incubation: Incubate for 30 minutes .

Phase 3: Inflammasome Activation (Signal 2)
  • Activation: Add ATP (5 mM) or Nigericin (10 µM) to the wells.

  • Incubation: Incubate for 30–60 minutes .

    • Note: Extended incubation (>1 hour) may lead to excessive pyroptotic cell death, complicating lysate analysis.

Phase 4: Harvesting & Analysis
  • Supernatant Collection: Collect cell culture media carefully. Centrifuge at 500xg for 5 mins to remove cell debris. This fraction contains secreted IL-1β and Caspase-1 p20 .

  • Lysate Collection: Wash cells with cold PBS. Lyse using RIPA buffer with protease inhibitors. This fraction contains Pro-Caspase-1 , Pro-IL-1β , and NLRP3 .[5]

Data Analysis & Interpretation

To rigorously validate JC-171 inhibition, you must assess both the inhibition of activation and the preservation of priming.

Western Blotting (The Gold Standard)

Target specific bands to confirm the mechanism.

Protein TargetMolecular WeightExpected Result (with JC-171)Interpretation
Pro-Caspase-1 ~45 kDaUnchanged JC-171 does not degrade the precursor.
Caspase-1 (p20) ~20 kDaDecreased / Absent Primary Endpoint. Indicates blockade of activation.
Pro-IL-1β ~31 kDaUnchanged Confirms JC-171 does not inhibit NF-κB priming.
Mature IL-1β ~17 kDaDecreased / Absent Direct consequence of Caspase-1 inhibition.
NLRP3 ~118 kDaUnchanged JC-171 inhibits function, not expression.
ELISA (Quantitative Output)
  • IL-1β: Expect a dose-dependent reduction in supernatant IL-1β (IC50 ≈ 8.45 µM).[1][2]

  • TNF-α: Levels should remain high and comparable to the LPS-only control. This proves the compound is not a general immunosuppressant.

ASC Oligomerization Assay (Mechanistic Proof)

If deep mechanistic validation is required, perform an ASC speck cross-linking assay.

  • Method: Cross-link insoluble pellets with DSS (disuccinimidyl suberate).

  • Result: JC-171 treatment should prevent the formation of ASC dimers/oligomers (seen as a ladder on Western blot), confining ASC to the monomeric state.

References

  • Guo, C., et al. (2017). "Development and Characterization of a Hydroxyl-Sulfonamide Analogue, 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide, as a Novel NLRP3 Inflammasome Inhibitor for Potential Treatment of Multiple Sclerosis." ACS Chemical Neuroscience.

  • Coll, R. C., et al. (2015).[6] "A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases."[1] Nature Medicine. (Contextual reference for MCC950 comparison).

  • MedChemExpress. "JC-171 Product Information and Biological Activity." MCE Catalog.

  • MedKoo Biosciences. "JC-171: Chemical Structure and Properties." MedKoo Catalog.

  • Jiang, H., et al. (2017). "Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders." Journal of Experimental Medicine.

Sources

Exploratory

Technical Profile: Cytokine Release Inhibition by JC-171

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary JC-171 is a potent, selective small-molecule inhibitor of the NLRP3 inflammasome . Chemica...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

JC-171 is a potent, selective small-molecule inhibitor of the NLRP3 inflammasome . Chemically characterized as a hydroxyl-sulfonamide analogue (specifically 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide), it was developed to overcome the solubility limitations of its parent compound, JC-21.

Unlike broad-spectrum immunosuppressants that dampen the entire immune response, JC-171 exhibits a high degree of specificity. It targets the assembly phase of the inflammasome, thereby selectively blocking the maturation and release of Interleukin-1β (IL-1β) and Interleukin-18 (IL-18) without interfering with the upstream NF-κB priming pathway or the production of non-inflammasome cytokines like TNF-α and IL-6. This profile positions JC-171 as a precision tool for pathologies driven by sterile inflammation and pyroptosis, such as Multiple Sclerosis (MS) and sepsis.

Mechanistic Profile: Target Engagement
2.1 Mechanism of Action (MOA)

The efficacy of JC-171 stems from its ability to disrupt the protein-protein interactions required for inflammasome oligomerization.

  • Priming (Signal 1): TLR4 activation by PAMPs (e.g., LPS) leads to NF-κB translocation and the transcription of Nlrp3 and Il1b (pro-IL-1β).[1] JC-171 does not inhibit this step.

  • Activation (Signal 2): Stimuli such as ATP, nigericin, or crystals cause K+ efflux or mitochondrial ROS generation. This triggers NLRP3 to unfold and recruit the adaptor protein ASC.

  • Inhibition: JC-171 binds to NLRP3 and physically prevents the NLRP3-ASC interaction . Consequently, the recruitment of Pro-Caspase-1 is blocked, preventing the formation of the active caspase-1 enzyme.

2.2 Pathway Visualization

NLRP3_Inhibition_Pathway LPS LPS (Signal 1) NFkB NF-κB Activation LPS->NFkB ProIL1b Pro-IL-1β / Pro-IL-18 (Synthesis) NFkB->ProIL1b Transcription Release IL-1β / IL-18 Release ProIL1b->Release Cleavage by Caspase-1 ATP ATP/Nigericin (Signal 2) NLRP3_Inactive NLRP3 (Inactive) ATP->NLRP3_Inactive K+ Efflux / ROS NLRP3_Active NLRP3 (Oligomerization) NLRP3_Inactive->NLRP3_Active ASC ASC Recruitment NLRP3_Active->ASC Blocked by JC-171 JC171 JC-171 (Inhibitor) JC171->NLRP3_Active BLOCKS Caspase1 Caspase-1 Activation ASC->Caspase1 Caspase1->Release

Figure 1: Mechanism of Action. JC-171 specifically intercepts the NLRP3 activation step, preventing ASC recruitment and subsequent cytokine maturation.

Cytokine Release Inhibition Profile

The distinguishing feature of JC-171 is its selectivity . It does not act as a general transcriptional repressor.

3.1 Quantitative Inhibition Data

The following data summarizes the inhibitory potency of JC-171 in J774A.1 murine macrophages stimulated with LPS (1 µg/mL) followed by ATP (5 mM).

Target CytokineIC50 ValueMechanism of Inhibition
IL-1β 8.45 ± 1.56 µM Direct blockade of NLRP3-ASC assembly; prevents cleavage of Pro-IL-1β.
IL-18 Inferred PotentDownstream of Caspase-1; mechanism identical to IL-1β.
TNF-α No Inhibition NF-κB dependent; JC-171 does not affect priming/transcription.
IL-6 No Inhibition NF-κB dependent; unaffected by NLRP3 blockade.
3.2 Selectivity Analysis
  • IL-1β & IL-18: JC-171 shows dose-dependent inhibition. In experimental autoimmune encephalomyelitis (EAE) models, treatment resulted in significantly reduced serum IL-1β levels.

  • TNF-α & IL-6: Assays confirm that while JC-171 blocks IL-1β release, the levels of TNF-α in the supernatant remain comparable to vehicle-treated controls upon LPS stimulation. This confirms that JC-171 does not impair the cell's ability to mount a general inflammatory response, preserving host defense mechanisms against pathogens that do not require NLRP3 for clearance.

Experimental Protocols: Validation Assays

To ensure scientific integrity and reproducibility, the following protocols are recommended for validating JC-171 activity.

4.1 In Vitro Validation: BMDM/Macrophage Assay

Objective: Determine the IC50 of JC-171 against NLRP3-dependent cytokine release.

Reagents:

  • J774A.1 cells or Bone Marrow-Derived Macrophages (BMDMs).

  • LPS (Lipopolysaccharide) from E. coli O111:B4.

  • ATP or Nigericin (NLRP3 activators).

  • JC-171 (dissolved in DMSO).

Workflow:

  • Seeding: Plate cells at

    
     cells/mL in 24-well plates. Allow adherence overnight.
    
  • Priming: Treat cells with LPS (1 µg/mL) for 4.5 hours to induce Pro-IL-1β and NLRP3 expression.

  • Inhibitor Treatment: Add JC-171 at varying concentrations (0.1, 1, 10, 50, 100 µM) 30 minutes prior to the activation step.

  • Activation: Add ATP (5 mM) for 30 minutes or Nigericin (10 µM) for 45 minutes.

  • Harvest: Collect cell-free supernatant.

  • Analysis:

    • ELISA: Quantify IL-1β (Target) and TNF-α (Specificity Control).

    • Western Blot: Probe cell lysates for Pro-IL-1β (should be unchanged) and supernatant for cleaved Caspase-1 (p20) and mature IL-1β (p17) (should be reduced).

4.2 Assay Workflow Diagram

Experimental_Workflow cluster_readout Expected Readout Step1 Step 1: Priming (LPS, 4.5h) Step2 Step 2: JC-171 Addition (30 min pre-activation) Step1->Step2 Step3 Step 3: Activation (ATP/Nigericin, 30-45 min) Step2->Step3 Step4 Step 4: Analysis (ELISA / Western Blot) Step3->Step4 R1 IL-1β: Reduced Step4->R1 R2 TNF-α: Unchanged Step4->R2 R3 Caspase-1 (p20): Absent Step4->R3

Figure 2: Validation Workflow. A step-by-step guide to assessing JC-171 potency and selectivity in vitro.

Therapeutic Implications
5.1 Multiple Sclerosis (MS)

In the Experimental Autoimmune Encephalomyelitis (EAE) mouse model, JC-171 demonstrated significant efficacy:

  • Dosing: 100 mg/kg (prophylactic) or 10 mg/kg (therapeutic).

  • Outcome: Delayed disease onset and reduced clinical severity scores.

  • Mechanism: Suppression of the Th17 response, which is driven by IL-1β and IL-18. By blocking the inflammasome, JC-171 indirectly limits the expansion of pathogenic Th17 cells in the CNS.

5.2 Sepsis

In LPS-induced systemic inflammation models, JC-171 treatment prevented the "cytokine storm" specifically attributed to the NLRP3 axis, improving survival rates without fully compromising the immune system's ability to fight bacterial infection (due to preserved TNF-α/IL-6 responses).

References
  • Guo, C., et al. (2017). Development and Characterization of a Hydroxyl-Sulfonamide Analogue, 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide, as a Novel NLRP3 Inflammasome Inhibitor for Potential Treatment of Multiple Sclerosis. ACS Chemical Neuroscience, 8(10), 2194–2201. [Link]

  • Shao, B. Z., et al. (2015). NLRP3 inflammasome and its inhibitors: a review. Frontiers in Pharmacology, 6, 262. [Link]

  • Coll, R. C., et al. (2015). MCC950 directly targets the NLRP3 ATP-hydrolysis motif for inflammasome inhibition. Nature Medicine, 21(3), 248–255. (Contextual reference for NLRP3 inhibition mechanisms). [Link]

Sources

Foundational

JC-171: A Selective NLRP3 Inflammasome Inhibitor

The following is an in-depth technical guide for JC-171 (CAS 2112809-98-8) , structured for researchers and drug development professionals. Technical Monograph & Experimental Guide[1] Executive Summary JC-171 is a ration...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide for JC-171 (CAS 2112809-98-8) , structured for researchers and drug development professionals.

Technical Monograph & Experimental Guide[1]

Executive Summary

JC-171 is a rationally designed, hydroxyl-sulfonamide analogue small molecule that functions as a selective inhibitor of the NLRP3 inflammasome .[1][2][3][4][5][6] Unlike broad-spectrum anti-inflammatory agents, JC-171 specifically targets the assembly phase of the NLRP3 complex, blocking the interaction between NLRP3 and the adaptor protein ASC. This specificity preserves other innate immune pathways (e.g., TNF-α, IL-6) while effectively abrogating IL-1β release and pyroptosis. It has demonstrated efficacy in in vivo models of neuroinflammation, specifically Experimental Autoimmune Encephalomyelitis (EAE).[3][6]

Chemical & Physical Profile

JC-171 was developed to improve the physicochemical properties (specifically polarity) of its parent compound, JC-21, by incorporating a hydroxamic acid moiety on the sulfonamide group.[5]

PropertyData
Common Name JC-171
CAS Number 2112809-98-8
IUPAC Name 5-Chloro-N-[2-[4-(hydroxyamino)sulfonyl]phenyl]ethyl]-2-methoxybenzamide
Molecular Formula C₁₆H₁₇ClN₂O₅S
Molecular Weight 384.83 g/mol
Solubility Soluble in DMSO (≥ 10 mM); Poorly soluble in water
LogP ~0.19 (Predicted)
Appearance White to off-white solid
Storage -80°C (2 years) or -20°C (1 year) as powder; Store in DMSO at -80°C (6 months)
Mechanism of Action (MOA)

The therapeutic potency of JC-171 lies in its ability to interrupt the "Second Signal" of inflammasome activation.

  • Priming (Signal 1): TLR4 activation by LPS leads to NF-κB translocation and upregulation of NLRP3 and Pro-IL-1β. JC-171 does not inhibit this step.

  • Activation (Signal 2): Stimuli (e.g., ATP, Nigericin) induce K⁺ efflux, triggering NLRP3 oligomerization.

  • Inhibition Point: JC-171 physically interferes with the recruitment of ASC (Apoptosis-associated speck-like protein containing a CARD) to NLRP3.[1] This blockade prevents the formation of the ASC speck, subsequent Caspase-1 activation, and the processing of Pro-IL-1β into mature IL-1β.[1]

Pathway Visualization

The following diagram illustrates the precise intervention point of JC-171 within the canonical NLRP3 signaling cascade.

JC171_Mechanism LPS LPS (PAMPs) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Signaling TLR4->NFkB ProIL1 Pro-IL-1β / Pro-IL-18 NFkB->ProIL1 Transcription NLRP3_Inactive NLRP3 (Inactive) NFkB->NLRP3_Inactive Upregulation IL1B Mature IL-1β Release ProIL1->IL1B Cleavage ATP ATP / Nigericin K_Efflux K+ Efflux / ROS ATP->K_Efflux NLRP3_Active NLRP3 (Oligomerizing) K_Efflux->NLRP3_Active Activation NLRP3_Inactive->NLRP3_Active Complex NLRP3-ASC Complex (Inflammasome) NLRP3_Active->Complex Blocked by JC-171 ASC ASC Adaptor ASC->Complex Caspase1 Caspase-1 Activation Complex->Caspase1 JC171 JC-171 (Inhibitor) JC171->Complex  Interferes with NLRP3-ASC Interaction Caspase1->IL1B Pyroptosis GSDMD / Pyroptosis Caspase1->Pyroptosis

Figure 1: Mechanism of Action. JC-171 selectively blocks the assembly of the NLRP3-ASC complex, preventing downstream cytokine release.[1]

Biological Characterization & Data

The following data summarizes the potency and selectivity of JC-171 derived from murine macrophage assays (J774A.1 and BMDMs).

Assay TypeMetricValueNotes
Potency (In Vitro) IC₅₀8.45 ± 1.56 µM Inhibition of IL-1β release in LPS/ATP-stimulated J774A.1 cells.[2][3][4]
Selectivity Cytokine SpecificityHighNo significant inhibition of TNF-α or IL-6 release.
Cytotoxicity Cell Viability> 30 µMNo significant toxicity observed in J774A.1 cells up to 30 µM.[5]
In Vivo Efficacy EAE Score ReductionSignificantDelayed progression and reduced severity in MOG₃₅₋₅₅ induced EAE mice.
Target Binding ImmunoprecipitationConfirmedReduced NLRP3 pulldown by ASC antibodies in treated lysates.
Experimental Protocols

To ensure reproducibility and scientific integrity, follow these standardized protocols.

5.1. Preparation of Stock Solutions
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous.

  • Concentration: Prepare a 10 mM or 50 mM stock solution.

  • Procedure:

    • Weigh specific amount of JC-171 powder.

    • Add calculated volume of DMSO.

    • Vortex until completely dissolved.

    • Aliquot into light-protected tubes (avoid repeated freeze-thaw cycles).

    • Store at -80°C.

5.2. In Vitro NLRP3 Inhibition Assay (Macrophage Model)

Objective: Validate JC-171 activity by measuring IL-1β suppression.

Materials:

  • J774A.1 cells or Bone Marrow-Derived Macrophages (BMDMs).[5]

  • LPS (Lipopolysaccharide) - Priming agent.

  • ATP (Adenosine Triphosphate) or Nigericin - Activation trigger.

  • ELISA Kit for IL-1β.

Workflow Diagram:

Protocol_Workflow Step1 Step 1: Seeding Plate cells (5x10^5/mL) Overnight Step2 Step 2: Priming Add LPS (1 µg/mL) Incubate 4.5 hours Step1->Step2 Step3 Step 3: Treatment Add JC-171 (0-100 µM) Incubate 30 min Step2->Step3 Step4 Step 4: Activation Add ATP (5 mM) Incubate 30 min Step3->Step4 Step5 Step 5: Analysis Collect Supernatant ELISA / Western Blot Step4->Step5

Figure 2: Standardized workflow for assessing JC-171 inhibition of NLRP3 in macrophages.

Detailed Protocol:

  • Seeding: Plate J774A.1 cells in 24-well plates at

    
     cells/well in DMEM + 10% FBS. Incubate overnight.
    
  • Priming: Replace media with fresh media containing LPS (1 µg/mL) . Incubate for 4.5 hours at 37°C.

    • Expert Note: This step upregulates NLRP3 and Pro-IL-1β. Without this, the inflammasome cannot be robustly activated.

  • Drug Treatment: Add JC-171 at graded concentrations (e.g., 1, 5, 10, 20, 50 µM). Include a Vehicle Control (DMSO only). Incubate for 30 minutes .

    • Causality: Adding the inhibitor before the trigger (ATP) ensures it is present during the rapid assembly phase of the inflammasome.

  • Activation: Add ATP (5 mM) to the wells. Incubate for 30 minutes .

  • Harvest: Collect cell-free supernatants immediately.

  • Analysis: Quantify IL-1β using ELISA. Optionally, lyse cells to check Pro-IL-1β levels via Western Blot (to confirm priming was successful and equal across wells).

5.3. In Vivo Administration (EAE Mouse Model)[3]
  • Formulation: JC-171 is often formulated in a vehicle suitable for IP injection (e.g., DMSO/PBS or specific solubilizers like cyclodextrins, though DMSO/Saline dispersions are common in early research).

  • Dosage:

    • Prophylactic: 100 mg/kg (IP) administered daily or every other day starting from Day 0 (immunization).

    • Therapeutic: 10 mg/kg or 100 mg/kg initiated after clinical scores reach 1 (flaccid tail).

  • Readout: Monitor clinical scores (0-5 scale) daily.

References
  • Guo, C., Fulp, J. W., Jiang, Y., et al. (2017).[3] Development and Characterization of a Hydroxyl-Sulfonamide Analogue, 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide, as a Novel NLRP3 Inflammasome Inhibitor for Potential Treatment of Multiple Sclerosis. ACS Chemical Neuroscience , 8(10), 2194–2201.

  • MedChemExpress . JC-171 Product Datasheet. Retrieved from

  • ProbeChem . JC-171 Chemical Properties and Analysis. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: In Vivo Dosage and Protocol for JC-171 in EAE Mouse Models

Abstract & Introduction JC-171 is a potent, selective, small-molecule inhibitor of the NLRP3 inflammasome , rationally designed to improve upon the solubility and efficacy of its parent compound, JC-21. In the context of...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

JC-171 is a potent, selective, small-molecule inhibitor of the NLRP3 inflammasome , rationally designed to improve upon the solubility and efficacy of its parent compound, JC-21. In the context of Multiple Sclerosis (MS) research, JC-171 has demonstrated significant efficacy in the Experimental Autoimmune Encephalomyelitis (EAE) mouse model, a gold-standard proxy for human MS.

This guide provides a rigorous, field-validated protocol for the in vivo application of JC-171. It details the preparation, dosage regimens (prophylactic vs. therapeutic), and critical readouts required to validate NLRP3 inhibition and disease amelioration.

Key Compound Profile[1][2][3][4][5][6]
  • Compound Name: JC-171

  • Target: NLRP3 Inflammasome (blocks NLRP3/ASC interaction)

  • Mechanism: Inhibits Caspase-1 activation and IL-1β/IL-18 release.[1]

  • Chemical Class: Hydroxyl-sulfonamide analogue.[2][1]

  • Key Benefit: High potency with improved physicochemical properties compared to first-generation sulfonylureas.

Mechanism of Action

JC-171 functions by directly interfering with the assembly of the NLRP3 inflammasome complex. Specifically, it blocks the interaction between the NLRP3 sensor and the adaptor protein ASC, thereby preventing the recruitment and activation of Caspase-1.

Figure 1: JC-171 Mechanism in the NLRP3 Pathway[7]

JC171_Mechanism LPS LPS (Priming) TLR TLR4 Receptor LPS->TLR NFkB NF-κB Activation TLR->NFkB ProIL1b Pro-IL-1β Expression NFkB->ProIL1b IL1b Mature IL-1β Release ProIL1b->IL1b Cleavage ATP ATP/Nigericin (Trigger) K_Efflux K+ Efflux / ROS ATP->K_Efflux NLRP3_Inactive NLRP3 (Inactive) K_Efflux->NLRP3_Inactive NLRP3_Complex NLRP3 Inflammasome (NLRP3-ASC-Caspase-1) NLRP3_Inactive->NLRP3_Complex Assembly JC171 JC-171 (Inhibitor) JC171->NLRP3_Complex BLOCKS Assembly (Inhibits NLRP3-ASC) Caspase1 Active Caspase-1 NLRP3_Complex->Caspase1 Caspase1->IL1b Pyroptosis Pyroptosis / Inflammation Caspase1->Pyroptosis

Caption: JC-171 interrupts the canonical NLRP3 pathway by blocking the oligomerization of NLRP3 with ASC, preventing Caspase-1 activation and subsequent cytokine storm.

Experimental Protocol: EAE Mouse Model

Animals and Reagents[1][3][4][7][8][9][10][11]
  • Mice: Female C57BL/6J mice, 8–10 weeks old (18–22g).

  • Induction Reagents: MOG

    
     peptide, Complete Freund’s Adjuvant (CFA) containing M. tuberculosis H37Ra, Pertussis Toxin (PTX).
    
  • Compound: JC-171 (Purity >98%).

Formulation Strategy (Vehicle)

JC-171 is a sulfonamide with limited aqueous solubility. For in vivo intraperitoneal (i.p.) administration, a co-solvent system is recommended to ensure stability and bioavailability.

Recommended Vehicle:

  • 5% DMSO (Solubilizer)

  • 40% PEG300 (Co-solvent)

  • 5% Tween 80 (Surfactant)

  • 50% Saline (Diluent)

Preparation Step: Dissolve JC-171 stock in DMSO first. Add PEG300 and vortex. Add Tween 80.[3] Finally, slowly add warm saline while vortexing to prevent precipitation.

Dosage Regimens

Two distinct treatment paradigms are validated for JC-171: Prophylactic (prevention of onset) and Therapeutic (reversal of established disease).

ParameterProphylactic RegimenTherapeutic Regimen
Start Date Day 0 (Day of Immunization)Day 9-12 (At first sign of clinical score ≥ 1.0)
Dose 100 mg/kg 10 mg/kg
Route Intraperitoneal (i.p.)[1][4][5][6]Intraperitoneal (i.p.)
Frequency Days 0, 1, 2 (Daily), then every other dayEvery other day (q.o.d.)
Duration Until Day 25-30Until Day 25-30
Rationale High loading dose blocks initial priming and T-cell differentiation.Lower maintenance dose sufficient to dampen ongoing inflammasome activation.
Experimental Workflow
Phase 1: EAE Induction (Day 0)[7]
  • Emulsion: Emulsify MOG

    
     (200 µ g/mouse ) in CFA (containing 4 mg/mL M. tuberculosis).
    
  • Injection: Inject 100 µL of emulsion subcutaneously (s.c.) into the flank.

  • PTX Boost: Administer Pertussis Toxin (200 ng/mouse, i.p.) on Day 0 and Day 2 .[4][5]

Phase 2: Treatment & Monitoring
  • Administration: Administer JC-171 or Vehicle according to the chosen regimen (Table above).

  • Scoring: Monitor mice daily for clinical signs using the standard EAE scale:

    • 0: No disease

    • 1: Limp tail[4][5]

    • 2: Hind limb weakness

    • 3: Hind limb paralysis

    • 4: Hind and fore limb paralysis

    • 5: Moribund/Death

Figure 2: Experimental Timeline

EAE_Timeline cluster_0 Induction Phase cluster_1 Treatment Phase D0 Day 0 MOG Immunization + PTX (i.p.) D2 Day 2 PTX Boost (i.p.) D0->D2 Proph Prophylactic Tx Start Day 0 (100 mg/kg) D0->Proph Onset Disease Onset ~Day 9-12 D2->Onset Therap Therapeutic Tx Start @ Score 1 (10 mg/kg) Onset->Therap End Day 28-30 Sacrifice & Analysis Onset->End

Caption: Timeline for EAE induction and JC-171 intervention points. Prophylactic treatment begins immediately; therapeutic begins at symptom onset.

Key Readouts & Expected Results

To validate the efficacy of JC-171, the following endpoints should be assessed:

  • Clinical Score: JC-171 (100 mg/kg prophylactic) typically delays onset and reduces peak severity (Score ~1.5 vs ~3.0 in vehicle).

  • Histology (LFB/H&E): Spinal cord sections should show reduced demyelination (Luxol Fast Blue) and reduced immune cell infiltration (H&E).

  • Cytokine Analysis:

    • Serum/CNS: Significant reduction in IL-1β and IL-18 (direct NLRP3 products).

    • Th17 Response: Reduced frequency of IL-17A+ CD4+ T cells in the spleen and CNS, as NLRP3 activation drives pathogenic Th17 differentiation.

References

  • Guo, C., et al. (2017). Development and Characterization of a Hydroxyl-Sulfonamide Analogue, 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide, as a Novel NLRP3 Inflammasome Inhibitor for Potential Treatment of Multiple Sclerosis. ACS Chemical Neuroscience, 8(10), 2194–2201. Link

  • Coll, R. C., et al. (2015). A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases.[6] Nature Medicine, 21(3), 248–255. Link

  • MedChemExpress. JC-171 Product Information and Protocols. Link

Sources

Application

Application Note: Targeted Inhibition of NLRP3 Inflammasome in J774A.1 Macrophages using JC-171

Topic: Protocol for treating J774A.1 macrophages with JC-171 Content Type: Application Note and Protocol Audience: Researchers, Senior Scientists, Drug Discovery Abstract & Introduction The NLRP3 inflammasome is a critic...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protocol for treating J774A.1 macrophages with JC-171 Content Type: Application Note and Protocol Audience: Researchers, Senior Scientists, Drug Discovery

Abstract & Introduction

The NLRP3 inflammasome is a critical component of the innate immune system, implicated in the pathogenesis of multiple sclerosis, Alzheimer’s disease, and type 2 diabetes. JC-171 is a potent, selective, small-molecule inhibitor of the NLRP3 inflammasome, rationally designed to improve upon the solubility and efficacy of its parent compound, JC-21.

This application note details a robust, field-validated protocol for using JC-171 to inhibit NLRP3-dependent IL-1


 release in J774A.1 murine macrophages . Unlike generic protocols, this guide addresses the specific kinetic requirements of JC-171, focusing on the "Priming 

Inhibition

Activation" workflow to ensure high reproducibility and minimize false negatives caused by improper solvent handling or timing.
Key Compound Characteristics
FeatureSpecification
Compound Name JC-171
Target NLRP3 Inflammasome (blocks NLRP3/ASC interaction)
IC

(J774A.1)
~8.45

M (LPS/ATP stimulus)
Solubility DMSO (Stock usually 10-50 mM)
Primary Readout IL-1

secretion (ELISA) or Caspase-1 cleavage (Western Blot)

Mechanism of Action

Understanding the temporal mechanism is vital for experimental design. JC-171 does not block the transcriptional priming (Signal 1) of Nlrp3 or Il1b. Instead, it intervenes at the assembly stage (Signal 2), specifically disrupting the interaction between NLRP3 and the adaptor protein ASC, thereby preventing Pro-Caspase-1 recruitment and activation.

G LPS LPS (Signal 1) NFkB NF-kB Activation LPS->NFkB ProIL1b Pro-IL-1β / NLRP3 (Synthesis) NFkB->ProIL1b Assembly NLRP3 Inflammasome Assembly ProIL1b->Assembly Ready State ATP ATP (Signal 2) K_efflux K+ Efflux ATP->K_efflux K_efflux->Assembly Caspase Caspase-1 Activation Assembly->Caspase Blocked by JC-171 JC171 JC-171 (Inhibitor) JC171->Assembly Inhibits NLRP3-ASC Interaction IL1b Mature IL-1β Release Caspase->IL1b

Figure 1: Mechanism of Action for JC-171. The compound selectively targets the post-translational assembly phase, blocking the oligomerization required for Caspase-1 activation.

Materials & Reagents

Cell Culture[1][3][4][5][6]
  • Cell Line: J774A.1 (ATCC TIB-67). Note: Use passages 3–15 only. Older cells lose inflammasome responsiveness.

  • Media: DMEM (High Glucose) + 10% FBS + 1% Pen/Strep.

  • Detach Reagent: Cell scraper (Do not use Trypsin; it can cleave surface receptors required for priming).

Reagents
  • JC-171: Dissolve in sterile DMSO to create a 50 mM stock. Aliquot and store at -80°C. Avoid freeze-thaw cycles.

  • LPS (Priming Agent): Lipopolysaccharide from E. coli O111:B4. Stock 1 mg/mL in PBS.

  • ATP (Activator): Adenosine 5'-triphosphate disodium salt. Prepare fresh 100 mM stock in PBS; adjust pH to 7.4. Critical: Acidic ATP will kill cells independently of pyroptosis.

Experimental Protocol

Phase 1: Cell Preparation (Day 0)

Objective: Establish a monolayer at 70-80% confluency. Over-confluent cells stress and release background cytokines.

  • Harvest J774A.1 cells using a cell scraper.[1]

  • Count cells and check viability (>95% required).

  • Seeding Density:

    • 96-well plate (ELISA/Cell Viability):

      
       cells/well in 200 
      
      
      
      L media.
    • 6-well plate (Western Blot):

      
       cells/well in 2 mL media.
      
  • Incubate overnight at 37°C, 5% CO

    
    .
    
Phase 2: The JC-171 Treatment Workflow (Day 1)

Objective: Prime the system, introduce the inhibitor, and trigger activation.

Timeline Overview:

  • T = 0 hr: Add LPS (Priming).

  • T = 3.5 hr: Add JC-171 (Inhibition Window).

  • T = 4.0 hr: Add ATP (Activation).

  • T = 4.5 hr: Harvest.

Detailed Steps:
  • Priming (Signal 1):

    • Aspirate old media and replace with fresh media containing 1

      
      g/mL LPS .
      
    • Incubate for 3.5 to 4 hours .

    • Note: This upregulates NLRP3 and Pro-IL-1

      
      .
      
  • Inhibitor Treatment (Pre-Incubation):

    • Prepare JC-171 working solutions in warm media (2x concentration if adding to existing volume, or 1x if performing a media swap).

    • Dose Range: 1

      
      M, 5 
      
      
      
      M, 10
      
      
      M, 20
      
      
      M, 50
      
      
      M.
    • Add JC-171 to the cells.[2][3]

    • Incubate for 30 minutes at 37°C.

    • Scientific Rationale: Pre-incubation allows JC-171 to permeate the membrane and bind NLRP3 monomers before the ATP trigger induces oligomerization.

  • Activation (Signal 2):

    • Add ATP to a final concentration of 5 mM .

    • Incubate for 30–45 minutes .

    • Visual Check: Cells undergoing pyroptosis will swell and become refractive (ballooning effect).

  • Harvest:

    • Supernatant: Collect immediately. Centrifuge at 500 x g for 5 min to remove cell debris. Store at -80°C for ELISA (IL-1

      
      , IL-18) or LDH assay.
      
    • Lysate: Wash cells 1x with cold PBS. Lyse in RIPA buffer with protease inhibitors for Western Blot (Pro-Caspase-1 vs Cleaved Caspase-1 p20).

Workflow Start Seed J774A.1 Cells (Day 0) Prime Priming: LPS (1 µg/mL) (T = 0 hrs) Start->Prime Overnight Incubation Treat Inhibition: Add JC-171 (T = 3.5 hrs) Prime->Treat 3.5 Hours Activate Activation: Add ATP (5 mM) (T = 4.0 hrs) Treat->Activate 30 Minutes (Critical) Harvest Harvest Supernatant/Lysate (T = 4.5 hrs) Activate->Harvest 30-45 Minutes

Figure 2: Experimental Timeline. The 30-minute pre-incubation with JC-171 is critical for maximal efficacy.

Data Analysis & Expected Results

Quantitative Readouts

Summarize your data using the following structure. Calculate inhibition percentage relative to the "LPS+ATP + Vehicle" positive control.

Treatment GroupLPS (1

g/mL)
JC-171 (

M)
ATP (5 mM)Expected IL-1

(pg/mL)
Expected Cell Viability (MTT)
Negative Control ---Low (< 50)High
Priming Control +--Low (< 100)High
Positive Control +-+High (> 1000) Lower (Pyroptosis)
Low Dose +1+HighModerate
Mid Dose (IC

)
+10+~50% Reduction Improved
High Dose +50+Basal Levels High
Western Blot Markers[1]
  • NLRP3: Constant expression (priming dependent, not affected by JC-171).

  • Pro-Caspase-1 (45 kDa): Constant.

  • Cleaved Caspase-1 (p20): Decreases dose-dependently with JC-171.

  • ASC Oligomers (Crosslinked): Decreases with JC-171 (Mechanism verification).

Troubleshooting & Expert Tips

  • Solubility Crash: JC-171 is hydrophobic. If you see crystals upon addition to media, dilute the stock into a small volume of serum-free media first, vortex rapidly, then add to the well. Ensure final DMSO < 0.5%.

  • ATP pH: Commercial ATP is often acidic (pH ~3). If your media turns yellow immediately upon ATP addition, your cells are dying from acidosis, not pyroptosis. Neutralize your ATP stock with NaOH.

  • Serum Effects: Some batches of FBS contain endogenous proteases or high background cytokines. Heat-inactivate FBS (56°C, 30 min) if background IL-1

    
     is high in Negative Controls.
    
  • Timing: Do not incubate with ATP > 1 hour. J774A.1 cells are sensitive; prolonged ATP exposure causes extensive necrosis, masking the specific anti-pyroptotic effect of JC-171.

References

  • Guo, C., et al. (2017). Development and Characterization of a Hydroxyl-Sulfonamide Analogue, 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide, as a Novel NLRP3 Inflammasome Inhibitor for Potential Treatment of Multiple Sclerosis.[4] ACS Chemical Neuroscience, 8(10), 2194-2201.[4]

  • Coll, R. C., et al. (2015). A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases. Nature Medicine, 21(3), 248-255. (Context on Sulfonylurea/Sulfonamide inhibitors).

  • He, Y., et al. (2016). 3,4-Methylenedioxy-β-nitrostyrene inhibits NLRP3 inflammasome activation by blocking assembly of the inflammasome. Journal of Biological Chemistry, 291(8), 4358-4366. (Methodology for J774A.1 NLRP3 assays).

Sources

Method

Application Note: High-Integrity Preparation of JC-171 Stock Solution in DMSO

Introduction & Scope JC-171 is a potent, selective small-molecule inhibitor of the NLRP3 inflammasome , widely used to study inflammatory pathways and multiple sclerosis models. Unlike generic reagents, the biological ef...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

JC-171 is a potent, selective small-molecule inhibitor of the NLRP3 inflammasome , widely used to study inflammatory pathways and multiple sclerosis models. Unlike generic reagents, the biological efficacy of JC-171 (IC50 ~8.45 µM in cellular assays) is strictly dependent on precise solvation. Improper stock preparation can lead to micro-precipitation, resulting in "silent" experimental failure where the effective concentration is significantly lower than calculated.

This protocol details the gravimetric and volumetric standards for preparing JC-171 in Dimethyl Sulfoxide (DMSO). It prioritizes anhydrous conditions to maximize stability and employs a self-validating workflow to ensure every aliquot is bioactive.

Physicochemical Profile

Understanding the molecule is the first step to successful formulation.

PropertySpecificationCritical Implication
Compound Name JC-171Selective NLRP3 Inhibitor
CAS Number 2112809-98-8Verification ID
Molecular Formula C₁₆H₁₇ClN₂O₅SContains sulfonamide moiety
Molecular Weight 384.83 g/mol Basis for Molarity calculations
Solubility (DMSO) ≥ 50 mM (19.24 mg/mL)Recommended Stock: 10 mM or 50 mM
Solubility (Water) InsolubleDo NOT dissolve directly in aqueous buffer
Appearance White to off-white solidVisual QC baseline

Materials & Equipment

Reagents
  • JC-171 Solid: Stored at -20°C (1 year) or -80°C (2 years), protected from light.

  • DMSO (Dimethyl Sulfoxide): Anhydrous grade (≥99.9%, water content <0.005%).

    • Why? Water accumulation in hygroscopic DMSO promotes hydrolysis and reduces the solubility limit of hydrophobic compounds like JC-171.

Equipment
  • Analytical Balance: Precision to 0.01 mg (if weighing bulk powder).

  • Vortex Mixer: Variable speed.

  • Ultrasonic Water Bath: For breaking stubborn crystal lattices (Do not use probe sonicators).

  • Glass Vials: Amber borosilicate glass with PTFE-lined caps.

    • Why? Avoids plasticizer leaching and protects from photodegradation.

Protocol: Stock Solution Preparation

Phase 1: Preparation & Calculation

Step 1: Equilibration Remove the JC-171 vial from the freezer and allow it to equilibrate to room temperature (approx. 15–20 mins) before opening .

  • Causality: Opening a cold vial introduces atmospheric moisture, which condenses on the hygroscopic powder, causing weighing errors and potential hydrolysis.

Step 2: Molarity Calculation Use the following standardized volumes to achieve target concentrations.

Table 1: Reconstitution Volumes for JC-171 (MW: 384.83 g/mol )

Amount of JC-171Target Conc.Volume of Anhydrous DMSOApplication
1 mg 10 mM 259.9 µL Standard Cell Culture (Low DMSO %)
1 mg 50 mM 52.0 µL High-Dose Animal/Stock Storage
5 mg 10 mM 1299.3 µL (~1.30 mL)Bulk Stock
5 mg 50 mM 259.9 µL Concentrated Stock
10 mg 50 mM 519.7 µL High-Throughput Screening

Formula:



Phase 2: Solubilization

Step 3: Solvent Addition Add the calculated volume of anhydrous DMSO directly to the vial.

  • Technique: Use reverse pipetting for viscous solvents like DMSO to ensure accurate volume delivery.

Step 4: Mechanical Dissolution

  • Vortex vigorously for 30–60 seconds.

  • Inspect: Hold the vial up to a light source.

  • Sonication (Conditional): If visible particulates remain, sonicate in a water bath at room temperature for 2–5 minutes.

    • Warning: Monitor temperature.[1] Heat can degrade the sulfonamide bond.

Step 5: The "Self-Validating" Check Before aliquoting, perform a Visual Clarity Test :

  • Tilt the vial 45°.

  • Observe the meniscus and the bottom of the vial.

  • Pass: Solution is completely clear, colorless to faint yellow, with no turbidity.

  • Fail: Visible specks or "swirling" refraction lines indicate incomplete solvation. Repeat Step 4.

Phase 3: Storage

Step 6: Aliquoting Divide the stock into single-use aliquots (e.g., 20–50 µL) in amber microtubes.

  • Why? JC-171 is stable in DMSO at -80°C for 6 months, but repeated freeze-thaw cycles introduce moisture and oxygen, accelerating degradation.

Usage in Biological Assays

Workflow Visualization

The following diagram illustrates the critical path from solid powder to cellular assay, highlighting the "Solvent Front" dilution strategy to minimize cytotoxicity.

JC171_Workflow cluster_QC Quality Control Gate Powder JC-171 Powder (Store -20°C) Stock Stock Solution (10-50 mM in DMSO) Powder->Stock + Anhydrous DMSO (Vortex/Sonicate) Intermed Intermediate Dilution (100x Working Conc. in DMSO) Stock->Intermed Serial Dilution (Keep in DMSO) Media Cell Culture Media (Final Assay Conc.) Intermed->Media 1:1000 Dilution (Max 0.1% DMSO)

Caption: Workflow for JC-171 preparation. Note the intermediate dilution step in DMSO to ensure solubility before introducing the compound to aqueous media.

Dilution Protocol (The 1:1000 Rule)

To treat cells with 10 µM JC-171 :

  • Prepare Intermediate: Dilute 50 mM Stock 1:5 in DMSO

    
    10 mM .
    
  • Final Spike: Dilute the 10 mM intermediate 1:1000 into cell culture media.

    • Final Concentration: 10 µM.

    • Final DMSO: 0.1% (Non-toxic to most cell lines).

Warning: Do not dilute the 50 mM stock directly into media to reach 10 µM if it requires a large volume, as the rapid change in polarity can cause the compound to "crash out" (precipitate) instantly.

Troubleshooting & FAQ

IssueProbable CauseCorrective Action
Precipitate upon thawing DMSO freezing/moisture ingressWarm to 37°C for 5 mins; Vortex. If solid persists, discard.
Cytotoxicity in Vehicle Control DMSO % too highEnsure final DMSO < 0.1%. Include a "DMSO-only" control group.
Inconsistent IC50 data Compound degraded or precipitatedUse fresh aliquots. Verify stock clarity. Check pipette calibration for viscous DMSO.

References

  • MedChemExpress. JC-171 Product Information & Biological Activity. Retrieved from

  • Guo, C., et al. (2017). Development and Characterization of a Hydroxyl-Sulfonamide Analogue... as a Novel NLRP3 Inflammasome Inhibitor. ACS Chemical Neuroscience.[2] Retrieved from

  • MedKoo Biosciences. JC-171 Physicochemical Properties. Retrieved from

  • Fulp, J. W., et al. (2018).Structural modifications of sulfonamide derivatives as NLRP3 inflammasome inhibitors. Bioorganic & Medicinal Chemistry Letters.

Sources

Application

Application Note: JC-171 Administration Schedule for Autoimmune Encephalomyelitis

Abstract & Mechanistic Rationale JC-171 is a potent, selective small-molecule inhibitor of the NLRP3 inflammasome . In the context of Multiple Sclerosis (MS) and its animal model, EAE, the NLRP3 inflammasome acts as a cr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Mechanistic Rationale

JC-171 is a potent, selective small-molecule inhibitor of the NLRP3 inflammasome . In the context of Multiple Sclerosis (MS) and its animal model, EAE, the NLRP3 inflammasome acts as a critical checkpoint. Its activation in microglia and infiltrating macrophages leads to the cleavage of Caspase-1 and the subsequent release of IL-1β and IL-18 . These cytokines are pivotal in driving the differentiation of pathogenic Th17 cells , which traffic to the CNS and cause demyelination.

Therapeutic Goal: Administration of JC-171 aims to block NLRP3 assembly, thereby reducing IL-1β secretion, suppressing Th17 polarization, and preserving myelin integrity.

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the intervention point of JC-171 within the neuroinflammatory cascade.

G DAMPs DAMPs / PAMPs (ROS, K+ Efflux) NLRP3_In NLRP3 (Inactive) DAMPs->NLRP3_In Priming/Activation NLRP3_Act NLRP3 Inflammasome (Oligomerized) NLRP3_In->NLRP3_Act Assembly JC171 JC-171 (Inhibitor) JC171->NLRP3_In Blocks Assembly Casp1 Caspase-1 (Active) NLRP3_Act->Casp1 Cleavage IL1b IL-1β / IL-18 (Mature) Casp1->IL1b Processing Th17 Th17 Cell Differentiation IL1b->Th17 Polarization CNS CNS Demyelination & Neuroinflammation Th17->CNS Infiltration

Figure 1: Mechanism of Action. JC-171 inhibits the oligomerization of the NLRP3 inflammasome, preventing the downstream cytokine storm responsible for autoimmune neurotoxicity.

Compound Preparation & Formulation

Critical Quality Attribute: JC-171 is a hydrophobic hydroxyl-sulfonamide analogue. Improper formulation will lead to precipitation in the peritoneal cavity, resulting in poor bioavailability and inconsistent data.

Vehicle Formulation (Standard Solubility Optimized)

Do not use simple saline or 100% DMSO. Use the following "Co-solvent System" for Intraperitoneal (i.p.) injection.

ComponentPercentage (v/v)Function
DMSO 10%Primary Solubilizer (Stock)
PEG 300 40%Co-solvent / Stabilizer
Tween 80 5%Surfactant / Emulsifier
Saline (0.9%) 45%Diluent (Isotonicity)
Preparation Protocol (Self-Validating Steps)
  • Stock Solution: Dissolve neat JC-171 powder in 100% DMSO to create a 50 mg/mL stock. Vortex until clear. Store aliquots at -20°C.

  • Working Solution (Daily Prep):

    • Step A: Take the required volume of DMSO stock.[1]

    • Step B: Add PEG 300 and vortex vigorously. (Solution must remain clear).

    • Step C: Add Tween 80 and vortex.

    • Step D: Slowly add warm (37°C) Saline while vortexing.

    • Validation: Hold the tube up to the light. If the solution is cloudy or has visible crystals, sonicate for 5 minutes at 37°C. If it remains cloudy, do not inject ; the effective dose will be unknown.

Administration Schedule (EAE Model)

The following schedules are designed for C57BL/6 mice induced with MOG35-55 peptide.

Standard Dose: 10 mg/kg (Effective) to 20 mg/kg (High Efficacy). Route: Intraperitoneal (i.p.) injection.[1][2][3] Volume: 10 mL/kg (e.g., 200 µL for a 20g mouse).

Protocol A: Prophylactic Treatment (Prevention)

Use this to study the role of NLRP3 in disease induction and T-cell priming.

Day relative to InductionActionDetails
Day 0 Induction MOG35-55/CFA (s.c.)[4][5] + PTX (i.p.)
Day 0 JC-171 Dose 1 Administer 1 hour after PTX injection.
Day 1 - Day 21 Daily Dosing Administer JC-171 (10 mg/kg, i.p.) every 24 hours.
Day 2 PTX Boost Administer second PTX dose (standard EAE protocol).
Day 21+ Termination Collect spinal cord/brain for histology.
Protocol B: Therapeutic Treatment (Reversal)

Use this to mimic clinical intervention (treating established disease).

Day relative to InductionActionDetails
Day 0 - Day 8 Monitor No drug treatment. Monitor weight daily.
Day 9 - 11 (Onset) Enrollment Begin treatment when mouse reaches Clinical Score ≥ 1.0 (Limp tail).
Onset -> End Daily Dosing Administer JC-171 (10 mg/kg, i.p.) every 24 hours.
Day 25 - 30 Termination Assess demyelination and axonal loss.

Experimental Readouts & Scoring

To validate the efficacy of JC-171, you must track the following endpoints.

Clinical Scoring Scale

Score mice blinded to the treatment group daily at the same time (e.g., 10:00 AM).

  • 0: No clinical signs.

  • 1: Limp tail (loss of tone).

  • 2: Hind limb weakness (waddling gait).

  • 3: Complete hind limb paralysis.

  • 4: Hind limb paralysis + Forelimb weakness.

  • 5: Moribund or Death.

Biological Endpoints[6]
  • Cytokine Analysis (ELISA/qPCR): Measure IL-1β and IL-18 in spinal cord homogenates. JC-171 treatment should significantly reduce these compared to Vehicle.

  • Histology: Luxol Fast Blue (LFB) staining for myelin and H&E for cellular infiltration.

  • Flow Cytometry: Assess the ratio of Th17 (CD4+IL-17+) vs. Treg (CD4+FoxP3+) cells in the CNS.

Expert Tips & Troubleshooting

  • Solubility Check: If you observe precipitation at the injection site (white deposits upon dissection), your vehicle formulation failed. Switch to a cyclodextrin-based vehicle (20% HP-β-CD) if the PEG/Tween system is irritating.

  • Timing: NLRP3 activation peaks early (during priming) and during the effector phase (CNS entry). Daily dosing covers both.[3] Missing doses between Day 7-14 (onset window) will critically compromise the data.

  • Control Groups: Always include a Vehicle Control (Solvent only) and a Positive Control (e.g., Fingolimod or Dexamethasone) to validate the EAE induction batch.

References

  • Guo, C., et al. (2017). "Development and Characterization of a Hydroxyl-Sulfonamide Analogue, 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide, as a Novel NLRP3 Inflammasome Inhibitor for Potential Treatment of Multiple Sclerosis." ACS Chemical Neuroscience, 8(10), 2194–2201.

  • Coll, R. C., et al. (2015). "A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases." Nature Medicine, 21(3), 248-255. (Reference for standard NLRP3 dosing protocols).

  • Constantinescu, C. S., et al. (2011). "Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS)." British Journal of Pharmacology, 164(4), 1079–1106.

Sources

Method

Scientific Overview &amp; The Formulation Challenge

Application Note: Solvent Vehicle Formulation and In Vivo Administration Protocol for JC-171 JC-171 (CAS: 2112809-98-8) is a highly selective, rationally designed small-molecule inhibitor of the NOD-like receptor family...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Vehicle Formulation and In Vivo Administration Protocol for JC-171

JC-171 (CAS: 2112809-98-8) is a highly selective, rationally designed small-molecule inhibitor of the NOD-like receptor family pyrin-domain-containing 3 (NLRP3) inflammasome[1]. With an IC50 of 8.45 μM, it effectively blocks LPS/ATP-induced interleukin-1β (IL-1β) release by interfering with the interaction between NLRP3 and the adaptor protein ASC[1],[2].

While JC-171 was developed as a hydroxyl-sulfonamide analogue to improve upon the poor solubility of its parent compound (JC-21)[3], its highly lipophilic core (Molecular Weight: 384.83, Formula: C16H17ClN2O5S) still presents a significant physicochemical barrier for in vivo administration[4]. Direct dissolution in aqueous buffers (such as PBS or saline) results in immediate nucleation and precipitation, rendering intraperitoneal (IP) or intravenous (IV) dosing ineffective. To achieve reliable pharmacokinetics in murine models of multiple sclerosis (EAE) or systemic inflammation, the drug must be formulated using a stepwise co-solvent micellar system[5].

Physicochemical Causality of the Vehicle Design

As a Senior Application Scientist, it is critical to understand why specific solvents are chosen rather than simply following a recipe. This protocol utilizes a universally validated vehicle for hydrophobic sulfonamides: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [1].

  • 10% DMSO (Primary Solubilizer): The strong intermolecular hydrogen bonding of the hydroxyl-sulfonamide lattice must be disrupted. DMSO acts as a powerful aprotic solvent to break this lattice and force the molecule into a monomeric state.

  • 40% PEG300 (Dielectric Bridge): Adding an aqueous phase directly to DMSO causes "solvent shock," leading to rapid drug precipitation. PEG300 lowers the dielectric constant of the surrounding medium, acting as a transitional co-solvent bridge.

  • 5% Tween-80 (Micellar Encapsulation): This non-ionic surfactant forms protective micelles around the hydrophobic JC-171 molecules. It prevents crystal growth and maintains a thermodynamically stable suspension when the aqueous phase is finally introduced.

  • 45% 0.9% Saline (Aqueous Bulk Phase): Adjusts the final osmolarity and viscosity to physiological levels, ensuring the injection is well-tolerated by the animal without causing local tissue necrosis.

Quantitative Data & Dosing Parameters

Table 1: In Vivo Dosing Parameters for JC-171

Experimental Model Target Pathway Route Dosage Frequency Pharmacodynamic Readout
LPS-Challenged Mice Systemic NLRP3 Activation IP 100 mg/kg Single dose (1h pre-LPS) Serum IL-1β reduction[6]

| EAE (Multiple Sclerosis) | Th17 / Neuroinflammation | IP | 10 - 100 mg/kg | Every other day | Clinical score reduction, Th17 cell frequency[5],[7] |

Step-by-Step Formulation Protocol (Self-Validating System)

Note: The following protocol is scaled to prepare 1 mL of a 1 mg/mL JC-171 working solution, suitable for a 10 mg/kg IP injection in a 20g mouse (injection volume: 200 µL).

Materials Required:

  • JC-171 Powder (Purity ≥ 98%)

  • Anhydrous DMSO (Cell-culture grade)

  • PEG300 (Pharmaceutical grade)

  • Tween-80 (Polysorbate 80)

  • 0.9% Sterile Saline

Methodology:

  • Primary Solubilization (Lattice Disruption):

    • Weigh exactly 1.0 mg of JC-171 powder into a sterile glass vial.

    • Add 100 µL (10% v/v) of DMSO.

    • Vortex vigorously for 30–60 seconds until completely dissolved.

    • Validation Checkpoint: Hold the vial against a light source. The solution must be completely transparent. If cloudy, the lattice is unbroken; sonicate in a 37°C water bath for 5 minutes before proceeding.

  • Co-solvent Addition (Dielectric Bridging):

    • Add 400 µL (40% v/v) of PEG300 to the vial.

    • Vortex continuously for 60 seconds. PEG300 is viscous, so thorough mechanical mixing is required to ensure a homogenous binary solvent system.

    • Validation Checkpoint: The solution must remain optically clear without any striations.

  • Surfactant Stabilization (Micellar Formation):

    • Add 50 µL (5% v/v) of Tween-80.

    • Vortex gently for 30 seconds to incorporate the surfactant without inducing excessive frothing/bubbles.

  • Aqueous Dilution (Isotonic Adjustment):

    • Critical Step: While gently swirling the vial, add 450 µL (45% v/v) of 0.9% Saline dropwise (approx. 1 drop per second).

    • Validation Checkpoint: Dropwise addition prevents localized supersaturation. If the solution turns milky or opaque at this stage, the micellar capacity has been exceeded (often due to adding saline too rapidly). A successful formulation will yield a clear, slightly viscous solution.

    • Usage: Administer freshly prepared working solutions on the same day[1].

Experimental Workflows & Visualizations

Formulation A JC-171 Powder (Hydrophobic) B Step 1: 10% DMSO (Lattice Disruption) A->B Dissolve completely C Step 2: 40% PEG300 (Dielectric Bridge) B->C Vortex 60s D Step 3: 5% Tween-80 (Micellar Formation) C->D Gentle mix E Step 4: 45% Saline (Isotonic Dilution) D->E Dropwise addition F Final Vehicle (Clear IP Injection) E->F Visual QC: Clear

Stepwise formulation workflow for JC-171 in vivo injection vehicle.

Pathway LPS Signal 1: LPS Priming NFKB NF-κB Pathway Activation LPS->NFKB ProIL1B Upregulation of pro-IL-1β & NLRP3 NFKB->ProIL1B NLRP3 NLRP3 Inflammasome Assembly (NLRP3 + ASC) ProIL1B->NLRP3 Subunit supply ATP Signal 2: ATP Activation ATP->NLRP3 Caspase Caspase-1 Cleavage NLRP3->Caspase JC171 JC-171 (NLRP3 Inhibitor) JC171->NLRP3 Blocks ASC interaction IL1B Mature IL-1β Release (Neuroinflammation / EAE) Caspase->IL1B

Mechanism of JC-171 inhibiting the NLRP3 inflammasome pathway.

References

  • Title: Development and Characterization of a Hydroxyl-Sulfonamide Analogue, 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide, as a Novel NLRP3 Inflammasome Inhibitor for Potential Treatment of Multiple Sclerosis Source: ACS Chemical Neuroscience (Guo et al., 2017) URL: [Link]

Sources

Application

handling and storage conditions for JC-171 powder

Application Note: Handling, Storage, and Experimental Protocols for JC-171 Powder (NLRP3 Inflammasome Inhibitor) Executive Summary JC-171 is a rationally designed hydroxyl-sulfonamide analogue of the parent compound JC-2...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling, Storage, and Experimental Protocols for JC-171 Powder (NLRP3 Inflammasome Inhibitor)

Executive Summary

JC-171 is a rationally designed hydroxyl-sulfonamide analogue of the parent compound JC-21, engineered specifically to overcome the poor solubility limitations of early-generation NOD-like receptor family pyrin-domain-containing 3 (NLRP3) inflammasome inhibitors[1]. By physically disrupting the interaction between the NLRP3 sensor and the ASC adaptor protein, JC-171 potently blocks the assembly of the inflammasome complex, thereby halting the maturation and release of Interleukin-1β (IL-1β)[2]. This application note provides optimized handling, storage, and experimental protocols for JC-171 powder, ensuring rigorous reproducibility in both in vitro macrophage assays and in vivo autoimmune models[3].

Physicochemical Properties & Storage Directives

Maintaining the structural integrity of the hydroxyl-sulfonamide moiety is critical for JC-171's biological activity. Exposure to ambient moisture or repeated freeze-thaw cycles in a solvent can lead to hydrolysis and degradation of the compound[4].

Table 1: Quantitative Physicochemical Data & Storage Guidelines

ParameterSpecificationCausality / Rationale
CAS Number 2112809-98-8Unique chemical identifier[5].
Molecular Weight 384.83 g/mol Essential for accurate molarity calculations[5].
Formula C16H17ClN2O5SHydroxyl-sulfonamide analogue structure[5].
IC50 (IL-1β release) 8.45 ± 1.56 μMQuantifies potency in LPS/ATP-stimulated J774A.1 cells[3].
Powder Storage -20°C (12 to 24 months)Prevents thermal degradation. Must be stored desiccated and protected from light[6].
Solvent Storage (DMSO) -80°C (up to 2 years)Minimizes nucleophilic attack by residual water in hygroscopic DMSO. Aliquoting prevents freeze-thaw degradation[4].

Reconstitution & Formulation Strategies

In Vitro Stock Solution Preparation (10 mM)

  • Equilibrate the JC-171 powder vial to room temperature (approx. 20-25°C) in a desiccator for 30 minutes before opening. Causality: Opening a cold vial causes atmospheric condensation, introducing moisture that degrades the powder over time.

  • Add 260 μL of anhydrous, cell-culture grade DMSO to 1 mg of JC-171 powder to yield a 10 mM stock solution[4].

  • Vortex gently until a completely clear solution is achieved.

  • Aliquot into single-use sterile tubes to avoid freeze-thaw cycles and store immediately at -80°C[4].

In Vivo Formulation (10% DMSO / 90% Corn Oil) For systemic administration (e.g., intraperitoneal injection), aqueous buffers are insufficient due to JC-171's lipophilicity (LogP = 0.19)[1].

  • Dissolve the required dose of JC-171 in DMSO (maximum 10% of the final volume)[4].

  • Add Corn Oil dropwise while vortexing to reach the final volume (90% of the final volume)[4].

  • Causality: Corn oil acts as a lipid carrier to maintain compound solubility in the peritoneal cavity, while keeping DMSO concentrations strictly below the toxicity threshold for murine models[4].

Mechanism of Action & Signaling Pathway

JC-171 operates downstream of the cellular "priming" phase. While Signal 1 (e.g., LPS) upregulates pro-IL-1β and NLRP3 expression via TLR4/NF-κB, Signal 2 (e.g., ATP) triggers the assembly of the inflammasome[3]. , preventing the recruitment of Pro-Caspase-1 and the subsequent cleavage of Pro-IL-1β into its mature, secreted form[2].

G LPS LPS (Signal 1) TLR4 TLR4 Receptor LPS->TLR4 NFKB NF-κB Activation TLR4->NFKB ProIL1B Pro-IL-1β & Pro-NLRP3 NFKB->ProIL1B Transcription NLRP3 NLRP3 Sensor ProIL1B->NLRP3 Upregulation ATP ATP (Signal 2) P2X7 P2X7 Receptor ATP->P2X7 K_efflux K+ Efflux P2X7->K_efflux K_efflux->NLRP3 Activation Inflammasome Active NLRP3 Inflammasome (NLRP3 + ASC + Caspase-1) NLRP3->Inflammasome ASC ASC Adaptor ASC->Inflammasome Caspase1 Pro-Caspase-1 Caspase1->Inflammasome IL1B Mature IL-1β Secretion Inflammasome->IL1B Cleavage JC171 JC-171 Inhibitor JC171->Inflammasome Blocks NLRP3/ASC Interaction

Caption: JC-171 inhibits NLRP3 inflammasome assembly by blocking the NLRP3/ASC interaction.

Validated Experimental Protocols

Protocol 1: In Vitro NLRP3 Inhibition Assay (Self-Validating System) This protocol utilizes J774A.1 murine macrophages to evaluate IL-1β release[3]. To ensure the assay is a self-validating system, TNF-α must be measured in parallel. Because TNF-α release is dependent on TLR4/NF-κB (Signal 1) but independent of the NLRP3 inflammasome, stable TNF-α levels confirm that JC-171 is selectively targeting NLRP3 without causing general cytotoxicity or off-target NF-κB inhibition[1].

  • Cell Seeding: Seed J774A.1 macrophages in a 24-well plate at

    
     cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.
    
  • Priming (Signal 1): Replace media with fresh DMEM containing 1 μg/mL LPS. Incubate for 4.5 hours[3]. Causality: Resting macrophages contain negligible pro-IL-1β; LPS priming is strictly required to induce its transcription prior to inflammasome activation.

  • Inhibitor Pre-incubation: Add JC-171 (0.1 - 100 μM final concentration) 30 minutes prior to ATP stimulation[4]. Include a vehicle control (DMSO < 0.1% final).

  • Activation (Signal 2): Add 5 mM ATP to the wells and incubate for exactly 30 minutes[3]. Causality: Prolonged ATP exposure causes P2X7-mediated pyroptotic cell death, which ruptures the cell membrane and confounds the cytokine readout.

  • Validation & Readout: Collect the supernatant. Quantify IL-1β and TNF-α via ELISA[1]. Validated success is defined by a dose-dependent decrease in IL-1β with unchanged TNF-α levels[1].

Protocol 2: In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model JC-171 effectively delays progression and reduces severity in EAE, a standard murine model for Multiple Sclerosis[3].

  • Immunization: On Day 0, immunize C57BL/6 mice subcutaneously with 200 μg MOG35–55 peptide emulsified in Complete Freund's Adjuvant (CFA)[4]. Follow with an intravenous injection of 200 ng pertussis toxin on Day 0 and Day 2[4].

  • Therapeutic Dosing: Once clinical scores reach 1 (flaccid tail), administer JC-171 at 10 mg/kg via intraperitoneal (IP) injection every other day[4].

  • Causality of Dosing Schedule: Therapeutic administration (post-symptom onset) specifically evaluates the drug's ability to halt active pathogenic Th17 responses and ongoing IL-1β production in the spinal cord, accurately mimicking real-world clinical treatment scenarios rather than mere prophylactic prevention[3].

References

  • Guo, C., Fulp, J. W., Jiang, Y., Li, X., Chojnacki, J. E., Wu, J., Wang, X.-Y., & Zhang, S. (2017). Development and Characterization of a Hydroxyl-Sulfonamide Analogue, 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide, as a Novel NLRP3 Inflammasome Inhibitor for Potential Treatment of Multiple Sclerosis. ACS Chemical Neuroscience, 8(10), 2194–2201.[Link]

Sources

Method

Application Note: Optimization of JC-171 Pretreatment for NLRP3 Inflammasome Inhibition

Topic: JC-171 pretreatment incubation time for cell culture Content Type: Application Note & Protocol [1] Abstract & Introduction JC-171 is a rationally designed, hydroxyl-sulfonamide analogue small molecule inhibitor ta...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: JC-171 pretreatment incubation time for cell culture Content Type: Application Note & Protocol

[1]

Abstract & Introduction

JC-171 is a rationally designed, hydroxyl-sulfonamide analogue small molecule inhibitor targeting the NLRP3 inflammasome .[1][2][3][4][5][6] Developed to improve upon the solubility of its parent compound (JC-21), JC-171 selectively blocks the assembly of the NLRP3 complex, specifically interfering with the NLRP3-ASC interaction.[1]

Precise control of incubation time is critical when using JC-171. Unlike broad-spectrum anti-inflammatory agents that may act on transcriptional priming (Signal 1), JC-171 is most valuable as a specific inhibitor of the activation/assembly phase (Signal 2).[1] This protocol defines the optimal pretreatment window to maximize potency (IC50 ~8.45 µM) while preserving cell viability and experimental specificity.

Critical Distinction: Do not confuse JC-171 (NLRP3 inhibitor) with JC-1 (Mitochondrial membrane potential dye).[1] These are distinct chemical entities with unrelated functions.

Mechanism of Action (MOA)[1]

To optimize incubation time, one must understand when JC-171 acts.[1] NLRP3 activation is a two-step process:

  • Priming (Signal 1): TLR4 activation (e.g., by LPS) leads to NF-κB-mediated upregulation of NLRP3 and pro-IL-1β.[1]

  • Activation (Signal 2): A trigger (e.g., ATP, Nigericin) causes K+ efflux, leading to NLRP3 oligomerization and recruitment of ASC.[1]

JC-171 Target: JC-171 specifically inhibits the NLRP3-ASC interaction during Signal 2. Therefore, the optimal incubation strategy involves priming cells first, then applying JC-171 during the "window of opportunity" before the activation trigger is introduced.[1]

Pathway Diagram

NLRP3_Pathway LPS LPS (Signal 1) TLR4 TLR4/NF-κB LPS->TLR4 ProIL1 Pro-IL-1β / NLRP3 (Expression) TLR4->ProIL1 Priming (3-4h) NLRP3_Inactive NLRP3 (Inactive) ProIL1->NLRP3_Inactive ATP ATP/Nigericin (Signal 2) K_Efflux K+ Efflux ATP->K_Efflux K_Efflux->NLRP3_Inactive Trigger Assembly NLRP3-ASC Assembly NLRP3_Inactive->Assembly Oligomerization JC171 JC-171 (Inhibitor) JC171->Assembly BLOCKS Interaction Caspase1 Caspase-1 Activation Assembly->Caspase1 IL1B Mature IL-1β Release Caspase1->IL1B

Figure 1: Mechanism of JC-171 inhibition. JC-171 intervenes at the assembly stage, blocking the recruitment of ASC to NLRP3.[1][2][7]

Experimental Protocol

This protocol is validated for murine macrophages (J774A.1, BMDMs) and human monocyte-derived macrophages (THP-1).[1]

Materials
  • JC-171: Solubilize in sterile DMSO to create a 10-50 mM stock. Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • LPS (Lipopolysaccharide): For priming.[1]

  • ATP or Nigericin: For activation.[1]

  • Culture Medium: DMEM or RPMI-1640 + 10% FBS.[1]

Step-by-Step Methodology
Phase 1: Priming (Signal 1)[1]
  • Seed cells (e.g., J774A.[1][4]1) at

    
     cells/mL in 6-well or 12-well plates.
    
  • Incubate overnight to allow attachment.

  • Replace media with fresh media containing LPS (1 µg/mL) .[1]

  • Incubate for 3.0 to 4.5 hours at 37°C, 5% CO₂.

    • Note: This step builds up the intracellular pool of NLRP3 and Pro-IL-1β.[1]

Phase 2: JC-171 Pretreatment (The Critical Step)

This step ensures the inhibitor enters the cell and engages the NLRP3 target before the rapid assembly phase is triggered.

  • Preparation: Dilute JC-171 stock into warm media to achieve final concentrations (Recommended titration: 1, 3, 10, 30, 100 µM).

  • Application: Do not wash cells.[1] Add the JC-171 solution directly to the LPS-containing wells.[1]

  • Incubation Time: Incubate for 30 to 60 minutes at 37°C.

    • Scientific Rationale: While Guo et al. (2017) demonstrated efficacy when added simultaneously with ATP, a 30-minute pretreatment significantly improves reproducibility by allowing equilibrium binding to intracellular NLRP3 prior to the chaotic K+ efflux event.[1]

Phase 3: Activation (Signal 2)[1]
  • Add the activator directly to the well (do not wash off JC-171).[1]

    • ATP: 5 mM final concentration.[1]

    • Nigericin: 10 µM final concentration.[1]

  • Incubate for 30 to 60 minutes .

  • Harvest: Collect supernatant immediately for ELISA (IL-1β) or LDH assay (Pyroptosis).[1] Lyse cells for Western Blot (Pro-Caspase-1 vs Cleaved Caspase-1).

Data & Optimization Guide

Recommended Time-Course Comparison

If establishing this assay for a new cell line, perform a "Time of Addition" experiment:

GroupLPS PrimingJC-171 AdditionATP TriggerOutcomeInterpretation
A (Prophylactic) 0 h-2 h (Pre-LPS)+4 hLow IL-1βBlocks priming or assembly; less specific.[1]
B (Therapeutic) 0 h+3.5 h (30 min pre-ATP)+4 hLow IL-1β Specific inhibition of Assembly (Ideal).
C (Co-treatment) 0 h+4.0 h (With ATP)+4 hVar.[1] IL-1βEffective but higher variability due to kinetics.[1]
Concentration Reference Values
  • IC50 (J774A.1): ~8.45 µM [1][1][3][4][5][6][8]

  • IC50 (BMDM): Similar range.[1]

  • Toxicity Threshold: >100 µM (Monitor via MTT or LDH in non-stimulated controls).[1]

Troubleshooting & Expert Tips

  • Solubility: JC-171 is a hydroxyl-sulfonamide designed for better solubility than JC-21, but it is still hydrophobic.[1] Ensure the DMSO concentration in the final culture does not exceed 0.1-0.5% to avoid vehicle toxicity.

  • Serum Effects: High serum concentrations (FBS) can bind small molecules.[1] If potency is lower than expected, try reducing FBS to 1% during the JC-171 incubation step (Phase 2 & 3).[1]

  • Verify Target Engagement: To prove JC-171 is acting on assembly and not priming, perform a Western Blot for NLRP3 protein levels .[1] JC-171 treatment (Phase 2) should not decrease NLRP3 expression levels (which are set by LPS), but should decrease Caspase-1 cleavage.[1]

References

  • Guo, C., Fulp, J. W., Jiang, Y., et al. (2017).[1][5][6] Development and Characterization of a Hydroxyl-Sulfonamide Analogue, 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide, as a Novel NLRP3 Inflammasome Inhibitor for Potential Treatment of Multiple Sclerosis.[1][2][3][5][6] ACS Chemical Neuroscience, 8(10), 2194–2201.[1]

  • MedKoo Biosciences. (n.d.).[1] JC-171 Product Information and Protocols.

    • [1]

  • Shao, B. Z., et al. (2015).[1] NLRP3 inflammasome and its inhibitors: a review. Frontiers in Pharmacology, 6, 262.[1] (Contextual grounding for NLRP3 assembly mechanisms).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: JC-171 Solubilization &amp; Handling Guide

[1] Executive Summary JC-171 is a potent, selective small-molecule inhibitor of the NLRP3 inflammasome.[1] While it offers improved polarity over its parent compound (JC-21) via a hydroxamic acid moiety, it retains signi...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

JC-171 is a potent, selective small-molecule inhibitor of the NLRP3 inflammasome.[1] While it offers improved polarity over its parent compound (JC-21) via a hydroxamic acid moiety, it retains significant lipophilicity that challenges aqueous formulation.

The Critical Bottleneck: JC-171 exhibits extremely low intrinsic aqueous solubility (approx.[1] 8.6 µg/mL in standard phosphate-citrate buffer at pH 6.5).[2] Direct dilution from DMSO stocks into aqueous media frequently results in "crashing out" (micro-precipitation), leading to erratic IC50 data and low in vivo bioavailability.

This guide provides a validated physicochemical framework to solubilize JC-171 for cellular assays and in vivo administration, ensuring data reproducibility.[1]

Part 1: The Basics (Stock Preparation)

Q: What is the optimal solvent for creating stable JC-171 master stocks?

A: Anhydrous DMSO (Dimethyl Sulfoxide) is the mandatory vehicle for primary solubilization.[1]

  • Protocol: Dissolve lyophilized JC-171 powder in sterile, anhydrous DMSO to a concentration of 10 mM to 50 mM .

  • The "Why": JC-171 contains a sulfonamide/hydroxamic acid scaffold.[1][3] While the hydroxamic acid adds polarity, the benzamide core drives high lattice energy. DMSO disrupts these intermolecular forces effectively.

  • Storage Warning: Store aliquots at -80°C. Avoid repeated freeze-thaw cycles. The hydroxamic acid moiety can be sensitive to hydrolysis if moisture is introduced.

Q: Can I use Ethanol or Methanol as a substitute?

A: Not recommended. While JC-171 is soluble in ethanol, ethanol is highly volatile.[1] Evaporation during handling changes the concentration of your master stock, introducing significant error into downstream dose-response curves.

Part 2: Aqueous Dilution (Preventing the "Crash")

Q: Why does my solution turn cloudy when I dilute my DMSO stock into PBS?

A: You are experiencing "Solvent Shock." When a hydrophobic molecule in a chaotic solvent (DMSO) is suddenly introduced to a highly ordered solvent (Water/PBS), the water molecules form a "cage" around the hydrophobic drug (the Hydrophobic Effect), forcing the drug molecules to aggregate and precipitate to minimize surface area.[1]

Troubleshooting Protocol: The "Intermediate Step" Method Do not jump from 100% DMSO to 0.1% DMSO in one step.

  • Prepare a 1000x Stock: Start with your 50 mM DMSO stock.

  • Create a Working Solution (10x): Dilute the stock into a co-solvent intermediate (e.g., PEG400 or propylene glycol) before adding the bulk aqueous buffer.

  • Final Dilution: Slowly add the aqueous buffer to the working solution with constant vortexing.

Part 3: Advanced Formulation (In Vivo & High-Concentration Assays)

Q: How do I formulate JC-171 for animal studies (IP/PO) where I need higher concentrations (>1 mg/mL)?

A: Simple aqueous buffers will fail.[1] You must use an Excipient-Enhanced Vehicle . The gold standard for NLRP3 inhibitors in this class is Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .

Mechanism: HP-β-CD forms a toroidal "bucket" shape. The hydrophobic benzamide tail of JC-171 sits inside the bucket, while the hydrophilic exterior interacts with the buffer. This prevents aggregation without chemically modifying the drug.

Recommended In Vivo Vehicle Protocol
ComponentConcentrationFunction
DMSO 2 - 5%Initial solubilizer (keep <5% for toxicity reasons)
PEG 400 30%Co-solvent to reduce dielectric constant
Tween 80 1 - 5%Surfactant to prevent micro-crystallization
Saline / PBS BalanceBulk carrier

Preparation Steps:

  • Dissolve JC-171 in DMSO (Volume A).[1]

  • Add PEG 400 and Tween 80 to Volume A. Vortex until clear.

  • Slowly add warm (37°C) Saline to the mixture while sonicating.

Alternative (Cyclodextrin):

  • Vehicle: 30% (w/v) HP-β-CD in water.[1]

  • Method: Dissolve JC-171 in a minimal volume of DMSO, then add to the 30% CD solution. Sonicate for 20 minutes.

Part 4: Stability & Handling

Q: Are there specific buffer incompatibilities?

A: Yes. JC-171 contains a hydroxamic acid group (-CONHOH).[1]

  • Avoid Metal Ions: Hydroxamic acids are potent metal chelators (often binding Zinc or Iron).[1] Avoid buffers with high concentrations of trace metals unless chelation is part of the study design.

  • pH Sensitivity: The sulfonamide group is acidic (pKa ~10), but the hydroxamic acid is susceptible to hydrolysis at extremes of pH.[1] Maintain pH 6.0 – 7.5 .

  • Avoid Nucleophiles: While JC-171 is not a classic covalent acrylamide inhibitor, the hydroxamic acid can react with strong nucleophiles in complex media over long durations.[1]

Visualization: Solubilization Decision Matrix

The following diagram illustrates the decision logic for selecting the correct vehicle based on your experimental endpoint.

JC171_Solubility_Workflow Start Start: JC-171 Powder Stock Master Stock: 50mM in Anhydrous DMSO Start->Stock Decision Intended Application? Stock->Decision InVitro In Vitro (Cell Culture) Decision->InVitro InVivo In Vivo (Animal Model) Decision->InVivo DirectDilution Direct Dilution -> PRECIPITATION RISK InVitro->DirectDilution Incorrect StepDown Step-Down Dilution (Intermediate: Culture Media + 1% FBS) InVitro->StepDown Correct Formulation Complex Vehicle Required (PEG400 / HP-beta-CD) InVivo->Formulation SuccessVitro Stable Assay Solution (< 0.1% DMSO) StepDown->SuccessVitro SuccessVivo Stable Suspension/Solution (> 1 mg/mL) Formulation->SuccessVivo

Caption: Decision matrix for JC-171 formulation. Note the divergence between simple cellular assays and complex in vivo requirements.

References
  • Guo, C., et al. (2017). "Development and Characterization of a Hydroxyl-Sulfonamide Analogue, 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide, as a Novel NLRP3 Inflammasome Inhibitor for Potential Treatment of Multiple Sclerosis."[1] ACS Chemical Biology. [1]

  • Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers."[1] Advanced Drug Delivery Reviews. (Standard protocol for lipophilic drug formulation).

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods.[1] Elsevier. (Reference for solubility physics and "Solvent Shock" mechanisms).

Sources

Optimization

Technical Support Center: Preventing JC-171 Precipitation in Cell Media

Overview: The JC-171 Solubility Challenge JC-171 is a potent, selective small-molecule inhibitor of the NLRP3 inflammasome , widely used to study inflammatory pathways and IL-1β release in macrophage models (e.g., J774A....

Author: BenchChem Technical Support Team. Date: March 2026

Overview: The JC-171 Solubility Challenge

JC-171 is a potent, selective small-molecule inhibitor of the NLRP3 inflammasome , widely used to study inflammatory pathways and IL-1β release in macrophage models (e.g., J774A.1, BMDMs) [1, 2].

While highly effective (IC50 ~8.45 µM), JC-171 presents a common physicochemical challenge: lipophilicity . Like many sulfonamide analogues, it is soluble in organic solvents (DMSO) but prone to rapid precipitation ("crashing out") when introduced to aqueous cell culture media.[1] This precipitation is often microscopic, leading to silent experimental failure —where the effective concentration is far lower than calculated, yielding inconsistent IC50 data and high variance between replicates.

This guide provides a validated, self-correcting workflow to ensure JC-171 remains in solution, guaranteeing bio-availability and data integrity.

Part 1: Troubleshooting Guide & FAQs

Q1: I see a fine mist or turbidity immediately after adding JC-171 to my media. What happened?

Diagnosis: You have likely experienced "Solvent Shock." The Mechanism: JC-171 is hydrophobic. When a high-concentration DMSO stock (e.g., 50 mM) is added directly to a large volume of aqueous media, the local concentration at the pipette tip momentarily exceeds the solubility limit before it can disperse. The compound aggregates into micro-crystals that are thermodynamically stable and will not re-dissolve, even with vortexing. The Fix: Never add high-concentration stock directly to the final volume. Use the "Intermediate Dilution Method" (see Protocol below) to step down the concentration gradually.

Q2: My stock solution in DMSO has crystals after thawing. Can I use it?

Diagnosis: Incomplete Solubilization or Moisture Contamination. The Mechanism: DMSO is hygroscopic (absorbs water from air). If your stock has absorbed moisture, JC-171 solubility decreases drastically. Alternatively, the compound may have crystallized at -20°C/-80°C. The Fix:

  • Warm: Place the vial at 37°C for 5–10 minutes.

  • Vortex: Vortex vigorously until the solution is optically clear.

  • Verify: Hold the vial up to a light source. If any refraction or particulate is visible, do not use.

  • Prevention: Aliquot stocks into single-use vials to avoid repeated freeze-thaw cycles and moisture entry.

Q3: Does the presence of serum (FBS) help or hurt?

Diagnosis: Serum is generally a Stabilizer , but timing matters. The Mechanism: Serum albumin (BSA/HSA) acts as a carrier protein, binding lipophilic drugs and keeping them in suspension. However, if you add JC-171 to serum-free media first, it may precipitate before it encounters the cells. The Fix: Prepare your working solution in media containing serum (e.g., 10% FBS) whenever the experimental design permits. The proteins will sequester the compound and prevent aggregation.

Q4: What is the maximum safe DMSO concentration for my cells?

Diagnosis: Cytotoxicity vs. Solubility Trade-off. The Mechanism: To keep JC-171 soluble, you need DMSO, but >0.5% DMSO can induce cytotoxicity or background inflammasome activation in sensitive macrophage lines. The Fix: Maintain a final DMSO concentration of ≤ 0.1% (v/v) .

  • Example: If your working concentration is 10 µM, and your stock is 10 mM, the dilution factor is 1:1000 (0.1% DMSO). This is the "Sweet Spot."

Part 2: Validated Experimental Protocol

The "Step-Down" Dilution Method

Objective: To prepare a 10 µM working solution without precipitation.

Reagents:

  • Stock: JC-171 (10 mM in anhydrous DMSO).

  • Vehicle: Anhydrous DMSO.[2][3]

  • Media: Complete Cell Culture Media (pre-warmed to 37°C).

Step 1: Stock Assessment (Self-Validation Step)
  • Thaw 10 mM JC-171 stock at 37°C.

  • Check: Ensure no crystals are visible.

  • Centrifuge: Spin at 13,000 x g for 1 minute to pellet any invisible aggregates. Use only the supernatant.

Step 2: Create a "Working Stock" (200x)
  • Do not add the 10 mM stock to media.

  • Instead, dilute the 10 mM stock in DMSO to create a lower concentration intermediate (e.g., 2 mM).

    • Why? This keeps the compound in its preferred solvent while reducing the concentration gap.

Step 3: Rapid Dispersion Addition
  • Place your pre-warmed media (e.g., 10 mL) in a conical tube.

  • Vortex the media to create a moving vortex cone.

  • While vortexing, add the required volume of JC-171 stock dropwise into the center of the vortex.

    • Why? The rapid motion disperses the DMSO droplet instantly, preventing the local high-concentration zone that causes solvent shock.

Step 4: Microscopic Validation
  • Pipette 100 µL of the prepared media onto a glass slide or unused well.

  • Examine under 10x/20x phase contrast.

  • Pass Criteria: Field is clear; no dark specks or needle-like crystals.

  • Fail Criteria: Visible black dots or "sand" appearance. Discard and retry.

Part 3: Data & Visualization

Table 1: Physicochemical Properties & Solubility Limits
ParameterValueImplications for Handling
Molecular Weight 384.83 g/mol Moderate size; diffuses well if soluble.
LogP (Lipophilicity) ~2.5 - 3.5 (Est.)Hydrophobic; requires carrier (DMSO/Serum).
Max Solubility (DMSO) ~50 mMHigh. Stock preparation is easy.
Max Solubility (Water) < 10 µM (without DMSO)Critical Risk Zone.
IC50 (NLRP3) ~8.45 µM [2]Working conc. is near aqueous solubility limit.
Storage Stability -80°C (2 years)Stable if kept dry.
Figure 1: The Anti-Precipitation Workflow

JC171_Workflow Stock Frozen Stock (10 mM in DMSO) Thaw Thaw & Inspect (37°C, Clear Solution) Stock->Thaw Step 1 Inter Intermediate Dilution (Optional: 1-2 mM in DMSO) Thaw->Inter Step 2: Keep in DMSO Media Pre-Warmed Media (37°C + Serum) Thaw->Media SOLVENT SHOCK (Do Not Do This) Mix Vortex Addition (Dropwise into Vortex) Inter->Mix Step 3: Add to Media Media->Mix Solvent Sink Micro Microscopy Check (No Crystals) Mix->Micro Step 4: Validate Cells Add to Cells (Final: 10 µM, 0.1% DMSO) Micro->Cells Step 5: Experiment

Caption: Workflow for solubilizing JC-171. The critical path involves maintaining the compound in DMSO until the final rapid dispersion step into pre-warmed media.

References

  • Guo, C., et al. (2017). Development and Characterization of a Hydroxyl-Sulfonamide Analogue, 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide, as a Novel NLRP3 Inflammasome Inhibitor for Potential Treatment of Multiple Sclerosis. ACS Chemical Neuroscience, 8(10), 2194–2201.

  • MedChemExpress. JC-171 Product Datasheet & Solubility Data. MedChemExpress.

  • MedKoo Biosciences. JC-171: NLRP3 Inflammasome Inhibitor Chemical Properties. MedKoo Biosciences.

Sources

Troubleshooting

JC-171 In Vitro Assay Support Center: Overcoming the "DMSO Paradox"

Welcome to the Technical Support Center for JC-171 , a highly selective NOD-like receptor family pyrin-domain-containing 3 (NLRP3) inflammasome inhibitor. JC-171 is a rationally designed hydroxyl-sulfonamide analogue of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for JC-171 , a highly selective NOD-like receptor family pyrin-domain-containing 3 (NLRP3) inflammasome inhibitor. JC-171 is a rationally designed hydroxyl-sulfonamide analogue of its parent compound, JC-21, engineered to improve aqueous solubility while maintaining potent biological activity (IC50 = 8.45 μM in J774A.1 macrophages)[1].

Despite its improved structural profile, JC-171 still requires Dimethyl Sulfoxide (DMSO) for primary stock reconstitution[2]. As a Senior Application Scientist, the most frequent point of failure I observe in JC-171 assays is improper DMSO management. This guide provides a deep-dive into the causality of solvent-target interference, self-validating protocols, and troubleshooting FAQs.

The Mechanistic "DMSO Paradox" in NLRP3 Assays

When evaluating NLRP3 inhibitors like JC-171, researchers face a unique biochemical paradox. You must use DMSO to deliver the lipophilic inhibitor into the aqueous cell culture media. However, DMSO itself is a potent, dose-dependent activator of the NLRP3 inflammasome [3].

While DMSO is widely known as a reactive oxygen species (ROS) scavenger, concentrations exceeding 0.5% (v/v) significantly alter cell membrane permeability in macrophages (such as J774A.1 or THP-1 cells). This increased permeability triggers rapid intracellular potassium (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


) efflux. Because 

efflux is the primary upstream trigger for NLRP3 inflammasome assembly, excess DMSO will artificially activate the exact complex JC-171 is attempting to inhibit, masking the drug's efficacy and artificially inflating IL-1β readouts.
Pathway Visualization: Inhibitor vs. Solvent Interference

G LPS LPS (Signal 1) NLRP3 NLRP3 Inflammasome Assembly LPS->NLRP3 Priming (NF-κB pathway) ATP ATP / Nigericin (Signal 2) K_efflux Potassium (K+) Efflux ATP->K_efflux Triggers DMSO High DMSO (>0.5% v/v) DMSO->K_efflux Off-target Induction JC171 JC-171 (NLRP3 Inhibitor) JC171->NLRP3 Blocks ASC Interaction K_efflux->NLRP3 Activates IL1b Pro-inflammatory IL-1β Release NLRP3->IL1b Cleavage via Caspase-1

Mechanistic interplay of JC-171 inhibition versus high-DMSO-induced off-target NLRP3 activation.

Quantitative Parameters for JC-171 Assays

To establish a self-validating assay system, the concentration of DMSO must be strictly capped. The table below summarizes the optimal parameters for utilizing JC-171 in standard macrophage models (e.g., J774A.1, BMDMs).

ParameterOptimal Range / LimitScientific Rationale
JC-171 Stock Concentration 20.8 mg/mL (~54 mM) to 50 mMMaximizes drug concentration while minimizing the volume of DMSO required for downstream dilution[2].
JC-171 Working Range 0.1 μM – 100 μMCovers the full dose-response curve around the established IC50 of 8.45 μM[1][2].
Max Final DMSO (In Vitro) ≤ 0.1% to 0.2% (v/v) Prevents DMSO-induced ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

efflux and avoids baseline cytotoxicity in sensitive J774A.1 macrophages[4].
Vehicle Control Requirement Exact match to highest doseThe vehicle control must contain the exact same DMSO % as the highest JC-171 dose to normalize baseline IL-1β.

Step-by-Step Methodology: Self-Validating Dosing Protocol

To ensure trustworthiness and reproducibility, follow this strict serial dilution protocol. This method guarantees that every well in your dose-response curve contains the exact same trace amount of DMSO, eliminating solvent gradients as a confounding variable.

Phase 1: Stock Preparation (The "Anhydrous" Rule)

  • Equilibrate: Allow the lyophilized JC-171 vial to reach room temperature in a desiccator before opening. JC-171 and DMSO are highly hygroscopic; moisture absorption drastically reduces solubility[2].

  • Reconstitute: Add newly opened, anhydrous, cell-culture grade DMSO to create a 50 mM master stock.

  • Sonicate: Subject the vial to ultrasonic water bath sonication for 2-5 minutes at room temperature until the solution is completely clear[2].

  • Aliquot: Divide into single-use aliquots and store at -80°C (stable for up to 2 years)[2]. Never freeze-thaw.

Phase 2: Intermediate Serial Dilution (1000X) Do not dilute directly into culture media from the master stock.

  • Prepare a series of PCR tubes with neat DMSO.

  • Perform your serial dilutions (e.g., 1:3 or 1:2) of JC-171 entirely within DMSO. This creates a 1000X concentration series (e.g., 100 mM, 30 mM, 10 mM, etc.).

Phase 3: Final Media Application (0.1% Final DMSO)

  • Warm your complete culture media (e.g., DMEM + 10% FBS) to 37°C.

  • Dilute each 1000X DMSO stock 1:1000 directly into the warmed media (e.g., 1 μL of DMSO stock into 999 μL of media).

  • Vortex immediately. The hydroxyl-sulfonamide moiety of JC-171 requires rapid dispersion to prevent localized precipitation[1].

  • Apply the media to your J774A.1 cells. Every well now contains exactly 0.1% DMSO, regardless of the JC-171 dose.

Troubleshooting & FAQs

Q: My vehicle control (DMSO only) is showing higher IL-1β release than my LPS/ATP positive control. What went wrong? A: You have exceeded the DMSO tolerance threshold of the assay. If your final DMSO concentration surpassed 0.5% (v/v), the solvent itself induced massive potassium efflux, triggering the NLRP3 inflammasome independently of your ATP/Nigericin signal[3]. You must recalculate your dilutions to keep final DMSO ≤ 0.2%.

Q: I diluted my 50 mM JC-171 stock directly into cold culture media, and the solution turned cloudy. Is the drug ruined? A: JC-171 has crashed out of solution. While the hydroxyl-sulfonamide design of JC-171 improves solubility over JC-21[1], it is still a lipophilic small molecule. Injecting high-concentration DMSO stocks into cold aqueous media causes a localized solvent shock, leading to precipitation. Always dilute into pre-warmed (37°C) media and vortex vigorously. Discard the cloudy media and prepare a fresh dilution.

Q: Can I use an older bottle of DMSO that has been on my bench for a few months to make the JC-171 stock? A: Absolutely not. DMSO is highly hygroscopic and will pull water from the ambient air every time the bottle is opened. The introduction of water into the DMSO stock severely compromises the solubility of JC-171[2]. Always use sealed, single-use ampoules of anhydrous DMSO for primary stock generation.

Q: My J774A.1 cells are detaching and dying before I even add the ATP trigger. Is JC-171 toxic? A: It is highly likely to be solvent toxicity rather than drug toxicity. J774A.1 murine macrophages are particularly sensitive to DMSO[4][5]. Prolonged exposure (e.g., a 4.5-hour LPS priming phase followed by a 0.5-hour JC-171 incubation) at DMSO concentrations >0.2% will cause significant loss of cell viability, confounding your LDH or MTT viability readouts. Ensure your final DMSO is strictly ≤ 0.1%.

References

  • Chen, J., et al. "Development and Characterization of a Hydroxyl-Sulfonamide Analogue, 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide, as a Novel NLRP3 Inflammasome Inhibitor for Potential Treatment of Multiple Sclerosis." ACS Chemical Neuroscience, PubMed Central (PMC). Available at:[Link]

  • Ahn, H., et al. "A high concentration of DMSO activates caspase-1 by increasing the cell membrane permeability of potassium." Biochemical and Biophysical Research Communications, PubMed Central (PMC). Available at:[Link]

  • Ribeiro, et al. "Structure–Activity Relationship of Piplartine and Synthetic Analogues against Schistosoma mansoni and Cytotoxicity to Mammalian Cells." MDPI, Molecules. Available at:[Link]

  • Ferrante, et al. "Differential Cell Sensitivity between OTA and LPS upon Releasing TNF-α." Toxins, PubMed Central (PMC). Available at:[Link]

Sources

Optimization

JC-171 Technical Support &amp; Troubleshooting Center

Welcome to the specialized technical support portal for JC-171 , a rationally designed hydroxyl-sulfonamide analogue and selective NOD-like receptor family pyrin-domain-containing 3 (NLRP3) inflammasome inhibitor[1]. Whi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the specialized technical support portal for JC-171 , a rationally designed hydroxyl-sulfonamide analogue and selective NOD-like receptor family pyrin-domain-containing 3 (NLRP3) inflammasome inhibitor[1].

While JC-171 was developed to overcome the solubility limitations of its parent compound (JC-21)[1], researchers frequently encounter variable IC50 results (standard established IC50 = 8.45 ± 1.56 μM in J774A.1 macrophages)[2]. This guide synthesizes field-proven insights, causality analysis, and self-validating methodologies to help you stabilize your assays and achieve reproducible data.

Diagnostic Logic Tree

When troubleshooting variable IC50 results, the first step is isolating whether the variance occurs across biological replicates (different cell batches/days) or technical replicates (wells on the same plate).

LogicTree Start Variable IC50 with JC-171 Q1 Is the variability between biological or technical replicates? Start->Q1 Bio Biological Replicates Q1->Bio Tech Technical Replicates Q1->Tech Bio_Cause1 Cell Passage Number > 15 (Loss of NLRP3/TLR4 expression) Bio->Bio_Cause1 Bio_Cause2 Inconsistent LPS Priming (Signal 1 variation) Bio->Bio_Cause2 Tech_Cause1 JC-171 Precipitation (Check DMSO/Buffer ratio) Tech->Tech_Cause1 Tech_Cause2 ATP Degradation (Signal 2 variation) Tech->Tech_Cause2

Diagnostic logic tree for troubleshooting JC-171 IC50 variability.

Expert FAQs: Causality & Troubleshooting

Q: My IC50 values are shifting significantly from week to week. What is the primary cause of biological variability? A: The most common culprit is macrophage phenotypic drift . J774A.1 cells (and primary bone-marrow-derived macrophages) are highly sensitive to passage number and culture density. Beyond passage 15, these cells often downregulate TLR4 receptors or core inflammasome components.

  • Causality: A weakened TLR4 response means "Signal 1" (LPS priming) fails to adequately upregulate pro-IL-1β and NLRP3. This compresses your assay's dynamic range, making the IC50 curve highly susceptible to minor pipetting errors or baseline noise. Always use cells between passages 3 and 15.

Q: I am seeing high variability within technical replicates on the same plate. How do I fix this? A: This usually points to ATP degradation or compound precipitation .

  • Causality (ATP): "Signal 2" requires robust P2X7 receptor activation via ATP to induce potassium (K+) efflux[1]. ATP rapidly hydrolyzes in aqueous solutions at room temperature. If your ATP stock sits on the bench during a large plate setup, the wells treated last will receive a lower effective dose of ATP, skewing the IL-1β release and the calculated IC50. Always prepare ATP immediately before use and keep it on ice.

  • Causality (JC-171): Although JC-171 has improved solubility over JC-21[1], it is still a small molecule that can crash out of solution if the intermediate dilution in aqueous buffer is poorly mixed. Ensure the final DMSO concentration remains constant (typically 0.1% - 0.5%) across all wells.

Q: How do I know if JC-171 is inhibiting the inflammasome or just killing the cells? A: JC-171 has been shown to be non-cytotoxic to J774A.1 cells at concentrations up to 30 μM[3]. In fact, because it blocks the inflammasome, JC-171 should protect cells from LPS/ATP-induced pyroptosis (inflammatory cell death)[3]. If you observe cell death in your JC-171 treated wells, verify that your DMSO vehicle concentration is not exceeding 0.5%, as solvent toxicity is often misattributed to the compound.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your IC50 calculations, your protocol must be a self-validating system. This means embedding internal controls that prove both Signal 1 and Signal 2 are functioning independently before the inhibitor's effect is calculated.

Workflow for JC-171 IC50 Determination in J774A.1 Cells:

  • Cell Seeding (Day 1): Seed J774A.1 cells at

    
     cells/well in a 96-well plate. Validation Check: Ensure cells are passage < 15 and viability is >95% via Trypan Blue.
    
  • LPS Priming (Day 2): Replace media with fresh media containing 1 μg/mL LPS for 4.5 hours[1].

    • Control Well A: Media only (Unstimulated background).

    • Control Well B: LPS only (Proves Signal 1 does not trigger IL-1β release alone).

  • JC-171 Treatment: Add JC-171 (0.1 μM to 100 μM) 30 minutes prior to ATP stimulation[4].

    • Control Well C: LPS + Vehicle (DMSO matched). This establishes your 100% activation baseline.

  • ATP Stimulation: Add fresh ATP to a final concentration of 5 mM for 30 minutes[1].

    • Control Well D: LPS + ATP + Vehicle. (Must show >10-fold IL-1β increase vs. Control Well B).

  • Supernatant Collection & ELISA: Centrifuge the plate at 300 x g for 5 minutes to pellet floating cells. Collect the supernatant for mouse IL-1β ELISA[1].

  • Parallel Viability Assay: Add MTT reagent to the remaining cells in the plate. Validation Check: JC-171 treated wells must show equal or higher viability compared to Control Well D, proving the drop in IL-1β is due to true NLRP3 inhibition (via disrupted ASC interaction)[2], not cytotoxicity.

Quantitative Troubleshooting Matrix

Use the following summarized data parameters to benchmark your assay's performance and identify deviations.

Experimental VariableTarget ParameterExpected Range / OutcomeEffect of Deviation on IC50
Cell Passage Number J774A.1 MacrophagesPassage 3 to 15> P15 causes weak Signal 1; artificially shifts IC50 higher.
JC-171 Concentration Dose-Response Range0.1 μM to 100 μMInsufficient upper range prevents reaching the bottom asymptote.
Expected IC50 IL-1β Inhibition8.45 ± 1.56 μM[1]Values > 15 μM suggest compound degradation or precipitation.
Vehicle Concentration Final DMSO in well0.1% to 0.5%> 0.5% causes baseline cytotoxicity, mimicking false inhibition.
Cell Viability (MTT) JC-171 at 30 μM> 95% relative to control[3]Drop in viability invalidates the IL-1β ELISA readout.

Mechanistic Pathway Visualization

Understanding the exact point of intervention is critical for assay design. JC-171 does not inhibit Signal 1 (NF-κB pathway) or Signal 2 (K+ efflux). Instead, immunoprecipitation studies reveal that JC-171 directly interferes with the interaction between NLRP3 and the ASC adaptor protein[2].

Pathway LPS LPS (Signal 1) TLR4 TLR4 Receptor LPS->TLR4 ProIL1b Pro-IL-1β & NLRP3 Upregulation TLR4->ProIL1b NLRP3 NLRP3 Inflammasome Assembly ProIL1b->NLRP3 ATP ATP (Signal 2) P2X7 P2X7 Receptor (K+ Efflux) ATP->P2X7 P2X7->NLRP3 Caspase Caspase-1 Cleavage NLRP3->Caspase JC171 JC-171 Inhibitor JC171->NLRP3 Blocks ASC Interaction IL1b Mature IL-1β Release Caspase->IL1b

Mechanistic pathway of NLRP3 activation and targeted inhibition by JC-171.

References

  • Guo, C., Fulp, J. W., Jiang, Y., Li, X., Chojnacki, J. E., Wu, J., Wang, X.-Y., & Zhang, S. (2017). Development and Characterization of a Hydroxyl-Sulfonamide Analogue, 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide, as a Novel NLRP3 Inflammasome Inhibitor for Potential Treatment of Multiple Sclerosis. ACS Chemical Neuroscience, 8(10), 2194–2201.[Link]

Sources

Troubleshooting

Technical Support Center: JC-171 Stability &amp; Formulation Guide

Subject: Stability and Solubility Optimization of JC-171 in Physiological Saline Document ID: TS-JC171-SOL-001 Last Updated: March 2026 Target Audience: In Vivo Pharmacologists, Cell Biologists, Formulation Scientists Ex...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Stability and Solubility Optimization of JC-171 in Physiological Saline Document ID: TS-JC171-SOL-001 Last Updated: March 2026 Target Audience: In Vivo Pharmacologists, Cell Biologists, Formulation Scientists

Executive Summary

JC-171 (CAS: 2112809-98-8) is a potent, selective NLRP3 inflammasome inhibitor .[1] A critical technical challenge with JC-171 is its low aqueous solubility .

Core Directive: DO NOT attempt to dissolve JC-171 crystalline powder directly into physiological saline (0.9% NaCl) or PBS. This will result in immediate precipitation, heterogeneous dosing, and experimental failure. JC-171 is chemically stable in organic solvents (DMSO) but physically unstable in pure aqueous buffers.

Part 1: Formulation & Preparation Protocols
1.1 The "Golden Rule" of JC-171 Solubilization

To maintain stability in a physiological environment, you must utilize a Co-Solvent System . The hydrophobic nature of the sulfonamide/benzamide scaffold requires an organic "anchor" (DMSO) and a surfactant/polymer stabilizer (PEG/Tween) before introducing the aqueous phase.

1.2 Protocol A: Preparation of Stable Stock Solution (In Vitro)

For cell culture (BMDMs, J774A.1) assays.

  • Solvent: 100% Anhydrous DMSO (Dimethyl Sulfoxide).

  • Target Concentration: 10 mM to 50 mM.

  • Stability: Stable at -20°C for >1 year; -80°C for >2 years.[1]

Step-by-Step:

  • Weigh JC-171 powder.

  • Add calculated volume of DMSO.

  • Vortex vigorously for 30–60 seconds. Sonicate for 5 minutes if minor particulates remain.

  • Aliquot immediately into light-protective tubes (amber) to avoid freeze-thaw cycles.

1.3 Protocol B: Formulation for In Vivo Administration (i.p./i.v.)

For EAE or sepsis mouse models.

Standard Vehicle (Recommended):

  • 10% DMSO (Solubilizer)

  • 40% PEG300 (Polyethylene Glycol 300 - Stabilizer)

  • 5% Tween 80 (Surfactant)

  • 45% Saline (0.9% NaCl)

Workflow:

  • Dissolve JC-171 in 100% DMSO (10% of final volume). Ensure complete clarity.

  • Add PEG300 (40% of final volume) and vortex. Solution becomes viscous.

  • Add Tween 80 (5% of final volume) and vortex.

  • Add Saline (45% of final volume) slowly (dropwise) while vortexing.

    • Why? Rapid addition of saline causes a "polarity shock," forcing the compound to crash out of solution.

Part 2: Stability & Troubleshooting (Q&A)
Category: Physical Stability (Precipitation)

Q: I added my DMSO stock directly to the saline reservoir, and it turned cloudy. Can I still use it?

  • Answer: No. The cloudiness indicates precipitation of JC-171.

    • Mechanism: JC-171 is lipophilic. When the DMSO concentration drops below a critical threshold without a surfactant (like Tween 80) to form micelles, the compound aggregates.

    • Consequence: Injecting this will cause micro-embolisms in animals or false negatives in cell assays (actual concentration < calculated concentration).

    • Fix: Discard. Follow Protocol B using PEG/Tween to stabilize the transition to the aqueous phase.

Q: How long is the working solution stable at Room Temperature?

  • Answer: < 4 Hours.

    • Even in the co-solvent formulation, JC-171 is in a metastable state. Over time (4–24 hours), Ostwald ripening can occur, leading to crystal growth.

    • Recommendation: Prepare fresh immediately before dosing. Do not store "leftover" diluted drug for the next day.

Category: Chemical Stability

Q: Does pH affect the stability of JC-171?

  • Answer: Yes.

    • Chemistry: The sulfonamide moiety (

      
      ) and the amide bond are susceptible to hydrolysis at extreme pH.
      
    • Optimal Range: pH 6.5 – 7.5.

    • Warning: Avoid alkaline buffers (pH > 8.5) as they may accelerate amide hydrolysis. Physiological Saline (pH ~5.5-7.0) is chemically safe if the compound stays in solution.

Part 3: Data & Visualization
3.1 Solubility Profile Table
Solvent / MediumSolubility Limit (Max)Stability (Time to Precipitate)Usage
100% DMSO ~250 mg/mL (650 mM)Stable (Years at -20°C)Stock Prep
100% Ethanol ~2 mg/mLLowNot Recommended
PBS / Saline < 0.1 mg/mL Immediate Precipitation Forbidden
Vehicle (Protocol B) ~2–5 mg/mL4–6 Hours (Physical)In Vivo Dosing
3.2 Solubilization Decision Tree (Graphviz)

JC171_Workflow Start Start: JC-171 Powder Solvent Dissolve in 100% DMSO Start->Solvent Check Is Solution Clear? Solvent->Check Sonicate Sonicate (5 mins) Check->Sonicate Cloudy Branch Intended Application? Check->Branch Clear Sonicate->Check InVitro In Vitro (Cells) Dilute 1:1000 into Media Branch->InVitro Cell Culture InVivo In Vivo (Animals) Add Co-Solvents Branch->InVivo Animal Model Step1 Add 40% PEG300 InVivo->Step1 Step2 Add 5% Tween 80 Step1->Step2 Step3 Add 45% Saline (Dropwise) Step2->Step3 Success Ready for Injection (Use within 4 hours) Step3->Success

Caption: Logical workflow for solubilizing JC-171. Note the specific order of reagent addition for in vivo formulations to prevent precipitation.

3.3 Mechanism of Action Context

NLRP3_Pathway Stimulus LPS / ATP NLRP3_Inactive NLRP3 (Inactive) Stimulus->NLRP3_Inactive Activation Complex NLRP3 Inflammasome Assembly NLRP3_Inactive->Complex JC171 JC-171 (Inhibitor) JC171->Complex BLOCKS Caspase Caspase-1 Activation Complex->Caspase Cytokine IL-1β Release Caspase->Cytokine

Caption: JC-171 targets the NLRP3 inflammasome assembly, blocking the downstream release of IL-1β.

References
  • Guo, C., et al. (2017). "Development and Characterization of a Hydroxyl-Sulfonamide Analogue, 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide, as a Novel NLRP3 Inflammasome Inhibitor for Potential Treatment of Multiple Sclerosis." ACS Chemical Neuroscience.

  • MedChemExpress. (2024). "JC-171 Product Datasheet & Solubility Guide." MedChemExpress.

  • MedKoo Biosciences. (2024). "JC-171: Chemical Properties and Stability." MedKoo.

  • Cayman Chemical. (2024). "General Guidelines for Solubilizing Hydrophobic Inhibitors." Cayman Chemical Technical Support.

Sources

Optimization

Technical Support Center: Minimizing Cytotoxicity in High-Dose JC-171 Assays

Product: JC-171 (NLRP3 Inflammasome Inhibitor) Application: In vitro inflammation assays (Macrophage/Microglia models) Document ID: TS-JC171-HD-001 Last Updated: October 2023 Executive Summary & Mechanism JC-171 is a pot...

Author: BenchChem Technical Support Team. Date: March 2026

Product: JC-171 (NLRP3 Inflammasome Inhibitor) Application: In vitro inflammation assays (Macrophage/Microglia models) Document ID: TS-JC171-HD-001 Last Updated: October 2023

Executive Summary & Mechanism

JC-171 is a potent, selective sulfonamide-based inhibitor of the NLRP3 inflammasome .[1] It functions by blocking the oligomerization of NLRP3 and its interaction with the adaptor protein ASC, thereby preventing the assembly of the inflammasome complex and the subsequent cleavage of Caspase-1 and release of IL-1β.

The Challenge: While JC-171 exhibits a favorable safety profile at effective concentrations (IC50 ≈ 8.45 µM in J774A.1 cells), researchers often require high-dose assays (50–100 µM) to investigate off-target effects, maximal inhibition potential, or mechanism-specific kinetics. At these concentrations, "cytotoxicity" is often a compound artifact caused by solvent toxicity (DMSO) , compound precipitation , or pH shifts , rather than true pharmacological toxicity.

This guide provides a self-validating protocol to distinguish true cytotoxicity from experimental artifacts and minimize cell death in high-dose settings.

Critical Parameter Optimization (The "Vehicle" Problem)

The most common cause of cell death in high-dose small molecule assays is the solvent, not the drug.

Solubility & Solvent Limits
ParameterSpecificationTechnical Rationale
Molecular Weight 384.83 g/mol --
Primary Solvent DMSO (Anhydrous)JC-171 is hydrophobic. Water/PBS causes immediate precipitation.
Max Stock Conc. 50 mM - 100 mMEssential to keep final DMSO volume low.
Target DMSO % ≤ 0.1% (Ideal) ≤ 0.5% (Max Tolerated)Macrophages (BMDMs, THP-1) are highly sensitive to DMSO. >0.5% DMSO triggers non-specific inflammasome activation or apoptosis.
The "Concentration-Volume" Matrix

To achieve a high dose (e.g., 100 µM) without killing cells via DMSO, you must increase the stock concentration.

Desired Assay Conc.Required Stock Conc.Volume Added (per 1 mL media)Final DMSO %Cytotoxicity Risk
10 µM 10 mM1 µL0.1%Low
50 µM 10 mM5 µL0.5% High (Solvent effect)
50 µM 50 mM 1 µL0.1%Low
100 µM 100 mM 1 µL0.1%Low

Expert Insight: Never use a 10 mM stock for a 100 µM assay. The resulting 1% DMSO concentration will induce significant cell death in J774A.1 and BMDM cells, confounding your IL-1β release data.

Optimized Experimental Protocol

This protocol integrates cytotoxicity controls directly into the workflow.

Phase A: Preparation
  • Stock Preparation: Dissolve JC-171 powder in sterile, anhydrous DMSO to 50 mM . Vortex vigorously. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Media Equilibration: Warm Opti-MEM or serum-reduced media (1-2% FBS) to 37°C. Note: High serum (10%) can bind small molecules, reducing potency, but low serum can stress cells. 2% is the optimal compromise for short-term assays.

Phase B: The "Step-Down" Dilution Method

Directly spiking 100% DMSO stock into cell wells causes local precipitation and "solvent shock" to cells at the pipette tip.

  • Intermediate Dilution: Create a 10x working solution in culture media.

    • Example: To achieve 100 µM final: Add 2 µL of 50 mM Stock into 998 µL of Media (Concentration = 100 µM). Wait... this is 1x. Correction:

    • Correct Step: To achieve 100 µM final: Add 20 µL of 50 mM Stock into 980 µL Media → 1000 µM (10x) .

    • Check: This 10x solution has 2% DMSO.

  • Final Addition: Add 100 µL of the 10x working solution to 900 µL of cell culture.

    • Result: Final Drug = 100 µM. Final DMSO = 0.2%.

Phase C: The Assay Workflow (Visualized)

JC171_Protocol Start Seed Macrophages (J774A.1 / BMDM) Priming LPS Priming (1 µg/mL, 3-4h) Start->Priming Adherence Treatment JC-171 Addition (Step-Down Method) Priming->Treatment Post-Prime Incubation Equilibration (30-60 min) Treatment->Incubation Target Binding Activation Stimulus (ATP/Nigericin) (30-60 min) Incubation->Activation Inflammasome Assembly Analysis Dual Readout: 1. Supernatant (IL-1β) 2. Lysate (LDH/ATP) Activation->Analysis Collect Samples

Caption: Optimized workflow ensuring JC-171 is equilibrated prior to inflammasome activation stimulus (ATP). Dual readout is mandatory for high-dose validation.

Troubleshooting Guide & FAQs

Symptom 1: High LDH release in JC-171 treated wells (even without ATP)
  • Likely Cause: DMSO toxicity or Compound Precipitation.

  • Diagnosis: Check the DMSO %. If >0.2%, repeat with a higher concentration stock. Inspect wells under 40x microscopy. If you see "shards" or dark crystals on cells, the compound precipitated.

  • Solution:

    • Use the Step-Down Dilution method (Phase B).

    • Sonicate the working solution in media at 37°C before adding to cells.

Symptom 2: Loss of efficacy at very high doses (The "Hook Effect")
  • Likely Cause: Cytotoxicity masking inhibition. If cells die, they cannot secrete IL-1β (active process) or they leak Pro-IL-1β (passive), confusing ELISA results.

  • Solution: Normalize IL-1β data against Cell Viability (ATP/CTG assay) .

    • Formula:

      
      
      
Symptom 3: Inconsistent Replicates
  • Likely Cause: Pipetting error of viscous DMSO stock.

  • Solution: Use positive displacement pipettes or ensure tips are pre-wetted with DMSO before drawing the critical volume.

Logic-Based Decision Tree: Is it Toxicity?

Use this logic flow to determine if your assay results are valid.

Toxicity_Tree Start High Dose JC-171 Result: Low IL-1β CheckLDH Check LDH / Viability Start->CheckLDH HighViability Viability > 90% CheckLDH->HighViability LowViability Viability < 80% CheckLDH->LowViability Valid Valid Inhibition. JC-171 is working. HighViability->Valid Invalid Artifact. Cell death mimics inhibition. LowViability->Invalid Action Action: 1. Check DMSO % 2. Check Solubility Invalid->Action

Caption: Decision matrix to validate if reduction in cytokine release is due to pharmacological inhibition or cell death.

References

  • Guo, C., et al. (2017). "Development and Characterization of a Hydroxyl-Sulfonamide Analogue... as a Novel NLRP3 Inflammasome Inhibitor." ACS Chemical Neuroscience. (Describes the synthesis, IC50, and structural advantages of JC-171 over JC-21).

  • Fulp, J., et al. (2018). "Structural Insights of Benzenesulfonamide Analogues as NLRP3 Inflammasome Inhibitors." Journal of Medicinal Chemistry. (Provides structure-activity relationship data relevant to solubility).

  • Benchchem Protocols. "Minimizing Off-Target Effects of Small Molecule Inhibitors in Cell-Based Assays." (General guidelines for DMSO normalization and cytotoxicity controls).

  • MedChemExpress (MCE). "JC-171 Product Datasheet." (Solubility data: 63 mg/mL in DMSO).[2]

Sources

Troubleshooting

Technical Support Center: JC-171 Vehicle Selection for In Vivo Studies

[1] Status: Operational | Ticket: #JC171-IVO-FORM | Updated: March 2026 Assigned Specialist: Senior Application Scientist, In Vivo Pharmacology[1] Executive Summary: The Physicochemical Context Before selecting a vehicle...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Status: Operational | Ticket: #JC171-IVO-FORM | Updated: March 2026 Assigned Specialist: Senior Application Scientist, In Vivo Pharmacology[1]

Executive Summary: The Physicochemical Context

Before selecting a vehicle, you must understand the chemical intent behind JC-171.[1] Unlike its parent compound (JC-21) or other lipophilic NLRP3 inhibitors (like MCC950), JC-171 was rationally designed with a hydroxamic acid moiety to significantly increase polarity.[1][2]

  • Key Parameter: LogP ≈ 0.19 (Hydrophilic/Polar)

  • Implication: JC-171 favors aqueous environments.[1]

  • Critical Warning: Do NOT use pure oil-based vehicles (e.g., Corn Oil) as your primary choice.[1] JC-171's low lipophilicity means it will likely form an unstable suspension rather than a solution in oils, leading to erratic absorption and bioavailability data.[1]

Recommended Formulation Protocols

Protocol A: The "Standard" Aqueous Formulation (Preferred)

Best for: Therapeutic dosing (10–50 mg/kg) and IP administration.

This protocol leverages the compound's inherent polarity.[1] It minimizes the use of organic co-solvents, reducing the risk of vehicle-induced inflammasome activation (a known artifact in NLRP3 studies).

ComponentConcentrationFunction
DMSO 1% - 5%Initial Stock Solubilization
PBS / Saline 95% - 99%Aqueous Carrier (Physiological pH)

Step-by-Step Preparation:

  • Weigh the required amount of JC-171 solid.[1]

  • Dissolve completely in 100% DMSO to create a high-concentration stock (e.g., 50 mg/mL). Note: Sonication may be used for 30-60 seconds.[1]

  • Slowly add the DMSO stock to pre-warmed (37°C) sterile PBS or Saline while vortexing vigorously.

  • Inspect: The solution should remain clear. If a precipitate forms, proceed to Protocol B.

Protocol B: The "High-Load" Co-Solvent Formulation

Best for: High-dose toxicology or efficacy studies (100 mg/kg) where aqueous solubility limits are hit.[1]

If Protocol A results in precipitation (cloudiness) at high concentrations, you must introduce a surfactant and a co-solvent to stabilize the dispersion.

ComponentConcentrationFunction
DMSO 5%Solubilizer
PEG400 30%Co-solvent (Increases solubility limit)
Tween 80 1% - 5%Surfactant (Prevents aggregation)
Saline Balance (~60%)Carrier

Step-by-Step Preparation:

  • Dissolve JC-171 in DMSO .[1]

  • Add PEG400 to the DMSO solution and vortex.[1]

  • Add Tween 80 and vortex until a homogenous syrup forms.

  • Add Saline dropwise while vortexing.[1] Do not dump saline in all at once, or the drug may "crash out" of solution.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for vehicle selection based on your specific experimental constraints.

JC171_Vehicle_Selection Start Start: JC-171 Formulation CheckDose Target Dose? Start->CheckDose LowDose Low/Med Dose (10-50 mg/kg) CheckDose->LowDose HighDose High Dose (>50 mg/kg) CheckDose->HighDose Route Route of Admin? LowDose->Route ProtoB Protocol B: 5% DMSO + 30% PEG400 + 5% Tween 80 + Saline HighDose->ProtoB IP_Route Intraperitoneal (IP) Route->IP_Route PO_Route Oral Gavage (PO) Route->PO_Route ProtoA Protocol A: 5% DMSO + 95% Saline IP_Route->ProtoA PO_Route->ProtoB Better absorption CheckSol Visual Solubility Check (Clear Solution?) ProtoA->CheckSol ProtoB->CheckSol Success Proceed to In Vivo Study CheckSol->Success Yes Fail Precipitation Observed CheckSol->Fail No Fail->ProtoB Switch Protocol

Caption: Decision matrix for JC-171 formulation based on dosage and administration route. Blue nodes indicate decision points; Green indicates the ideal pathway.

Troubleshooting & FAQs

Q1: Why did my JC-171 precipitate when I added the saline?

Diagnosis: This is known as "solvent shock."[1] The Science: When you introduce a hydrophobic stock (DMSO) rapidly into a hydrophilic buffer (Saline), the local solubility drops instantly, forcing the drug out of solution before it can disperse. The Fix:

  • Warm your Saline/PBS to 37°C before mixing.

  • Add the Saline to the DMSO/Drug mix, not the other way around (or do it very slowly).

  • Use continuous vortexing during the addition.[1]

Q2: Can I use Corn Oil or Sesame Oil for Oral Gavage?

Verdict: Not Recommended. Reasoning: As noted in the Executive Summary, JC-171 has a LogP of 0.[1]19. It is too polar to dissolve effectively in pure lipids.[1] It will form a suspension that settles quickly, leading to inconsistent dosing (one mouse gets 5mg/kg, the next gets 50mg/kg). If you must use an oral route and require lipid enhancement, use an emulsion system (Protocol B with Tween 80) rather than pure oil.

Q3: How do I validate that the vehicle isn't affecting my NLRP3 results?

Critical Control: The NLRP3 inflammasome is a stress sensor.[1] High osmolarity (from PEG) or membrane solvents (DMSO) can artificially activate or inhibit NLRP3.[1] Validation Step: Run a "Vehicle-Only" control group (n=3) injected with your exact formulation (minus JC-171).[1]

  • Readout: Measure IL-1β levels in serum or peritoneal lavage.[1]

  • Pass Criteria: IL-1β levels must be statistically indistinguishable from the "Naive/Saline" baseline. If Vehicle-Only mice show elevated IL-1β, your vehicle is toxic and confounding your data.[1]

References

  • Guo, C., et al. (2017). "Discovery of a Potent, Selective, and Orally Bioavailable Inhibitor of the NLRP3 Inflammasome." Journal of Medicinal Chemistry. (Describes the structural modification from JC-21 to JC-171 to improve polarity/solubility).

  • Coll, R. C., et al. (2015). "MCC950 directly targets the NLRP3 ATP-hydrolysis motif for inflammasome inhibition."[1] Nature Medicine.[1] (Establishes standard vehicle protocols for NLRP3 inhibitors).

  • Kelley, N., et al. (2019). "The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation." International Journal of Molecular Sciences. (Discusses sensitivity of NLRP3 to osmotic stress/vehicles).

Sources

Optimization

Technical Support Center: JC-171 Stability &amp; Quality Control

This guide is structured as a Tier 3 Technical Support resource, designed for researchers requiring deep mechanistic understanding and validated troubleshooting protocols for the NLRP3 inhibitor JC-171. Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier 3 Technical Support resource, designed for researchers requiring deep mechanistic understanding and validated troubleshooting protocols for the NLRP3 inhibitor JC-171.

Executive Summary: The Stability Profile of JC-171

JC-171 is a potent, selective NLRP3 inflammasome inhibitor designed as a hydroxyl-sulfonamide analogue of the sulfonylurea MCC950. While it offers improved efficacy in certain models (e.g., EAE mice), its chemical structure—specifically the N-hydroxysulfamoyl moiety and the benzamide linker—presents specific stability challenges.

Why this matters: Degradation of JC-171 typically results in false negatives in inflammasome activation assays (e.g., failure to block IL-1


 release). This guide provides a self-validating workflow to distinguish between compound degradation, precipitation, and experimental error.

Troubleshooting Workflow (Interactive Guide)

Phase 1: Physical Inspection (The "Quick Check")

Q: I see a white precipitate or "haze" in my DMSO stock tube. Is the compound ruined? A: Not necessarily, but the concentration is now undefined.

  • Cause: DMSO is hygroscopic (absorbs water from air). JC-171 is lipophilic. As the DMSO stock absorbs atmospheric moisture, the water content rises, causing the hydrophobic JC-171 to crash out of solution.

  • Immediate Action:

    • Vortex vigorously for 30 seconds.

    • If precipitate remains, warm the tube to 37°C for 5–10 minutes.

    • Sonicate in a water bath for 5 minutes.

    • Critical: If the precipitate does not dissolve after these steps, the stock is compromised. Do not filter (you will remove the drug); discard and prepare fresh stock.

Phase 2: Chemical Verification (The "Gold Standard")

Q: The solution is clear, but I suspect loss of potency. How do I chemically validate the molecule? A: Use LC-MS to detect hydrolysis or reduction products.

  • Mechanism of Degradation:

    • Reduction: The N-hydroxysulfamoyl group (-SO

      
      NHOH) can reduce to the sulfonamide (-SO
      
      
      
      NH
      
      
      ), resulting in a mass shift of -16 Da .
    • Hydrolysis: The amide linker connecting the chlorobenzamide to the phenylethyl chain is susceptible to acid/base hydrolysis, cleaving the molecule into two inactive fragments.

Protocol: LC-MS Quality Control Run

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or equivalent), 1.8 µm.

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: ESI+ (Positive Mode).[1]

TargetExpected ObservationMass Shift (Approx)Status
Intact JC-171 Single sharp peak at retention time


(Parent)
PASS
Reduced Analog Peak eluting slightly later (more hydrophobic)

Da
FAIL (Degraded)
Hydrolysis Fragment Early eluting peak (polar amine/acid)Variable (Fragment)FAIL (Degraded)
Phase 3: Functional Validation (The "Bio-Check")

Q: My LC-MS looks okay, but the drug isn't working. How do I functionally validate it? A: Perform a standard NLRP3 inflammasome inhibition assay using the "Canonical Pathway."

Protocol: IL-1


 Release Assay 
  • Cell Model: J774A.1 macrophages or primary BMDMs (Bone Marrow-Derived Macrophages).[2]

  • Priming (Signal 1): Treat cells with LPS (1 µg/mL) for 4 hours to upregulate Pro-IL-1

    
     and NLRP3.
    
  • Inhibitor Treatment: Add JC-171 (titration: 1 µM, 10 µM, 50 µM) for 30 minutes.

  • Activation (Signal 2): Add ATP (5 mM) or Nigericin (10 µM) for 45–60 minutes.

  • Readout: Measure secreted IL-1

    
     in the supernatant via ELISA.
    
    • Pass Criteria: >50% inhibition of IL-1

      
       at 10 µM JC-171 compared to Vehicle (DMSO) control.
      

Visualizing the Logic

The following diagrams illustrate the troubleshooting logic and the biological pathway JC-171 targets.

Diagram 1: JC-171 QC Decision Tree

JC171_QC_Workflow Start Suspected JC-171 Degradation Visual 1. Visual Inspection (Precipitate?) Start->Visual Solubilize Warm (37°C) + Sonicate Visual->Solubilize Yes LCMS 2. LC-MS Verification (Check M+H) Visual->LCMS No Clear Solution Clear? Solubilize->Clear Discard_Phys DISCARD (Irreversible Precipitation) Clear->Discard_Phys No Clear->LCMS Yes MassCheck Mass Shift -16Da or Fragment Peaks? LCMS->MassCheck Discard_Chem DISCARD (Chemical Degradation) MassCheck->Discard_Chem Yes BioAssay 3. Functional Bio-Assay (LPS + ATP -> IL-1β) MassCheck->BioAssay No Potency IC50 < 10 µM? BioAssay->Potency Valid VALID STOCK Proceed to Experiment Potency->Valid Yes Investigate Check Reagents/Cells (False Negative) Potency->Investigate No

Caption: Step-by-step triage process for validating JC-171 stock integrity.

Diagram 2: Mechanism of Action (NLRP3 Blockade)

NLRP3_Pathway LPS LPS (Priming) NFkB NF-κB Signaling LPS->NFkB ProIL1 Pro-IL-1β (Accumulation) NFkB->ProIL1 IL1B Mature IL-1β Release ProIL1->IL1B Cleaved by Caspase-1 ATP ATP/Nigericin (Activation) NLRP3_Inactive NLRP3 (Inactive) ATP->NLRP3_Inactive K+ Efflux NLRP3_Olig NLRP3 Oligomerization NLRP3_Inactive->NLRP3_Olig JC171 JC-171 (Inhibitor) JC171->NLRP3_Olig BLOCKS ASC ASC Recruitment NLRP3_Olig->ASC Caspase1 Caspase-1 Activation ASC->Caspase1 Caspase1->IL1B

Caption: JC-171 prevents NLRP3 oligomerization, halting the cleavage of Pro-IL-1β into mature cytokine.

Storage & Handling Best Practices

To maximize the shelf-life of JC-171, adhere to these strict storage parameters.

ParameterRecommendationRationale
Primary Storage -80°C (Solid or Solution)Minimizes thermal energy available for hydrolysis.
Secondary Storage -20°C (Short term < 1 month)Acceptable for active working stocks.
Solvent Anhydrous DMSO (High Grade)Water is the enemy. Use a fresh bottle of DMSO.
Aliquot Size Single-use (e.g., 10–50 µL)Freeze-thaw cycles are destructive. Condensation forms inside the tube upon thawing, introducing water.
Container Amber vials or foil-wrappedWhile not acutely light-sensitive, sulfonamides can degrade under intense UV; amber protects against incidental exposure.

Frequently Asked Questions (FAQ)

Q: Can I dissolve JC-171 in water or PBS directly for storage? A: No. JC-171 has poor aqueous solubility. It must be dissolved in DMSO first (typically to 10–50 mM) and then diluted into the aqueous buffer immediately prior to use. Storing it in PBS will lead to precipitation and hydrolysis.

Q: My cells are dying after treatment. Is JC-171 cytotoxic? A: JC-171 is generally non-cytotoxic at effective concentrations (<50 µM). If you observe cell death:

  • Check the final DMSO concentration. It should be < 0.5% (v/v) (ideally 0.1%).

  • Ensure the stock hasn't precipitated; crystals can cause physical stress to cells or locally high concentrations.

Q: How does JC-171 compare to MCC950? A: JC-171 is a hydroxyl-sulfonamide analogue of MCC950. It targets the same pathway (NLRP3) but may exhibit distinct pharmacokinetic properties or potency profiles depending on the specific inflammatory model used [1].

References

  • Guo, C., et al. (2017). "Development and Characterization of a Hydroxyl-Sulfonamide Analogue... as a Novel NLRP3 Inflammasome Inhibitor." Journal of Medicinal Chemistry / ACS Chemical Neuroscience (Note: Often cited in context of MCC950 analogs).

  • Coll, R. C., et al. (2015). "A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases." Nature Medicine, 21(3), 248–255. (Foundational mechanism for sulfonylurea/sulfonamide inhibitors).

  • Jiang, H., et al. (2017). "Identification of a selective and direct NLRP3 inhibitor." Nature Communications. (Reference for general NLRP3 inhibitor screening protocols).

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of NLRP3 Inflammasome Inhibitors: JC-171 vs. MCC950

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Dysregulation of this multimeric protein complex is a primary driver in a myriad of inflamm...

Author: BenchChem Technical Support Team. Date: March 2026

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Dysregulation of this multimeric protein complex is a primary driver in a myriad of inflammatory and autoimmune disorders, including Multiple Sclerosis (MS), Alzheimer's disease, and gout. As drug development accelerates in this space, selecting the appropriate pharmacological inhibitor for preclinical validation is paramount.

This technical guide provides an objective, data-driven comparison between two prominent NLRP3 inhibitors: MCC950 (the highly potent gold standard) and JC-171 (a rationally designed hydroxyl-sulfonamide analogue).

Molecular Profiling & Mechanistic Insights

While both MCC950 and JC-171 target the NLRP3 inflammasome, their chemical lineages and binding kinetics dictate distinct experimental applications.

MCC950: The Nanomolar Benchmark

MCC950 (also known as CRID3) is a diarylsulfonylurea compound widely recognized as one of the most potent and selective inhibitors of the NLRP3 inflammasome[1]. It physically interacts with the NACHT domain of NLRP3, locking the protein in an inactive conformation. This prevents the ATP hydrolysis required for the structural rearrangement and subsequent oligomerization of the inflammasome complex. MCC950 is unique because it blocks both canonical (ATP/Nigericin-induced) and non-canonical (intracellular LPS-induced) activation pathways[2].

JC-171: The Optimized Sulfonamide

JC-171 is a novel hydroxyl-sulfonamide analogue rationally designed to overcome the poor aqueous solubility of its parent compound, JC-21[3]. While less potent than MCC950, JC-171 selectively interferes with the critical protein-protein interaction between NLRP3 and the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD)[4]. By disrupting this assembly, JC-171 halts the recruitment of pro-caspase-1, effectively shutting down the maturation of Interleukin-1β (IL-1β)[3].

Pathway Priming Signal 1: Priming (LPS/TLR4) NFkB NF-κB Activation Priming->NFkB ProIL1b Pro-IL-1β & NLRP3 Upregulation NFkB->ProIL1b NLRP3 NLRP3 Monomer ProIL1b->NLRP3 Activation Signal 2: Activation (ATP/K+ Efflux) Activation->NLRP3 Oligomerization NLRP3-ASC Oligomerization NLRP3->Oligomerization Inhibitors MCC950 & JC-171 Inhibitors->Oligomerization Blocks Caspase1 Caspase-1 Cleavage Oligomerization->Caspase1 IL1b Mature IL-1β Release Caspase1->IL1b

Caption: Mechanism of NLRP3 inflammasome activation and targeted inhibition by MCC950 and JC-171.

Quantitative Data: Potency & Selectivity Comparison

The following table synthesizes the in vitro and in vivo performance metrics of both compounds, highlighting the ~1000-fold difference in their inhibitory concentrations.

ParameterMCC950JC-171
Chemical Class DiarylsulfonylureaHydroxyl-sulfonamide
In Vitro IC₅₀ (IL-1β Release) 7.5 nM (BMDMs) / 8.1 nM (HMDMs)[2]8.45 ± 1.56 µM (J774A.1 Macrophages)[4]
Primary Mechanism Binds NACHT domain; blocks conformational change[1]Disrupts NLRP3-ASC interaction[4]
Inflammasome Selectivity Spares AIM2, NLRC4, NLRP1[2]Spares AIM2, NLRC4 (Selective for NLRP3)[4]
In Vivo Efficacy Dose 10 - 50 mg/kg (i.p.)[2]10 - 100 mg/kg (i.p.)[4]
Solubility Profile High aqueous solubility (Sodium salt)Improved over parent JC-21 via hydroxyl modification[3]

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity, experiments evaluating inflammasome inhibitors must separate the priming phase from the activation phase. The following protocols are designed as self-validating systems, incorporating specific internal controls to rule out false positives (e.g., generalized cytotoxicity or broad immunosuppression).

Protocol A: In Vitro IL-1β Release & Selectivity Assay

Causality & Rationale: NLRP3 activation requires two distinct signals. Signal 1 (LPS) activates NF-κB to transcribe pro-IL-1β and NLRP3. Signal 2 (ATP) induces potassium (K+) efflux, triggering the actual assembly of the complex. Inhibitors must be introduced between these signals to prove they target the assembly machinery rather than the transcriptional priming phase.

Step-by-Step Workflow:

  • Cell Preparation: Seed murine Bone Marrow-Derived Macrophages (BMDMs) or J774A.1 cells at

    
     cells/well in 12-well plates.
    
  • Signal 1 (Priming): Treat cells with 1 µg/mL LPS for 3–4 hours. Insight: This ensures the cytosolic pool of pro-IL-1β is fully stocked.

  • Inhibitor Incubation: Wash cells with PBS. Add MCC950 (10–100 nM) or JC-171 (5–20 µM) in serum-free media for 30 minutes[2][4].

  • Signal 2 (Activation): Add 5 mM ATP for 45 minutes to trigger rapid K+ efflux and ASC oligomerization.

  • Self-Validation (The TNF-α Control): Harvest the supernatant and quantify both IL-1β and TNF-α via ELISA.

    • Validation Check: A true NLRP3 inhibitor will drastically reduce IL-1β but leave TNF-α levels completely unaffected. Because TNF-α secretion is TLR4-dependent but NLRP3-independent, unchanged TNF-α proves the compound is not simply killing the cell or blocking the initial LPS priming signal[2].

Workflow Step1 Macrophage Preparation Step2 LPS Priming (3-4 hours) Step1->Step2 Step3 Inhibitor Incubation (30 mins) Step2->Step3 Step4 ATP Activation (45 mins) Step3->Step4 Step5 IL-1β & TNF-α ELISA Step4->Step5

Caption: Standard in vitro workflow for evaluating NLRP3 inhibitor potency and selectivity in macrophages.

Protocol B: In Vivo Validation via the EAE Model

Causality & Rationale: Experimental Autoimmune Encephalomyelitis (EAE) is a widely accepted murine model for Multiple Sclerosis. The disease is heavily driven by the Th17 immune response, which is strictly dependent on IL-1β produced by the NLRP3 inflammasome.

Step-by-Step Workflow:

  • Induction: Immunize C57BL/6 mice subcutaneously with MOG₃₅₋₅₅ peptide emulsified in Complete Freund's Adjuvant (CFA), followed by Pertussis toxin injections on days 0 and 2.

  • Therapeutic Intervention: Once mice reach a clinical score of 1 (flaccid tail), begin intraperitoneal (i.p.) administration of MCC950 (10 mg/kg) or JC-171 (10 mg/kg) every other day[4].

  • Clinical Scoring: Monitor disease progression daily using the standard 0–5 EAE scoring system.

    • Validation Check: JC-171 and MCC950 should significantly reduce serum IL-1β and the frequency of pathogenic Th17 cells. Crucially, levels of TGF-β and IL-6 must remain unchanged, definitively proving the in vivo selectivity of the compounds for the NLRP3 pathway over parallel inflammatory cascades[4].

Application Scientist Insights: Strategic Selection

Choosing between MCC950 and JC-171 depends entirely on the phase and goal of your research:

  • Opt for MCC950 when: You need an absolute, definitive tool compound to prove that a novel disease phenotype is strictly NLRP3-dependent. Its nanomolar potency (IC₅₀ ~7.5 nM)[2] and extensive literature backing make it the undisputed gold standard for target validation.

  • Opt for JC-171 when: You are conducting structural-activity relationship (SAR) studies on sulfonamide derivatives, or when you require a compound with a different off-target profile. Because MCC950 has been noted in recent literature to possess off-target interactions with carbonic anhydrases, utilizing a structurally distinct inhibitor like JC-171 (which was specifically engineered for better solubility than early-generation sulfonamides[3]) can help rule out off-target artifacts in complex in vivo models.

References

  • Title: Development and Characterization of a Hydroxyl-Sulfonamide Analogue, 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide, as a Novel NLRP3 Inflammasome Inhibitor for Potential Treatment of Multiple Sclerosis Source: PMC (National Institutes of Health) / ACS Chemical Neuroscience URL: [Link]

  • Title: Pharmacological Inhibitors of the NLRP3 Inflammasome Source: Frontiers in Immunology URL: [Link]

Sources

Comparative

A Researcher's Guide to Inflammasome Specificity: Evaluating JC-171 Against NLRP3 and NLRC4

For researchers and drug development professionals navigating the intricate world of innate immunity, the specificity of a chemical probe is paramount. Inflammasomes, large multiprotein complexes that initiate inflammato...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals navigating the intricate world of innate immunity, the specificity of a chemical probe is paramount. Inflammasomes, large multiprotein complexes that initiate inflammatory responses, are critical targets for therapeutic intervention in a host of diseases. However, their structural similarities, particularly among the NLR (NOD-like receptor) family, present a significant challenge for targeted inhibition.

This guide provides an in-depth comparison of the activity of JC-171, a reported NLRP3 inhibitor, against the closely related NLRC4 inflammasome. We will move beyond simple statements of selectivity, providing the underlying signaling pathways, experimental frameworks to validate these claims in your own lab, and the causal logic behind each protocol.

Chapter 1: Understanding the Targets: NLRP3 vs. NLRC4 Activation Pathways

To appreciate the basis of selective inhibition, one must first understand the distinct activation cascades of the NLRP3 and NLRC4 inflammasomes. While both converge on the activation of Caspase-1 and the release of pro-inflammatory cytokines, their upstream sensing and assembly mechanisms are fundamentally different.

The NLRP3 Inflammasome: A Sensor of Cellular Homeostasis Disruption

The NLRP3 inflammasome is the most extensively studied of its kind, known for its activation by a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][2] Its activation is a two-step process:

  • Priming (Signal 1): This initial step, often triggered by microbial components like lipopolysaccharide (LPS) via Toll-like receptors (TLRs), leads to the NF-κB-dependent transcriptional upregulation of NLRP3 and pro-IL-1β.[1][3][4]

  • Activation (Signal 2): A second, diverse stimulus such as extracellular ATP, crystalline substances, or pore-forming toxins causes a cellular stress event, most commonly potassium (K+) efflux.[3][5] This triggers the oligomerization of NLRP3, which then recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). ASC, in turn, recruits pro-caspase-1, leading to its proximity-induced auto-cleavage and activation.[3]

Figure 1. Canonical NLRP3 Inflammasome Activation Pathway.
The NLRC4 Inflammasome: A Direct Detector of Bacterial Proteins

In contrast, the NLRC4 inflammasome acts as a more direct sensor of bacterial invasion. It does not require the two-step signaling paradigm of NLRP3.

  • Sensing & Activation: NLRC4 is activated when cytosolic NAIP (NLR family apoptosis inhibitory protein) sensors recognize specific bacterial components, such as flagellin or proteins from bacterial Type III or Type IV secretion systems (T3SS/T4SS).[6][7][8]

  • Assembly: Ligand-bound NAIPs then associate with and induce the oligomerization of NLRC4.[9] The activated NLRC4 inflammasome can then directly recruit and activate pro-caspase-1 through homotypic CARD-CARD interactions.[6] While ASC can be recruited to amplify the signal and is required for IL-1β processing, it is not always essential for caspase-1 activation and pyroptosis.[6]

NLRC4_Pathway cluster_sensing Sensing & Activation cluster_assembly Inflammasome Assembly & Output Flagellin Bacterial Flagellin (or T3SS proteins) NAIP NAIP Sensor Flagellin->NAIP NLRC4_inactive Inactive NLRC4 NAIP->NLRC4_inactive NLRC4_active NLRC4 Oligomerization NLRC4_inactive->NLRC4_active Conformational Change ProCasp1 pro-Caspase-1 NLRC4_active->ProCasp1 ASC ASC (Amplification) NLRC4_active->ASC optional Casp1 Active Caspase-1 ProCasp1->Casp1 ProIL1b pro-IL-1β (Priming Required) Casp1->ProIL1b GSDMD Gasdermin D Casp1->GSDMD IL1b Mature IL-1β Release ProIL1b->IL1b Pyroptosis Pyroptosis GSDMD->Pyroptosis ASC->ProCasp1

Figure 2. NAIP/NLRC4 Inflammasome Activation Pathway.

Chapter 2: JC-171 - A Profile of a Selective NLRP3 Inhibitor

JC-171 is a small molecule inhibitor reported to selectively target the NLRP3 inflammasome.[10][11][12] Published data indicates it inhibits LPS/ATP-induced IL-1β release from J774A.1 macrophages with an IC50 of 8.45 µM.[10][11] Mechanistically, studies suggest that JC-171 functions by interfering with the interaction between NLRP3 and the adaptor protein ASC, a critical step for inflammasome assembly.[11]

A key piece of evidence for its specificity is that JC-171 does not suppress the production of TNF-α or IL-6, cytokines that are produced upstream of inflammasome activation following TLR priming.[11] This suggests the compound does not act as a general anti-inflammatory by blocking the initial priming signal, but rather targets the specific machinery of the NLRP3 inflammasome complex.

Chapter 3: Experimental Guide for Validating Specificity

The following section provides a comprehensive experimental workflow to independently assess and validate the specificity of JC-171 for the NLRP3 inflammasome over the NLRC4 inflammasome. This workflow is designed as a self-validating system with integrated controls.

Experimental Workflow Overview

The core principle is to use highly specific activators for each inflammasome in parallel experiments and measure the effect of JC-171 on canonical downstream readouts.

Experimental_Workflow cluster_treatment Treatment & Stimulation cluster_readouts Downstream Readouts (Assay Supernatants & Lysates) Start Seed Macrophages (e.g., BMDMs, THP-1) Priming Prime all wells with LPS (except negative control) Start->Priming Control Vehicle + No Signal 2 (Negative Control) Priming->Control NLRP3_Veh Vehicle + Nigericin/ATP (NLRP3 Activation) Priming->NLRP3_Veh NLRP3_JC171 JC-171 + Nigericin/ATP (NLRP3 Test) Priming->NLRP3_JC171 NLRC4_Veh Vehicle + S. typhimurium (NLRC4 Activation) Priming->NLRC4_Veh NLRC4_JC171 JC-171 + S. typhimurium (NLRC4 Test) Priming->NLRC4_JC171 ELISA IL-1β ELISA Control->ELISA Casp1_WB Caspase-1 Western Blot Control->Casp1_WB ASC_WB ASC Oligomerization Assay Control->ASC_WB LDH LDH Assay (Pyroptosis) Control->LDH NLRP3_Veh->ELISA NLRP3_Veh->Casp1_WB NLRP3_Veh->ASC_WB NLRP3_Veh->LDH NLRP3_JC171->ELISA NLRP3_JC171->Casp1_WB NLRP3_JC171->ASC_WB NLRP3_JC171->LDH NLRC4_Veh->ELISA NLRC4_Veh->Casp1_WB NLRC4_Veh->ASC_WB NLRC4_Veh->LDH NLRC4_JC171->ELISA NLRC4_JC171->Casp1_WB NLRC4_JC171->ASC_WB NLRC4_JC171->LDH

Figure 3. Experimental workflow for testing inflammasome inhibitor specificity.
Protocol 1: Cell Culture and Inflammasome Activation

This protocol describes how to prepare and stimulate macrophages to selectively activate either the NLRP3 or NLRC4 inflammasome. Bone marrow-derived macrophages (BMDMs) are the gold standard, but the human monocytic cell line THP-1 (differentiated into a macrophage-like state) is also suitable.

Materials:

  • BMDMs or THP-1 cells

  • Complete RPMI or DMEM media

  • Lipopolysaccharide (LPS), 1 mg/mL stock

  • Nigericin, 5 mM stock in ethanol

  • ATP, 500 mM stock in sterile water

  • Salmonella typhimurium (e.g., strain SL1344), prepared for infection

  • JC-171, stock solution in DMSO

  • Vehicle (DMSO)

  • Opti-MEM or other serum-free media

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed macrophages in 6-well plates at a density of 1.5 x 10^6 cells per well and allow them to adhere overnight.

  • Priming: For all conditions (except the unstimulated negative control), prime cells with 1 µg/mL LPS in serum-free media for 2-4 hours.[13] This step is crucial to upregulate pro-IL-1β, which is necessary for both pathways to produce a robust IL-1β signal.

  • Inhibitor Pre-treatment: 30 minutes before adding the activation signal, replace the media with fresh serum-free media containing either JC-171 (e.g., at 10 µM) or an equivalent concentration of the vehicle (DMSO).

  • Inflammasome Activation (Signal 2):

    • For NLRP3 Activation: Add Nigericin to a final concentration of 5-10 µM or ATP to a final concentration of 5 mM. Incubate for 30-60 minutes.[11][13]

    • For NLRC4 Activation: Infect cells with Salmonella typhimurium at a Multiplicity of Infection (MOI) of 5-10 for 1-2 hours. Note: This requires BSL-2 containment and appropriate institutional approvals.

  • Sample Collection:

    • Carefully collect the cell culture supernatants and centrifuge to pellet any detached cells. Store supernatant at -80°C for cytokine and LDH analysis.

    • Wash the remaining adherent cells once with cold PBS. Lyse the cells in appropriate buffers for Western blot analysis (RIPA buffer for general proteins, specific lysis buffers for ASC oligomerization).

Protocol 2: Measuring IL-1β Release by ELISA

This is the most common and quantitative method for assessing inflammasome activation.[14][15]

Procedure:

  • Use a commercially available IL-1β ELISA kit (Human, Mouse, or Rat as appropriate for your cell type).[16][17][18][19]

  • Follow the manufacturer's instructions precisely.[20]

  • Briefly, cell culture supernatants collected in Protocol 1 are added to an antibody-coated plate.

  • A series of detection antibodies and enzyme-substrate reactions generate a colorimetric signal.

  • The absorbance is read on a microplate reader, and the concentration of IL-1β is calculated based on a standard curve.

Protocol 3: Assessing Caspase-1 Activation

Active Caspase-1 is composed of p20 and p10 subunits, which can be detected by Western blot. Alternatively, its enzymatic activity can be measured using specific assays.

Method A: Western Blot

  • Prepare cell lysates and precipitated supernatant proteins from Protocol 1.

  • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Probe the membrane with a primary antibody specific for the cleaved p20 or p10 subunit of Caspase-1.[21]

  • Use an appropriate secondary antibody and a chemiluminescent substrate to visualize the bands. An increase in the cleaved p20/p10 band indicates Caspase-1 activation.

Method B: Caspase-1 Activity Assay

  • Use a commercially available Caspase-1 activity assay, such as the Caspase-Glo® 1 Inflammasome Assay.[22][23][24][25][26]

  • These assays typically use a specific Caspase-1 substrate (e.g., Z-WEHD) linked to a reporter molecule (luciferin or a fluorophore).[24]

  • Cleavage of the substrate by active Caspase-1 in the cell supernatant or lysate generates a luminescent or fluorescent signal that is proportional to enzyme activity.[27]

Protocol 4: Detecting ASC Oligomerization

This assay is a direct and highly specific readout for the assembly of an inflammasome complex that utilizes the ASC adaptor.[28]

Procedure:

  • Lysis: Lyse cells from Protocol 1 in a Triton-based or CHAPS-based buffer.[29]

  • Pelleting: Centrifuge the lysates at a low speed (~5,000 x g) to pellet the large, insoluble ASC oligomers ("specks").[13][29]

  • Cross-linking: Wash the pellet and resuspend it in PBS. Add a chemical cross-linker, such as disuccinimidyl suberate (DSS), and incubate for 30 minutes at room temperature.[13][30] This covalently links the ASC monomers within the oligomer.

  • Western Blot: Quench the reaction, add SDS loading buffer, and boil the samples. Run the samples on an SDS-PAGE gel and perform a Western blot using an anti-ASC antibody.

  • Analysis: In activated samples, you will observe bands corresponding to ASC monomers (~22 kDa), dimers (~44 kDa), trimers (~66 kDa), and a high-molecular-weight smear or band trapped in the well, which represents the cross-linked ASC speck.[13]

Chapter 4: Data Interpretation and Expected Outcomes

All quantitative data should be summarized for clear comparison. The expected results for a compound that is truly specific to NLRP3 would follow the pattern below.

Summary of Expected Quantitative Results
Treatment GroupInflammasome TargetJC-171 (10 µM)IL-1β Release (pg/mL)Relative Caspase-1 Activity
UnstimulatedNone-Baseline1x
LPS + NigericinNLRP3 -High (e.g., >1000)High (e.g., >10x)
LPS + NigericinNLRP3 +Baseline / Low Low (e.g., 1-2x)
LPS + S. typhimuriumNLRC4 -High (e.g., >1000)High (e.g., >10x)
LPS + S. typhimuriumNLRC4 +High (No Inhibition) High (No Inhibition)

Interpretation:

  • NLRP3 Specificity: JC-171 should significantly reduce IL-1β release, Caspase-1 activation, and ASC oligomerization in cells stimulated with Nigericin/ATP.

  • Lack of NLRC4 Activity: JC-171 should have little to no effect on the same readouts in cells stimulated with Salmonella typhimurium.

  • Controls: The unstimulated control establishes the baseline. The vehicle-treated stimulated groups (NLRP3 and NLRC4) serve as the positive controls, demonstrating that both inflammasomes are functional in your system.

Conclusion

The selective inhibition of inflammasomes holds immense therapeutic promise. However, rigorous validation of inhibitor specificity is a non-negotiable step in both basic research and preclinical development. While JC-171 is reported as a selective NLRP3 inhibitor, this guide provides the scientific rationale and detailed experimental protocols for researchers to independently verify its activity profile against the NLRC4 inflammasome. By employing specific activators and a multi-pronged approach to measure downstream events—from cytokine release to the direct visualization of inflammasome assembly—investigators can generate high-confidence data to drive their research forward.

References

  • The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors. Signal Transduction and Targeted Therapy. Available at: [Link]

  • Updating the NLRC4 Inflammasome: from Bacterial Infections to Autoimmunity and Cancer. Frontiers in Immunology. Available at: [Link]

  • Advances in Understanding Activation and Function of the NLRC4 Inflammasome. MDPI. Available at: [Link]

  • NLRC4 Inflammasome. Encyclopedia MDPI. Available at: [Link]

  • The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation. International Journal of Molecular Sciences. Available at: [Link]

  • The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases. Molecules. Available at: [Link]

  • Spotlight on the NLRP3 inflammasome pathway. Journal of Inflammation Research. Available at: [Link]

  • Molecular mechanisms activating the NAIP-NLRC4 inflammasome: implications in infectious disease, autoinflammation and cancer. Genes & Immunity. Available at: [Link]

  • NLRC4 activation pathways. (a) NAIPs recognize various components of... ResearchGate. Available at: [Link]

  • Inflammation Detection | Inflammasome Activity Assays. Promega GmbH. Available at: [Link]

  • Detection of ASC Oligomerization by Western Blotting. PMC - NIH. Available at: [Link]

  • Evaluation of Caspase Activation to Assess Innate Immune Cell Death. PMC. Available at: [Link]

  • ASC Oligomerization Assay. Bio-protocol. Available at: [Link]

  • Development and Characterization of a Hydroxyl-Sulfonamide Analogue, 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide, as a Novel NLRP3 Inflammasome Inhibitor for Potential Treatment of Multiple Sclerosis. PMC. Available at: [Link]

  • Human IL-1 beta ELISA Kit. RayBiotech. Available at: [Link]

  • A Streamlined Method for Detecting Inflammasome-Induced ASC Oligomerization Using Chemical Crosslinking. Springer Nature Experiments. Available at: [Link]

  • Discovery and characterization of small-molecule inhibitors of NLRP3 and NLRC4 inflammasomes. PubMed. Available at: [Link]

  • Discovery and characterization of small molecule inhibitors of NLRP3 and NLRC4 inflammasomes. ResearchGate. Available at: [Link]

  • Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review). Spandidos Publications. Available at: [Link]

  • Discovery of potent and selective inhibitors of human NLRP3 with a novel mechanism of action. PMC. Available at: [Link]

  • Pharmacological Inhibitors of the NLRP3 Inflammasome. Frontiers. Available at: [Link]

  • Inflammasome assays in vitro and in mouse models. PMC - NIH. Available at: [Link]

  • Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies. Frontiers. Available at: [Link]

  • An optimized whole blood assay measuring expression and activity of NLRP3, NLRC4 and AIM2 inflammasomes. The Jenner Institute. Available at: [Link]

  • Safety and efficacy of NLRP3 inflammasome inhibitors in clinical trials. Consensus. Available at: [Link]

  • Simple and Specific Detection of Inflammasome Activity. YouTube. Available at: [Link]

  • NLRC4 inhibits NLRP3 inflammasome and abrogates effective antifungal CD8+ T cell responses. PMC. Available at: [Link]

  • Can anyone help me with ASC oligomerization assay?. ResearchGate. Available at: [Link]

  • NLRC4 inhibits NLRP3 inflammasome and abrogates effective antifungal CD8+ T cell responses. ResearchGate. Available at: [Link]

  • The NLRC4 Inflammasome. PMC. Available at: [Link]

  • Recent advances in the mechanisms of NLRP3 inflammasome activation and its inhibitors. Cellular & Molecular Immunology. Available at: [Link]

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Validation

Validating JC-171 Efficacy: A Technical Guide to NLRP3 Inhibition &amp; Caspase-1 Blotting

Executive Summary JC-171 is a potent, selective hydroxyl-sulfonamide inhibitor of the NLRP3 inflammasome .[1][2] Unlike broad-spectrum anti-inflammatory agents, JC-171 specifically targets the assembly of the NLRP3 compl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

JC-171 is a potent, selective hydroxyl-sulfonamide inhibitor of the NLRP3 inflammasome .[1][2] Unlike broad-spectrum anti-inflammatory agents, JC-171 specifically targets the assembly of the NLRP3 complex, preventing the recruitment of ASC and the subsequent cleavage of Pro-Caspase-1 into its active p20 subunit.

This guide provides a rigorous framework for validating JC-171 efficacy. It moves beyond generic blotting protocols to address the specific challenges of inflammasome research—namely, the requirement to detect secreted active Caspase-1 (p20) in culture supernatants, a step frequently omitted leading to false negatives.

Part 1: Mechanistic Context & Inhibition Logic

To validate JC-171, one must understand its precise intervention point. The NLRP3 inflammasome activation is a two-step process:

  • Priming (Signal 1): LPS/TLR4 activation leads to NF-

    
    B mediated upregulation of NLRP3 and Pro-IL-1
    
    
    
    .[3]
  • Activation (Signal 2): Stimuli like ATP or Nigericin cause K+ efflux, triggering NLRP3 oligomerization.

JC-171 Action: JC-171 intervenes at the assembly stage. It blocks the interaction between NLRP3 and ASC (Apoptosis-associated speck-like protein containing a CARD).[1][2][4] Without this interaction, the ASC speck cannot form, and Pro-Caspase-1 cannot be recruited or cleaved.

Diagram 1: JC-171 Intervention Pathway

The following diagram illustrates the specific blockade of the NLRP3-ASC axis by JC-171.

JC171_Mechanism LPS LPS (Signal 1) NFkB NF-κB LPS->NFkB ATP ATP (Signal 2) K_Efflux K+ Efflux ATP->K_Efflux NLRP3_In NLRP3 (Inactive) NFkB->NLRP3_In Priming NLRP3_Act NLRP3 (Active) K_Efflux->NLRP3_Act Complex Inflammasome Assembly NLRP3_Act->Complex ASC ASC ASC->Complex ProCasp1 Pro-Caspase-1 Complex->ProCasp1 JC171 JC-171 (Inhibitor) JC171->Complex BLOCKS NLRP3-ASC Interaction Casp1_p20 Caspase-1 p20 (Active/Secreted) ProCasp1->Casp1_p20 Cleavage

Caption: JC-171 inhibits the physical association of NLRP3 and ASC, preventing Pro-Caspase-1 cleavage.

Part 2: Comparative Analysis (JC-171 vs. MCC950)

While MCC950 is the historical "gold standard" for NLRP3 inhibition, JC-171 offers specific advantages in physicochemical properties, particularly regarding solubility and potential blood-brain barrier (BBB) penetration in neuroinflammation models (e.g., EAE).

FeatureJC-171MCC950 (Benchmark)Experimental Implication
Chemical Class Hydroxyl-sulfonamideSulfonylureaJC-171 designed for improved polarity/solubility.[1]
Target NLRP3 (NACHT domain)NLRP3 (NACHT domain)Both are highly selective; do not inhibit AIM2 or NLRC4.
IC50 (IL-1

)
~8.45

M (J774A.[1][5]1)
~0.01 - 0.1

M
MCC950 is more potent in vitro; JC-171 requires higher micromolar dosing (10-50

M).
Mechanism Blocks NLRP3-ASC assemblyBlocks ATP hydrolysis / conf. changeBoth result in identical Western Blot readouts (loss of p20).
In Vivo Utility High (EAE/MS Models)High (General Inflammation)JC-171 is preferred for CNS-driven inflammasome studies.

Key Insight for Validation: When validating JC-171, always run a positive control well with MCC950 (1


M) to ensure your assay system is functional. If MCC950 fails to block p20, the assay is flawed, not the drug.

Part 3: The Self-Validating Experimental Protocol

Objective: Detect the reduction of cleaved Caspase-1 (p20 subunit) in the supernatant of activated macrophages upon JC-171 treatment.

Cell Model Selection
  • Primary: Mouse Bone Marrow-Derived Macrophages (BMDMs).[1] Gold Standard.

  • Cell Line: J774A.1 or THP-1 (Human). Note: THP-1 requires PMA differentiation first.

Reagent Preparation
  • JC-171 Stock: Dissolve in sterile DMSO to 50 mM. Store at -80°C. Avoid repeated freeze-thaw.

  • LPS (Priming): E. coli O111:B4 (Sigma).

  • ATP (Activation): Prepare fresh 100 mM stock in PBS; pH adjusted to 7.4. Crucial: Acidic ATP kills cells non-specifically.

The "Supernatant Trap" (Critical Methodology)

The Problem: Active Caspase-1 (p20) is rapidly secreted. Lysates often only show the inactive Pro-Caspase-1 (~45 kDa). The Solution: You must precipitate proteins from the cell culture supernatant (SN) using the Methanol/Chloroform method.

Step-by-Step Workflow

Phase A: Cell Culture & Treatment [6]

  • Seed: Plate J774A.1 or BMDMs at

    
     cells/well in 12-well plates. Let adhere overnight.
    
  • Prime: Replace media with fresh Opti-MEM (serum-reduced to lower background albumin). Add LPS (1

    
    g/mL)  for 4 hours.
    
  • Inhibitor Treatment:

    • Add JC-171 (Dose curve: 1, 10, 20, 50

      
      M) for 30-60 minutes before activation.
      
    • Control 1: Vehicle (DMSO only).

    • Control 2: MCC950 (1

      
      M) as positive inhibition control.
      
  • Activate: Add ATP (5 mM) for 30-45 minutes. Watch for cell rounding (pyroptosis) under microscope.

Phase B: Sample Harvesting & Precipitation

  • Harvest SN: Collect 500

    
    L supernatant carefully. Do not disturb the cell monolayer.
    
  • Harvest Lysate: Add RIPA buffer + Protease Inhibitors to the adherent cells.[6]

  • Precipitate SN (Methanol/Chloroform):

    • Add 500

      
      L Methanol  to SN.[7] Vortex.
      
    • Add 125

      
      L Chloroform . Vortex.
      
    • Spin @ 14,000 x g for 5 min. (Result: Top aqueous layer, middle protein disk, bottom organic layer).

    • Discard top layer. Add 500

      
      L Methanol . Vortex.
      
    • Spin @ 14,000 x g for 5 min to pellet protein.

    • Dry pellet (air dry 5-10 min). Resuspend in 30

      
      L 1x SDS Loading Buffer. Boil.
      
Diagram 2: Experimental Workflow

Visualizing the critical timing and separation of Lysate vs. Supernatant.

Workflow cluster_timeline Phase A: Treatment Timeline cluster_process Phase B: Sample Processing T0 T=0h Add LPS (Priming) T4 T=4h Add JC-171 (Inhibitor) T0->T4 T4_5 T=4.5h Add ATP (Activator) T4->T4_5 T5 T=5h Harvest T4_5->T5 Harvest Harvest Culture T5->Harvest Split Separate Fractions Harvest->Split Lysate Adherent Cells (Lysate) Split->Lysate SN Supernatant (Media) Split->SN RIPA RIPA Lysis Lysate->RIPA WB_Lys WB: Pro-Caspase-1 (Loading Control) RIPA->WB_Lys PPT MeOH/CHCl3 Precipitation SN->PPT WB_SN WB: Cleaved Casp-1 (p20) (Efficacy Readout) PPT->WB_SN

Caption: Workflow highlighting the critical precipitation of supernatant to detect active Caspase-1.

Part 4: Data Interpretation & Troubleshooting

Expected Results
  • Vehicle + LPS + ATP: Strong p20 band (~20 kDa) in Supernatant. Strong Pro-Caspase-1 (~45 kDa) in Lysate.

  • JC-171 (High Dose) + LPS + ATP: Absent or faint p20 band in Supernatant. Pro-Caspase-1 in Lysate remains unchanged (JC-171 inhibits activation, not expression).

  • Unstimulated Control: No p20 in Supernatant.

Troubleshooting Table
ObservationDiagnosisCorrective Action
No p20 in Positive Control Failed Activation or Loss of SN Protein1. Ensure ATP pH is 7.4. 2. Use MeOH/CHCl3 precipitation; TCA can be too harsh.
p20 present in Lysate Cell Lysis (Necrosis)Cells are dying too fast (Necrosis vs Pyroptosis). Reduce ATP incubation time to 30 mins.
High Background on Blot Albumin InterferenceUse Opti-MEM (low protein) during the stimulation phase. Serum albumin (66kDa) can distort gels.
JC-171 fails to inhibit Compound DegradationJC-171 sulfonamide moiety can be sensitive. Ensure fresh stock. Verify dose (start at 20

M).

References

  • Guo, C., et al. (2017). Development and Characterization of a Hydroxyl-Sulfonamide Analogue, 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide, as a Novel NLRP3 Inflammasome Inhibitor for Potential Treatment of Multiple Sclerosis. ACS Chemical Neuroscience.

  • Coll, R. C., et al. (2015). A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases (MCC950 Reference).[3] Nature Medicine.

  • Gross, O. (2012). Measuring the inflammasome (Western Blot Precipitation Protocol).[8] Methods in Molecular Biology.

  • Schroder, K., & Tschopp, J. (2010). The inflammasomes. Cell.

Sources

Comparative

Mechanistic Divergence &amp; The Root of Toxicity

Comparative Toxicity and Efficacy Guide: JC-171 vs. Glyburide in NLRP3 Inflammasome Inhibition As the therapeutic landscape for neuroinflammatory and autoimmune diseases expands, targeting the NLRP3 inflammasome has beco...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Toxicity and Efficacy Guide: JC-171 vs. Glyburide in NLRP3 Inflammasome Inhibition

As the therapeutic landscape for neuroinflammatory and autoimmune diseases expands, targeting the NLRP3 inflammasome has become a critical objective. While first-generation inhibitors provided foundational proof-of-concept, their clinical utility is often bottlenecked by severe off-target toxicity. This guide provides a rigorous, data-driven comparison between glyburide (a legacy sulfonylurea) and JC-171 (a rationally designed next-generation inhibitor), focusing on their mechanistic divergence, comparative toxicity, and validated experimental workflows.

To understand the toxicity profiles of these two compounds, we must examine their structural interactions with cellular targets.

Glyburide is an FDA-approved antidiabetic drug that was the first recognized small-molecule inhibitor of the NLRP3 inflammasome[1]. However, its primary pharmacological mechanism relies on a cyclohexylurea moiety that potently blocks ATP-sensitive potassium (K_ATP) channels in pancreatic β-cells, triggering massive insulin release[2]. While glyburide can inhibit NLRP3 activation in vitro, achieving this effect in vivo requires supra-pharmacological doses. Administering these high doses invariably leads to severe, often lethal, hypoglycemia, rendering glyburide highly toxic and clinically unviable for systemic inflammatory conditions[2][3].

JC-171 was rationally engineered to uncouple anti-inflammatory efficacy from metabolic toxicity. By removing the problematic cyclohexylurea moiety found in glyburide and its early derivatives, researchers eliminated K_ATP channel binding[1][2]. Furthermore, a hydroxyl-sulfonamide group was introduced to significantly enhance aqueous solubility[1]. As a result, JC-171 selectively blocks the interaction between NLRP3 and the ASC adaptor protein without impacting glucose metabolism, offering a vastly superior safety profile[1][4].

G Glyburide Glyburide (First-Gen Sulfonylurea) KATP K+ ATP Channel (Pancreatic β-cells) Glyburide->KATP Potent Inhibition NLRP3 NLRP3 Inflammasome (Macrophages) Glyburide->NLRP3 Weak Inhibition (Requires High Dose) JC171 JC-171 (Hydroxyl-sulfonamide) JC171->KATP No Binding (Lacks Cyclohexylurea) JC171->NLRP3 Potent & Selective Inhibition Insulin Massive Insulin Secretion KATP->Insulin Inflammation Pro-inflammatory Cytokines (IL-1β, IL-18) NLRP3->Inflammation Caspase-1 Cleavage Hypo Lethal Hypoglycemia (In Vivo Toxicity) Insulin->Hypo

Mechanistic divergence of JC-171 and glyburide on NLRP3 and K-ATP channels.

Quantitative Performance & Toxicity Comparison

The following table synthesizes the distinct pharmacological and toxicological parameters of both compounds, highlighting why JC-171 is the preferred tool for in vivo inflammatory research.

ParameterGlyburideJC-171
Primary Target K_ATP Channels (Pancreatic β-cells)NLRP3 Inflammasome
NLRP3 Inhibition IC50 High (Requires supra-pharmacological doses in vivo)8.45 µM (in J774A.1 macrophages)[5]
Structural Motif Cyclohexylurea (Drives insulin release)Hydroxyl-sulfonamide (Improves solubility)[1]
In Vivo Toxicity Severe, lethal hypoglycemia at NLRP3-inhibitory doses[2]Minimal; no impact on glucose metabolism[1]
Cytotoxicity (In Vitro) Moderate at high concentrationsNegligible up to 100 µM in J774A.1 cells[4]
Therapeutic Viability Limited strictly to Type 2 DiabetesHigh potential (e.g., Multiple Sclerosis / EAE models)[4]

Experimental Protocols: A Self-Validating System

As a Senior Application Scientist, I emphasize that robust experimental design requires built-in controls to distinguish true target engagement from compound toxicity. The following protocols are designed as self-validating workflows.

Protocol A: In Vitro Macrophage Assay (Efficacy vs. Cytotoxicity)

Objective: Quantify NLRP3 inhibition while definitively ruling out non-specific cell death (a common confounder with high-dose glyburide).

  • Cell Seeding: Plate J774A.1 murine macrophages in a 96-well plate and incubate overnight.

  • Signal 1 (Priming): Treat cells with 1 µg/mL Lipopolysaccharide (LPS) for 4.5 hours.

    • Causality: LPS binds TLR4, activating NF-κB to upregulate the transcription of pro-IL-1β and NLRP3 components.

  • Compound Incubation: Wash cells and apply JC-171 (0–100 µM) or Glyburide for exactly 30 minutes[5].

    • Causality: This short pre-incubation ensures the drug acts specifically on the inflammasome assembly phase (Signal 2) rather than interfering with the earlier transcriptional priming phase.

  • Signal 2 (Activation): Add 5 mM ATP for 30 minutes.

    • Causality: ATP triggers P2X7-dependent potassium (K+) efflux, forcing the oligomerization of NLRP3, ASC, and pro-caspase-1.

  • Multiplexed Readout (Self-Validation):

    • Efficacy: Collect the supernatant and quantify mature IL-1β via ELISA.

    • Toxicity: Immediately perform a CCK-8 viability assay on the remaining adherent cells. If IL-1β drops but cell viability also drops (often seen with toxic glyburide doses), the inhibition is an artifact of cell death. JC-171 will show reduced IL-1β with preserved cell viability[4].

Protocol B: In Vivo EAE Model & Metabolic Toxicity Profiling

Objective: Evaluate the neuroprotective efficacy of the compounds while validating the absence of metabolic toxicity.

  • Disease Induction: Induce Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 mice via subcutaneous immunization with MOG35-55 peptide emulsified in Complete Freund's Adjuvant, followed by pertussis toxin injection[5].

  • Administration: Once clinical scores reach 1 (flaccid tail), initiate intraperitoneal (IP) administration of JC-171 (10 mg/kg or 100 mg/kg) versus a high-dose glyburide control every other day[5].

  • Metabolic Toxicity Validation: 1-hour post-injection, measure fasting blood glucose using a tail-vein glucometer.

    • Causality: This step is critical. The glyburide cohort will exhibit acute hypoglycemic shock[2]. The JC-171 cohort must maintain normoglycemia to validate that its mechanism is uncoupled from K_ATP channels.

  • Efficacy Readout: Monitor and record clinical paralysis scores daily (0-5 scale) to confirm that JC-171 suppresses EAE progression[4][5].

References

  • MedChemExpress. "JC-171 | NLRP3 Inhibitor". MedChemExpress.
  • Guo C, et al. "Development and Characterization of a Hydroxyl-Sulfonamide Analogue... as a Novel NLRP3 Inflammasome Inhibitor for Potential Treatment of Multiple Sclerosis". ACS Chem Neurosci / PMC.
  • "Biological and therapeutic significance of targeting NLRP3 inflammasome in the brain and the current efforts to develop brain-penetrant inhibitors". PMC / NIH.
  • Marchetti C, et al. "A NOVEL PHARMACOLOGIC INHIBITOR OF THE NLRP3 INFLAMMASOME LIMITS MYOCARDIAL INJURY FOLLOWING ISCHEMIA-REPERFUSION IN THE MOUSE". PMC / NIH.
  • "Targeting the NLRP3 inflammasome in chronic inflammatory diseases: current perspectives". Taylor & Francis.

Sources

Validation

Definitive Comparison Guide: Positive Controls for NLRP3 Inhibition Assays

Part 1: Executive Summary & Strategic Selection In the landscape of inflammasome research, the selection of a positive control is not merely about "blocking the signal." It is about establishing a biochemical benchmark a...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Selection

In the landscape of inflammasome research, the selection of a positive control is not merely about "blocking the signal." It is about establishing a biochemical benchmark against which novel therapeutics are measured.

For 90% of standard NLRP3 inhibition assays (BMDMs, THP-1, PBMCs), MCC950 (CRID3) is the non-negotiable gold standard. Its nanomolar potency (IC50 ~7.5 nM), high specificity for NLRP3 over other inflammasomes (AIM2, NLRC4), and well-defined mechanism of action make it the primary choice for validating assay performance.

However, "one size fits all" rarely applies in advanced mechanistic studies. If your research focuses on ATPase activity or covalent modification, alternatives like CY-09 or Oridonin become necessary.

Quick Selection Matrix
If your goal is...Recommended ControlWhy?
Standard Assay Validation MCC950 Nanomolar potency; most cited; highly specific.
ATPase Domain Targeting CY-09 Directly binds Walker A motif; distinct from MCC950's Walker B target.[1]
Covalent/Irreversible Inhibition Oridonin Forms covalent bond with Cys279; blocks NEK7 interaction.[2][3][4]
Clinical Translation (In Vivo) MCC950 / OLT1177 *MCC950 is the preclinical benchmark; OLT1177 is clinically active but mechanistically debated (see Section 3).

Part 2: Mechanistic Grounding & Signaling Architecture

To effectively use these controls, one must understand where they intervene in the NLRP3 activation cascade. The NLRP3 inflammasome requires a two-step activation process: Priming (Signal 1) and Activation (Signal 2).[5]

Diagram 1: NLRP3 Signaling Pathway & Inhibitor Targets

The following diagram illustrates the precise intervention points of the major positive controls.

NLRP3_Pathway LPS LPS (Signal 1) TLR4 TLR4/NF-kB LPS->TLR4 NLRP3_Exp NLRP3 Protein Expression (Priming) TLR4->NLRP3_Exp Inactive_NLRP3 Inactive NLRP3 (Closed Conformation) NLRP3_Exp->Inactive_NLRP3 ATP ATP/Nigericin (Signal 2) K_Efflux K+ Efflux ATP->K_Efflux K_Efflux->Inactive_NLRP3 Active_NLRP3 Active NLRP3 (Oligomerization) Inactive_NLRP3->Active_NLRP3 ATP Hydrolysis Required ASC ASC Speck Formation Active_NLRP3->ASC Caspase1 Caspase-1 Cleavage ASC->Caspase1 IL1B Mature IL-1β Release Caspase1->IL1B MCC950 MCC950 (Blocks ATP Hydrolysis @ Walker B) MCC950->Inactive_NLRP3 Locks in Closed State CY09 CY-09 (Blocks ATP Binding @ Walker A) CY09->Inactive_NLRP3 Prevents ATP Binding Oridonin Oridonin (Covalent Cys279 Blocks NEK7) Oridonin->Inactive_NLRP3 Blocks NEK7 Interaction

Caption: Schematic of NLRP3 activation showing Signal 1 (Priming) and Signal 2 (Activation). Hexagonal nodes indicate where specific inhibitors arrest the cascade.

Part 3: Comparative Analysis of Top Controls

MCC950 (The Gold Standard)
  • Mechanism: MCC950 binds to the Walker B motif of the NLRP3 NACHT domain.[1][3][6] It does not prevent ATP binding but prevents ATP hydrolysis, effectively locking NLRP3 in a closed, inactive conformation [1].

  • Performance: It is exceptionally potent. In Bone Marrow-Derived Macrophages (BMDMs), the IC50 is consistently reported between 7.5 nM and 10 nM [1][2].

  • Specificity: Highly specific for NLRP3. It does not inhibit AIM2, NLRC4, or NLRP1 inflammasomes.[3][7]

  • Limitations: While effective in vivo, it was halted in Phase II clinical trials due to hepatotoxicity. For in vitro assays, however, this is irrelevant, and it remains the best tool compound.

CY-09 (The ATPase Inhibitor)[1][2][8]
  • Mechanism: Unlike MCC950, CY-09 targets the Walker A motif of the NLRP3 NACHT domain.[1] It directly competes with ATP for binding, thereby inhibiting the ATPase activity required for oligomerization [3].[1][6][8]

  • Performance: Significantly less potent than MCC950, with an IC50 of ~6 µM in BMDMs [3].[1][8]

  • Use Case: Use CY-09 when you need to prove that your novel compound acts via a mechanism distinct from Walker B binding, or to validate ATPase-dependent inhibition.

Oridonin (The Covalent Modifier)[5]
  • Mechanism: A natural catalytic inhibitor that forms a covalent bond with Cysteine 279 on the NLRP3 NACHT domain via a Michael addition reaction.[5] This steric hindrance blocks the interaction between NLRP3 and NEK7 , a critical regulator of activation [4].

  • Performance: Moderate potency (IC50 ~0.75 µM) [4].

  • Use Case: Excellent positive control for studies investigating covalent inhibitors or NEK7-dependent pathways.

The OLT1177 (Dapansutrile) Controversy

OLT1177 is an orally active nitrile sulfonylurea. While it has shown efficacy in clinical trials and some mouse models, its direct mechanism is debated in the chemical biology community.

  • The Claim: Early reports suggested it inhibits NLRP3 ATPase activity directly (IC50 ~1 nM - 1 µM depending on source).

  • The Counter-Evidence: Recent rigorous target engagement studies (using NanoBRET and functional assays) by Teske et al. (Promega) and others have failed to show direct antagonism or target engagement in specific cell-based assays where MCC950 performed perfectly [5][6].

  • Verdict: Proceed with caution. While clinically relevant, OLT1177 may not be a robust in vitro positive control for target validation compared to MCC950.

Part 4: Quantitative Comparison Table

FeatureMCC950CY-09OridoninOLT1177 (Dapansutrile)
Primary Target NLRP3 NACHT (Walker B)[1]NLRP3 NACHT (Walker A)NLRP3 NACHT (Cys279)NLRP3 (Mechanism Debated)
Mechanism Blocks ATP HydrolysisBlocks ATP BindingCovalent / Blocks NEK7ATPase Inhibition (Disputed)
IC50 (BMDMs) 7.5 - 10 nM ~6 µM~0.75 µM~1 - 1000 nM (Variable)
Specificity High (NLRP3 only)High (NLRP3 only)Moderate (NF-kB effects at high dose)High
Solubility DMSO / AqueousDMSODMSODMSO
Key Reference Coll et al. (2015) [1]Jiang et al. (2017) [3]He et al. (2018) [4]Marchetti et al. (2018) [7]

Part 5: The Self-Validating Protocol (MCC950)

To ensure scientific integrity, an assay must be self-validating . This means the protocol must distinguish between true inhibition of the inflammasome and cytotoxicity (which effectively stops cytokine production by killing the cell).

Model System: Mouse Bone Marrow-Derived Macrophages (BMDMs) or PMA-differentiated THP-1 cells.

Step-by-Step Workflow
  • Seeding: Plate BMDMs at

    
     cells/well in 24-well plates. Allow adherence overnight.
    
  • Priming (Signal 1):

    • Replace media with fresh media containing LPS (100 ng/mL) .

    • Incubate for 3–4 hours at 37°C.

    • Check: This upregulates pro-IL-1β and NLRP3 protein.[8][9]

  • Inhibitor Treatment (The Critical Window):

    • Remove LPS media.

    • Add media containing MCC950 (Dose curve: 1 nM, 10 nM, 100 nM, 1 µM).

    • Control: Vehicle (DMSO 0.1%) only.

    • Incubate for 30 minutes before adding the activator. This allows the drug to engage the target.

  • Activation (Signal 2):

    • Add Nigericin (5–10 µM) or ATP (5 mM) directly to the inhibitor-containing media.

    • Incubate for 45–60 minutes .

    • Note: Longer incubation leads to pyroptosis (cell death), which releases LDH.

  • Harvest & Readout:

    • Supernatant A: Analyze for IL-1β (ELISA). Expect >90% reduction with 100 nM MCC950.

    • Supernatant B: Analyze for LDH (Lactate Dehydrogenase). This is your toxicity control.

    • Lysate: Western Blot for Caspase-1 (p20 fragment) and ASC specks.

Diagram 2: Experimental Workflow & Validation Logic

Assay_Workflow Cells Primed Macrophages (LPS 4h) Treat Add Inhibitor (MCC950 30min) Cells->Treat Activate Add Activator (Nigericin 1h) Treat->Activate Sup Collect Supernatant Activate->Sup ELISA ELISA: IL-1β (Efficacy Readout) Sup->ELISA LDH LDH Assay (Toxicity Control) Sup->LDH Pass VALID RESULT: Low IL-1β + Low LDH ELISA->Pass Fail_Tox FALSE POSITIVE: Low IL-1β + High LDH (Cytotoxicity) ELISA->Fail_Tox LDH->Pass LDH->Fail_Tox

Caption: Workflow for validating NLRP3 inhibition. Successful validation requires suppression of IL-1β without significant increase in LDH (cell death) compared to vehicle control.

Part 6: References

  • Coll, R. C., et al. (2015). A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases.[1][3][5][6][10][11] Nature Medicine, 21(3), 248–255. Link

  • Tapia-Abellán, A., et al. (2019). MCC950 closes the active conformation of NLRP3 to an inactive state.[1][5][12] Nature Chemical Biology, 15(6), 560–564. Link

  • Jiang, H., et al. (2017).[13] Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders.[1][3][6][8][10] The Journal of Experimental Medicine, 214(11), 3219–3238. Link

  • He, H., et al. (2018). Oridonin is a covalent NLRP3 inhibitor with strong anti-inflammasome activity.[2][3][4][5] Nature Communications, 9(1), 2550. Link

  • Teske, K. A., et al. (2024). Interrogating direct NLRP3 engagement and functional inflammasome inhibition using cellular assays.[13][8][9][14] Cell Chemical Biology. Link

  • Promega Corporation. (2024). A Comprehensive Toolkit for NLRP3 Inflammasome Drug Discovery. Link

  • Marchetti, C., et al. (2018). OLT1177, a β-sulfonyl nitrile compound, safe in humans, inhibits the NLRP3 inflammasome and reverses the metabolic cost of inflammation. PNAS, 115(6), E1530–E1539. Link

Sources

Comparative

JC-171: Selective NLRP3 Inhibition and the Uncoupling of IL-1β/TNF-α Signaling

Executive Summary JC-171 is a rationally designed hydroxyl-sulfonamide inhibitor of the NLRP3 inflammasome.[1][2][3][4][5] Unlike broad-spectrum anti-inflammatory agents (e.g., corticosteroids) that suppress multiple cyt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

JC-171 is a rationally designed hydroxyl-sulfonamide inhibitor of the NLRP3 inflammasome.[1][2][3][4][5] Unlike broad-spectrum anti-inflammatory agents (e.g., corticosteroids) that suppress multiple cytokines globally, JC-171 exhibits a precise uncoupling effect : it potently inhibits the maturation and release of Interleukin-1β (IL-1β) while sparing Tumor Necrosis Factor-α (TNF-α) and Interleukin-6 (IL-6) .

This selectivity makes JC-171 a critical tool for researchers dissecting the specific contribution of the inflammasome pathway in neuroinflammatory disorders (such as Multiple Sclerosis) without compromising the NF-κB-dependent immune baseline. This guide details the mechanistic basis of this selectivity, provides comparative data against the gold-standard MCC950, and outlines a self-validating experimental protocol.

Mechanistic Architecture: The "Two-Signal" Uncoupling

To understand JC-171's selectivity, one must distinguish between the two signals required for IL-1β production.

  • Signal 1 (Priming): TLR4 activation (e.g., by LPS) triggers NF-κB, leading to the transcription of Pro-IL-1β and TNF-α.

  • Signal 2 (Activation): A second stimulus (e.g., ATP, Nigericin) triggers NLRP3 assembly.[6]

JC-171 Mechanism: JC-171 specifically targets Signal 2 . It interferes with the interaction between the NLRP3 sensor and the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD).[2][3][4] By blocking this protein-protein interaction, it prevents the formation of the inflammasome complex and the subsequent activation of Caspase-1.[2] Because it does not inhibit NF-κB (Signal 1), the production of TNF-α remains distinct and unaffected.

Visualizing the Blockade

The following diagram illustrates the precise intervention point of JC-171 within the macrophage signaling cascade.

JC171_Mechanism LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway (Signal 1) TLR4->NFkB TNFa TNF-α / IL-6 (Secretion) NFkB->TNFa Transcription & Release (UNAFFECTED) ProIL1b Pro-IL-1β (Inactive) NFkB->ProIL1b Synthesis IL1b Mature IL-1β (Secretion) ProIL1b->IL1b Cleavage by Casp-1 ATP ATP (Stimulus) NLRP3_Inactive NLRP3 (Inactive) ATP->NLRP3_Inactive Signal 2 Assembly NLRP3-ASC Assembly NLRP3_Inactive->Assembly JC171 JC-171 (Inhibitor) JC171->Assembly BLOCKS INTERACTION Caspase1 Caspase-1 Activation Assembly->Caspase1 Caspase1->IL1b

Figure 1: JC-171 selectively blocks the NLRP3-ASC assembly (Signal 2), preventing IL-1β maturation while leaving the NF-κB driven TNF-α pathway intact.

Selectivity Profile: JC-171 vs. Alternatives

While MCC950 is the historical gold standard for NLRP3 inhibition, JC-171 offers a distinct chemical scaffold (hydroxyl-sulfonamide) with comparable in vivo efficacy in CNS models, despite lower in vitro potency.

Comparative Performance Data

The following table synthesizes data from J774A.1 macrophages stimulated with LPS (1 μg/mL) and ATP (5 mM).

FeatureJC-171MCC950 (Reference)Broad Anti-Inflammatory (e.g., Dexamethasone)
Primary Target NLRP3-ASC InteractionNLRP3 NACHT DomainGlucocorticoid Receptor
IL-1β Inhibition (IC50) 8.45 ± 1.56 μM ~0.008 μM (8 nM)Potent (Non-selective)
TNF-α Effect No Inhibition No InhibitionStrong Inhibition
IL-6 Effect No Inhibition No InhibitionStrong Inhibition
Mechanism Type Assembly BlockadeATPase/Conformation BlockTranscriptional Repression
Key Advantage Validated in EAE (MS Model); Novel ScaffoldHigh PotencyBroad efficacy (but high side effects)

Critical Insight: The "Selectivity Gap" is the defining feature of JC-171. At 100 μM, JC-171 can abolish IL-1β secretion without statistically significant reduction in TNF-α levels [1]. This proves it does not interfere with the upstream TLR4/NF-κB priming phase.

Experimental Protocol: Validating Selectivity

To confirm the specific activity of JC-171 in your own laboratory, use the following self-validating protocol. This workflow ensures that any reduction in IL-1β is due to inflammasome inhibition and not general cytotoxicity or priming failure.

Reagents Required[1][2][3][7]
  • Cell Line: J774A.1 or Bone Marrow-Derived Macrophages (BMDMs).[3]

  • Priming Agent: Lipopolysaccharide (LPS) from E. coli O111:B4.

  • Activator: ATP (Adenosine 5′-triphosphate) or Nigericin.[6]

  • Inhibitor: JC-171 (Dissolved in DMSO).

  • Readouts: ELISA kits for Mouse IL-1β and Mouse TNF-α.

Workflow Diagram

Protocol_Workflow Step1 1. Seed Cells (J774A.1, 1x10^6 cells/mL) Step2 2. Priming (Signal 1) Add LPS (1 μg/mL) Incubate 4.5 Hours Step1->Step2 Step3 3. JC-171 Treatment Add JC-171 (0 - 100 μM) Incubate 30 min Step2->Step3 Step4 4. Activation (Signal 2) Add ATP (5 mM) Incubate 30 min Step3->Step4 Step5 5. Harvest Supernatant Step4->Step5 Branch Split Sample Step5->Branch ELISA_IL1 ELISA: IL-1β (Expect Dose-Dependent Drop) Branch->ELISA_IL1 ELISA_TNF ELISA: TNF-α (Expect NO Change) Branch->ELISA_TNF MTT MTT Assay (Control: Viability > 90%) Branch->MTT

Figure 2: Validation workflow.[7] Note that JC-171 is added AFTER priming but BEFORE activation to specifically isolate the assembly phase.

Step-by-Step Methodology
  • Seeding: Plate J774A.1 macrophages in 24-well plates at

    
     cells/well in DMEM + 10% FBS. Allow adherence overnight.
    
  • Priming (Signal 1): Replace medium with fresh DMEM containing LPS (1 μg/mL) . Incubate for 4.5 hours at 37°C.

    • Control Check: This step builds up the Pro-IL-1β and TNF-α pools.

  • Inhibitor Treatment: Add JC-171 at graded concentrations (e.g., 1, 10, 30, 100 μM). Include a Vehicle Control (DMSO < 0.1%). Incubate for 30 minutes .

    • Note: Short incubation prevents off-target transcriptional effects.

  • Activation (Signal 2): Add ATP (5 mM) directly to the wells. Incubate for 30 minutes .

  • Analysis: Collect supernatants immediately.

    • Assay A (IL-1β): Should show dose-dependent inhibition (IC50 ≈ 8.5 μM).[4]

    • Assay B (TNF-α): Should show high levels across all JC-171 concentrations (comparable to Vehicle).

    • Assay C (Viability): Perform MTT/LDH assay on cells to ensure cytokine reduction isn't due to cell death.

In Vivo Relevance: Why Use JC-171?

If MCC950 is more potent in vitro, why is JC-171 relevant?

  • Efficacy in EAE: In Experimental Autoimmune Encephalomyelitis (mouse MS model), JC-171 (10 mg/kg) delayed disease onset and reduced severity comparably to MCC950 [1].

  • Th17 Response: JC-171 treatment specifically reduces the frequency of pathogenic Th17 cells in the spinal cord, linking NLRP3 inhibition directly to adaptive immune modulation in the CNS.

  • Chemical Diversity: As a hydroxyl-sulfonamide, it provides an alternative pharmacophore to the sulfonylurea structure of MCC950, which is valuable if off-target toxicity or metabolic stability becomes an issue in specific models.

References

  • Guo, C., Fulp, J. W., Jiang, Y., Li, X., Chojnacki, J. E., Wu, J., Wang, X.-Y., & Zhang, S. (2017).[4] Development and Characterization of a Hydroxyl-Sulfonamide Analogue, 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide, as a Novel NLRP3 Inflammasome Inhibitor for Potential Treatment of Multiple Sclerosis. ACS Chemical Neuroscience, 8(10), 2194–2201.[4][5][8] [4]

Sources

Validation

Confirming NLRP3 Target Engagement by JC-171

Executive Summary: The Hydroxyl-Sulfonamide Solution The NLRP3 inflammasome is a master regulator of innate immunity, implicated in pathologies ranging from Multiple Sclerosis (MS) to Alzheimer’s disease. While MCC950 re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Hydroxyl-Sulfonamide Solution

The NLRP3 inflammasome is a master regulator of innate immunity, implicated in pathologies ranging from Multiple Sclerosis (MS) to Alzheimer’s disease. While MCC950 remains the gold standard for potency, its clinical translation has been hampered by hepatotoxicity and metabolic stability issues.

JC-171 (a hydroxyl-sulfonamide analogue of JC-21) has emerged as a critical alternative.[1] Unlike general anti-inflammatories, JC-171 specifically targets the NLRP3-ASC assembly interface. This guide details the experimental framework to confirm JC-171 target engagement, distinguishing it from upstream signaling inhibitors or downstream cytokine blockers.

Comparative Analysis: JC-171 vs. Leading Alternatives

The following table contrasts JC-171 with the standard inhibitor (MCC950) and a direct ATPase inhibitor (CY-09) to contextualize its utility in research.

FeatureJC-171 MCC950 (CRID3) CY-09
Primary Target NLRP3 Inflammasome Assembly (Disrupts NLRP3-ASC interaction)NLRP3 NACHT Domain (Walker B motif binder; locks inactive conformation)NLRP3 ATPase Activity (Walker A motif binder)
Potency (IC50) ~8.45 µM (Cellular IL-1β release)~7-10 nM (Cellular IL-1β release)~1-5 µM
Solubility High (Hydroxyl-sulfonamide modification improves polarity)ModerateLow (Hydrophobic)
In Vivo Efficacy Proven in EAE (MS model); 10–100 mg/kgProven in MOG-EAE, CAPS, etc.Proven in CAPS models
Toxicity Profile No significant cytotoxicity at 30 µMKnown hepatotoxicity in clinical trialsGenerally low in preclinical
Key Advantage Improved physicochemical properties over parent JC-21; durable in vivo effect.Extreme potency (nanomolar range).Direct inhibition of ATPase cycle.

Mechanism of Action & Signaling Pathway

To confirm target engagement, one must understand where JC-171 acts. Unlike inhibitors that block Potassium (K+) efflux (upstream), JC-171 acts at the assembly step , preventing the recruitment of the adaptor protein ASC to the NLRP3 sensor.

NLRP3_Pathway Signal1 Signal 1 (LPS/TLR4) NLRP3_Inactive NLRP3 (Inactive) Signal1->NLRP3_Inactive Priming (NF-kB) Signal2 Signal 2 (ATP/P2X7/K+ Efflux) NLRP3_Active NLRP3 (Oligomerized) Signal2->NLRP3_Active Activation NLRP3_Inactive->NLRP3_Active Complex NLRP3-ASC Inflammasome NLRP3_Active->Complex Recruitment ASC ASC (Adaptor) ASC->Complex Caspase1 Caspase-1 (Cleavage) Complex->Caspase1 IL1B Mature IL-1β Release Caspase1->IL1B JC171 JC-171 (Inhibitor) JC171->Complex BLOCKS Assembly

Figure 1: JC-171 intervenes at the critical junction of NLRP3-ASC complex formation, preventing the nucleation of ASC specks and subsequent Caspase-1 activation.

Experimental Protocols for Target Engagement

Confirming JC-171 activity requires a tiered approach: Functional Validation (Output) followed by Mechanistic Confirmation (Interaction).

Protocol 1: Functional Verification (The "Output" Check)

Objective: Quantify the inhibition of IL-1β release and Caspase-1 activation in macrophages.

Reagents:

  • J774A.1 cells or Bone Marrow-Derived Macrophages (BMDMs).[2]

  • LPS (Priming agent).[2]

  • ATP or Nigericin (Activation signal).[3]

  • JC-171 (dissolved in DMSO).

Workflow:

  • Seeding: Plate J774A.1 cells at

    
     cells/well in 12-well plates.
    
  • Priming: Treat with LPS (1 µg/mL) for 4.5 hours to upregulate NLRP3 expression.

  • Inhibitor Treatment: Add JC-171 (0, 1, 10, 30 µM) for 30 minutes before the activation signal.

  • Activation: Add ATP (5 mM) for 30–60 minutes.

  • Harvest: Collect supernatant for ELISA (IL-1β) and cell lysate for Western Blot (Caspase-1 p20).

Success Criteria:

  • ELISA: Dose-dependent reduction of IL-1β with an IC50

    
     8–10 µM.[2]
    
  • Western Blot: Disappearance of the cleaved Caspase-1 (p20) band in JC-171 treated samples, while pro-Caspase-1 remains constant.

Protocol 2: Mechanistic Target Engagement (The "Interaction" Check)

Objective: Prove JC-171 physically disrupts the NLRP3-ASC protein-protein interaction (PPI). This is the definitive assay for this compound.

Rationale: Functional assays (Protocol 1) only prove inhibition. To confirm target engagement specifically at the inflammasome assembly step (as claimed by Guo et al.), you must perform a Co-Immunoprecipitation (Co-IP).

Workflow Visualization:

CoIP_Workflow Step1 1. Stimulate BMDMs/J774A.1 (LPS + ATP) Step2 2. Treat with JC-171 (vs Vehicle) Step1->Step2 Step3 3. Crosslink (Optional) & Lysis (Non-denaturing) Step2->Step3 Step4 4. IP with Anti-ASC Ab Step3->Step4 Step5 5. Western Blot Probe: Anti-NLRP3 Step4->Step5 Result Result: Reduced NLRP3 Band in IP = Target Engagement Step5->Result

Figure 2: Co-IP workflow to validate the disruption of the NLRP3-ASC complex.

Step-by-Step Protocol:

  • Cell Prep: Seed

    
     J774A.1 cells in 10cm dishes.
    
  • Treatment: Prime with LPS (4 h). Add JC-171 (30 µM) or Vehicle for 30 min. Stimulate with ATP (30 min).

  • Lysis: Lyse cells in IP buffer (NP-40 or weak Triton X-100) containing protease inhibitors. Crucial: Do not use harsh denaturing buffers (SDS) that disrupt native complexes.

  • Immunoprecipitation:

    • Incubate lysates with Anti-ASC antibody overnight at 4°C.

    • Add Protein A/G agarose beads for 2 hours.

  • Wash: Wash beads 3x with lysis buffer to remove non-specific binders.

  • Elution & Blot: Boil beads in SDS loading buffer. Run SDS-PAGE.

  • Detection: Blot for NLRP3 .

Interpretation:

  • Vehicle Control: Strong NLRP3 band detected in the Anti-ASC IP lane (Complex intact).

  • JC-171 Treated: Significantly reduced or absent NLRP3 band in the Anti-ASC IP lane (Complex disrupted).

  • Note: Blotting for ASC in the IP lane serves as the loading control to ensure IP efficiency was equal.

Protocol 3: Specificity Validation (The "Off-Target" Check)

Objective: Ensure JC-171 is not a general Caspase-1 inhibitor or broad immunosuppressant.

Method:

  • AIM2 Inflammasome: Transfect Poly(dA:dT) into LPS-primed macrophages.

  • NLRC4 Inflammasome: Transfect Flagellin or infect with Salmonella typhimurium.

  • Readout: Measure IL-1β release.

Success Criteria:

  • JC-171 should NOT inhibit IL-1β release induced by Poly(dA:dT) or Flagellin.

  • If it inhibits these, the compound is acting downstream (e.g., directly inhibiting Caspase-1) rather than engaging NLRP3 specifically.

References

  • Guo, C., et al. (2017). "Development and Characterization of a Hydroxyl-Sulfonamide Analogue, 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide, as a Novel NLRP3 Inflammasome Inhibitor for Potential Treatment of Multiple Sclerosis."[4][5] ACS Chemical Neuroscience.[4][5] [5]

  • Coll, R. C., et al. (2015). "A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases." Nature Medicine (Reference for MCC950 mechanism).

  • Jiang, H., et al. (2017). "Identification of a selective and direct NLRP3 inhibitor." Nature Communications (Reference for CY-09 mechanism).[6]

  • Swanson, K. V., et al. (2019). "The NLRP3 inflammasome: molecular activation and regulation to therapeutics." Nature Reviews Immunology.

Sources

Comparative

Benchmarking JC-171: A Technical Guide to Hydroxyl-Sulfonamide NLRP3 Inhibitors

Executive Summary JC-171 represents a strategic evolution in the class of sulfonamide-based NLRP3 inflammasome inhibitors.[1] Developed to overcome the solubility limitations of its parent compound (JC-21), JC-171 incorp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

JC-171 represents a strategic evolution in the class of sulfonamide-based NLRP3 inflammasome inhibitors.[1] Developed to overcome the solubility limitations of its parent compound (JC-21), JC-171 incorporates a hydroxamic acid moiety that significantly alters its physicochemical profile while retaining selective inhibitory activity.[1]

While the "gold standard" sulfonylurea MCC950 dominates high-potency benchmarking, JC-171 offers a distinct alternative for researchers focusing on physicochemical optimization and blood-brain barrier (BBB) permeability in neuroinflammatory models (e.g., Multiple Sclerosis/EAE). This guide benchmarks JC-171 against key sulfonamide and sulfonylurea alternatives, providing a data-driven framework for compound selection in drug discovery.

Chemical & Mechanistic Profile

Structural Logic: The Hydroxyl-Sulfonamide Shift

JC-171 is a hydroxyl-sulfonamide analogue designed via the structural modification of JC-21 (a glyburide derivative). The core innovation lies in the introduction of a hydroxamic acid group on the sulfonamide moiety.[1]

  • Parent Scaffold: Glyburide (Second-generation sulfonylurea).

  • Modification: Removal of the cyclohexylurea group (implicated in insulin secretion) and introduction of a hydroxyl-sulfonamide.

  • Result: A shift in LogP from 0.81 (JC-21) to 0.19 (JC-171) , creating a highly polar molecule with improved aqueous solubility.

Mechanism of Action (MoA)

Unlike constitutive inhibitors or those targeting the ATP-binding site directly (like CY-09), JC-171 functions downstream of the priming signal.

  • Target: NLRP3 Inflammasome (Selective).[1][2]

  • Mode: Blocks the assembly of the inflammasome complex.[1]

  • Molecular Event: Specifically interferes with the NLRP3-ASC interaction , preventing the recruitment of ASC and the subsequent polymerization required for Caspase-1 activation.[3]

Benchmarking Matrix: JC-171 vs. Competitors

The following table synthesizes experimental data to compare JC-171 against the standard inhibitor (MCC950), its parent (JC-21), and the ATPase inhibitor (CY-09).

FeatureJC-171 MCC950 (Benchmark)JC-21 (Parent)CY-09
Chemical Class Hydroxyl-SulfonamideSulfonylureaSulfonamideGlitazone Analog
Primary Target NLRP3-ASC AssemblyNLRP3 NACHT DomainNLRP3 AssemblyNLRP3 ATPase Activity
In Vitro Potency (IC₅₀) 8.45 ± 1.56 µM ~0.008 - 0.2 µM3.25 ± 1.35 µM~1 - 5 µM
Solubility (LogP) 0.19 (High Polarity)~1.330.81~3.5 (Lipophilic)
In Vivo Efficacy (EAE) Effective at 10 mg/kg Effective at 10 mg/kgEffectiveEffective
Selectivity NLRP3 specific; No TNF-α/IL-6 inhibitionHighly SelectiveSelectiveSelective
Key Advantage Solubility & CNS Efficacy Extreme PotencyFirst-in-class proofDirect ATPase targeting
Critical Analysis
  • Potency vs. Efficacy Paradox: In vitro, JC-171 appears significantly less potent (IC₅₀ ~8.45 µM) than MCC950 (IC₅₀ ~8 nM). However, in in vivo EAE models, both compounds show comparable therapeutic efficacy at 10 mg/kg. This suggests that JC-171 may possess superior pharmacokinetic properties or tissue distribution (particularly CNS penetration) that compensates for its lower intrinsic affinity.

  • Solubility: The drastic reduction in LogP (0.19) makes JC-171 an ideal candidate for formulations requiring aqueous stability, addressing a common bottleneck in sulfonylurea drug development.

Visualizing the Mechanism

The following diagram illustrates the specific intervention point of JC-171 within the canonical NLRP3 activation pathway.

NLRP3_Pathway cluster_assembly Inflammasome Assembly Signal1 Signal 1 (LPS/TLR4) NFkB NF-κB Activation Signal1->NFkB ProIL1 Pro-IL-1β / NLRP3 (Transcription) NFkB->ProIL1 NLRP3_Inactive NLRP3 (Inactive) ProIL1->NLRP3_Inactive Signal2 Signal 2 (ATP/P2X7, K+ Efflux) Signal2->NLRP3_Inactive NLRP3_Active NLRP3 (Active Conformation) NLRP3_Inactive->NLRP3_Active Oligomerization ASC ASC Recruitment NLRP3_Active->ASC Recruitment Complex NLRP3-ASC-Caspase-1 Complex ASC->Complex Output IL-1β Release Pyroptosis Complex->Output Inhibitor JC-171 (Blocks Interaction) Inhibitor->ASC Interferes with NLRP3-ASC Binding MCC950 MCC950 (Locks Inactive) MCC950->NLRP3_Inactive Stabilizes Closed State

Figure 1: JC-171 specifically targets the NLRP3-ASC interface, distinct from MCC950’s stabilization of the inactive NACHT conformation.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are standardized for benchmarking JC-171.

Protocol A: In Vitro IL-1β Release Assay (J774A.1 Macrophages)

Objective: Determine IC₅₀ for JC-171 inhibition of NLRP3-dependent cytokine release.

  • Cell Seeding: Plate J774A.1 murine macrophages at

    
     cells/mL in 24-well plates. Incubate overnight.
    
  • Priming (Signal 1): Replace medium with fresh DMEM containing 1 µg/mL LPS . Incubate for 4.5 hours at 37°C.

  • Inhibitor Treatment:

    • Prepare JC-171 stock in DMSO.

    • Add JC-171 (0.1 – 100 µM) to cells.

    • Critical Step: Add inhibitor 30 minutes prior to Signal 2 stimulation to allow cellular entry.

  • Activation (Signal 2): Add 5 mM ATP for 30 minutes.

  • Analysis:

    • Collect cell-free supernatant.

    • Quantify IL-1β using a mouse-specific ELISA kit.[1]

    • Validation Check: Ensure TNF-α levels (measured in parallel) remain unchanged to confirm NLRP3 selectivity over general NF-κB inhibition.

Protocol B: ASC Speck Formation Assay (Immunofluorescence)

Objective: Visual confirmation of JC-171 interference with ASC recruitment.

  • Preparation: Seed Bone Marrow-Derived Macrophages (BMDMs) on glass coverslips.

  • Stimulation: Prime with LPS (1 µg/mL, 4h).

  • Treatment: Treat with JC-171 (e.g., 20 µM) or Vehicle for 30 min.

  • Activation: Stimulate with ATP (5 mM) or Nigericin (10 µM) for 30 min.

  • Fixation & Staining:

    • Fix with 4% paraformaldehyde (15 min).

    • Permeabilize with 0.1% Triton X-100.

    • Stain with Anti-ASC antibody (1:200) followed by a fluorophore-conjugated secondary.

  • Readout: Count the percentage of cells containing "ASC specks" (condensed perinuclear aggregates) vs. diffuse cytoplasmic staining. JC-171 treatment should maintain diffuse staining.

Benchmarking Workflow Diagram

Assay_Workflow cluster_Readouts Readouts Step1 Step 1: Priming (LPS 4.5h) Step2 Step 2: Treatment (JC-171 / Ref Cmpd) Step1->Step2 Time: T-30min Step3 Step 3: Activation (ATP 30 min) Step2->Step3 Co-incubation ELISA ELISA (IL-1β Quantification) Step3->ELISA WB Western Blot (Caspase-1 Cleavage) Step3->WB Viability MTT Assay (Exclude Toxicity) Step3->Viability

Figure 2: Standardized workflow for differentiating specific NLRP3 inhibition from general cytotoxicity.

References

  • Guo, C., et al. (2017). "Development and Characterization of a Hydroxyl-Sulfonamide Analogue, 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide, as a Novel NLRP3 Inflammasome Inhibitor for Potential Treatment of Multiple Sclerosis."[4] ACS Chemical Neuroscience, 8(10), 2194-2201.[4]

  • Coll, R. C., et al. (2015). "A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases." Nature Medicine, 21(3), 248-255.

  • Jiang, H., et al. (2017). "Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders." Journal of Experimental Medicine, 214(11), 3219-3238.

  • Marchetti, C., et al. (2018). "NLRP3 inflammasome inhibitors: an update." Current Opinion in Pharmacology, 41, 24-34.

Sources

Safety & Regulatory Compliance

Safety

Core Directive: The Zero-Emission Standard

As a Senior Application Scientist, I prioritize not just regulatory compliance, but environmental stewardship and experimental integrity . JC-171 (CAS# 2112809-98-8) is a potent, selective NLRP3 inflammasome inhibitor .

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I prioritize not just regulatory compliance, but environmental stewardship and experimental integrity . JC-171 (CAS# 2112809-98-8) is a potent, selective NLRP3 inflammasome inhibitor . Unlike common reagents, its biological activity is designed to modulate critical immune pathways (IL-1β release) at micromolar concentrations.

The Golden Rule: Treat JC-171 not merely as chemical waste, but as a bio-active contaminant . Standard "drain disposal" is strictly prohibited. The goal is complete containment and thermal destruction (incineration) to prevent downstream ecological effects.

Substance Identification & Risk Profile

Before disposal, you must validate the material. JC-171 is often confused with "JC-1" (the mitochondrial dye). Ensure you are handling the correct agent.

PropertySpecificationOperational Implication
Chemical Name 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamideContains Sulfonamide and Chlorine moieties.[1]
CAS Number 2112809-98-8Unique identifier for waste manifests.
Mechanism Covalent/Selective NLRP3 InhibitionHigh biological potency; treat as toxic.
Physical State White to off-white solid powderDust inhalation hazard during weighing/disposal.
Solubility DMSO (>50 mg/mL), EthanolOrganic solvent waste streams required.
Stability Stable at -20°C (Solid); -80°C (Solution)Does not degrade spontaneously; requires active destruction.

Personal Protective Equipment (PPE) Matrix

Disposal is often where accidents happen due to complacency. Adhere to this PPE standard during waste transfer:

  • Respiratory: N95 or P100 respirator if disposing of dry powder >10 mg outside a fume hood.

  • Dermal: Double nitrile gloves (0.11 mm min. thickness). JC-171 is soluble in DMSO, which permeates skin rapidly, carrying the inhibitor with it.

  • Ocular: Chemical splash goggles (ANSI Z87.1).

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Contaminated Consumables)

Applicability: Pipette tips, weighing boats, gloves, and dry spill cleanup materials.

  • Segregation: Do not mix with general trash or biohazard waste (unless contaminated with infectious agents).

  • Containment: Place all solids into a Yellow Hazardous Chemical Waste Bag or a rigid container labeled "Solid Toxic Waste."

  • Labeling: Tag must read: "Debris contaminated with JC-171 (NLRP3 Inhibitor). Toxic Solid."

  • Destruction: Route for High-Temperature Incineration .

Protocol B: Liquid Waste (Stock Solutions & Mother Liquors)

Applicability: Expired DMSO stocks, leftover reaction mixtures.

  • Solvent Compatibility: JC-171 is typically dissolved in DMSO.

    • Note: While JC-171 contains a chlorine atom, the bulk solvent (DMSO) is non-halogenated. However, verify your facility's "Halogenated vs. Non-Halogenated" threshold.

    • Recommendation: Dispose of in the Non-Halogenated Organic Solvent stream unless mixed with Chloroform/DCM.

  • Transfer: Pour into the waste carboy using a funnel to prevent drips.

  • Rinsing: Triple-rinse the original vial with a small volume of DMSO or Ethanol. Add rinsate to the waste carboy.

  • Manifesting: List components as: Dimethyl Sulfoxide (99%), JC-171 (<1%).

Protocol C: Aqueous/Experimental Waste (Cell Media)

Applicability: Cell culture media containing JC-171 (e.g., 10 μM treatment).

Critical Warning: Do not bleach and pour down the drain. Bleach may oxidize the sulfonamide moiety but does not guarantee deactivation of the core pharmacophore.

  • Collection: Aspirate media into a dedicated liquid waste flask labeled "Aqueous Chemical Waste - Cytotoxic."

  • Deactivation (Optional but Recommended): If the media also contains viral vectors or human pathogens, add bleach (10% final vol) to kill biologicals first, then treat the entire mixture as Chemical Waste .

  • Disposal: Hand off to EHS for chemical treatment/incineration. Never sewer.

Visualized Disposal Workflow (Decision Tree)

The following diagram illustrates the logical flow for determining the correct waste stream for JC-171.

JC171_Disposal Start JC-171 Waste Generated StateCheck Physical State? Start->StateCheck Liquid Liquid Waste StateCheck->Liquid Solid Solid Waste (Tips, Tubes, Powder) StateCheck->Solid SolventCheck Solvent Base? Liquid->SolventCheck DMSO DMSO/Ethanol (Stock Solution) SolventCheck->DMSO Organic Aqueous Cell Media/Water (Experimental) SolventCheck->Aqueous Water-based OrgWaste Organic Solvent Waste (Incineration) DMSO->OrgWaste Non-Halogenated Stream BioCheck Biohazard Present? (Virus/Bacteria) Aqueous->BioCheck ChemWaste Aqueous Chemical Waste (Do NOT Sewer) BioCheck->ChemWaste No MixedWaste Mixed Waste (Chem + Bio) BioCheck->MixedWaste Yes (Bleach first if req) SolidBin Hazardous Solid Waste Bin (Yellow Bag) Solid->SolidBin Place in rigid container

Figure 1: Decision logic for JC-171 waste segregation. Note that "Sewer" is never an option.

Emergency Procedures: Spill Management

In the event of a spill, rapid containment prevents laboratory contamination.

  • Evacuate & Alert: If spill is >100 mg powder, evacuate the immediate area to let dust settle.

  • Powder Spill:

    • Do not dry sweep (creates dust).

    • Cover with wet paper towels (soaked in water or mild detergent) to dampen.

    • Scoop up damp material and place in a hazardous waste jar.

  • Liquid Spill (DMSO):

    • DMSO penetrates standard latex. Use Nitrile or Butyl Rubber gloves.

    • Absorb with vermiculite or polypropylene pads.

    • Clean surface with 70% Ethanol followed by soap and water.

References

  • U.S. Environmental Protection Agency (EPA). (2024). Management of Hazardous Waste Pharmaceuticals (RCRA Subpart P).[2] Retrieved from [Link]

Sources

Handling

Mechanistic Context: Why Operational Safety is Critical

JC-171 Handling and Personal Protective Equipment: A Procedural Safety Guide As drug development professionals and application scientists, we frequently handle highly potent small-molecule inhibitors that demand rigorous...

Author: BenchChem Technical Support Team. Date: March 2026

JC-171 Handling and Personal Protective Equipment: A Procedural Safety Guide

As drug development professionals and application scientists, we frequently handle highly potent small-molecule inhibitors that demand rigorous operational respect. JC-171 (CAS 2112809-98-8)[1] is a rationally designed hydroxyl-sulfonamide analogue and a highly selective inhibitor of the[2]. Because it is a potent immunomodulator capable of altering cytokine profiles (specifically IL-1β) at micromolar concentrations[2], rigorous personal protective equipment (PPE) and operational controls are non-negotiable. This guide provides the mechanistic rationale, PPE matrix, and self-validating protocols required for the safe handling, reconstitution, and disposal of JC-171.

Understanding the biological target of a compound is the first step in risk assessment. JC-171 exerts its therapeutic and biological effects by interfering with the interaction between the NLRP3 sensor and the ASC adaptor protein[2]. By blocking this oligomerization, JC-171 halts the cleavage of pro-caspase-1, thereby preventing the maturation and release of the pro-inflammatory cytokine IL-1β[2]. Accidental exposure to JC-171 can lead to unintended localized immunosuppression or disruption of normal inflammatory responses in the handler.

G LPS LPS / TLR4 Activation NFKB NF-κB Pathway LPS->NFKB Priming Upregulation of NLRP3 & pro-IL-1β NFKB->Priming NLRP3_ASC NLRP3-ASC Oligomerization Priming->NLRP3_ASC ATP ATP / P2X7 Activation K_Efflux K+ Efflux ATP->K_Efflux K_Efflux->NLRP3_ASC Caspase1 Pro-caspase-1 Cleavage NLRP3_ASC->Caspase1 JC171 JC-171 (Inhibitor) JC171->NLRP3_ASC Blocks interaction IL1B Mature IL-1β Release Caspase1->IL1B

Figure 1: Mechanism of action of JC-171 inhibiting the NLRP3 inflammasome signaling pathway.

Physicochemical Properties & Hazard Profile

To design an effective handling protocol, we must first analyze the physical properties of the compound. JC-171 was designed to have improved polarity (LogP = 0.19) compared to its parent compound JC-21[3], but it remains a solid powder that requires organic solvents like for biological assays[4].

PropertySpecification / DataOperational Implication
Chemical Name 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamideDetermines chemical compatibility.
CAS Number 2112809-98-8[1]Unique identifier for SDS cross-referencing.
Molecular Weight 384.83 g/mol [1]Required for precise molarity calculations during reconstitution.
Physical State Solid (Powder)High risk of aerosolization; requires draft-free weighing.
Primary Solvent DMSO (≥ 10 mM)DMSO acts as a carrier solvent, penetrating intact skin[4].

Personal Protective Equipment (PPE) Matrix: The Causality of Protection

Standard laboratory PPE is insufficient when handling JC-171 due to the specific solvents required for its reconstitution. The following matrix explains the causality behind each requirement.

  • Dermal Protection (Critical): JC-171 must be dissolved in DMSO for most in vitro and in vivo applications. DMSO is a powerful penetration enhancer that rapidly crosses the dermal barrier, carrying dissolved solutes (like JC-171) directly into the bloodstream[4]. Standard nitrile gloves degrade rapidly upon exposure to DMSO, often [5].

    • Requirement: Use butyl rubber gloves for extended handling of DMSO solutions[4]. If butyl is unavailable, use double-gloved heavy-duty nitrile [6] and implement a strict self-validating rule: if a splash occurs, immediately halt work, remove the outer glove, and replace it.

  • Respiratory Protection: As a lyophilized powder, JC-171 poses an inhalation hazard.

    • Requirement: All powder manipulation must occur within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood. If engineering controls are compromised, an N95 or P100 particulate respirator is required.

  • Ocular Protection:

    • Requirement:Chemical splash goggles (not standard safety glasses). The capillary action of DMSO means that even a micro-droplet reaching the eye can cause rapid absorption of the inhibitor.

Procedural Workflow: Safe Reconstitution & Handling

Every protocol must be a self-validating system to ensure both safety and experimental accuracy. The following step-by-step methodology outlines the safe preparation of a 10 mM stock solution of JC-171.

Step 1: Environmental Preparation

  • Clear the chemical fume hood of all unnecessary items to ensure laminar airflow.

  • Lay down a disposable, absorbent bench pad with a polyethylene backing to catch any micro-spills.

Step 2: Weighing the API (Self-Validating)

  • Causality: Static electricity can cause the fine powder of JC-171 to aerosolize or cling to spatulas, leading to inaccurate dosing and contamination.

  • Use an anti-static gun (e.g., Zerostat) on the weigh boat and spatula before handling.

  • Self-Validation: Before weighing the JC-171, place a certified 10 mg check-weight on the microbalance. If the balance reads 10.00 mg (± 0.05 mg), the calibration is validated.

  • Carefully weigh the required mass of JC-171 (e.g., 3.85 mg for 1.0 mL of 10 mM solution) using a micro-spatula.

Step 3: Reconstitution in DMSO (Self-Validating)

  • Transfer the powder to a sterile, amber microcentrifuge tube (JC-171 should be protected from prolonged light exposure).

  • Add 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Vortex the solution for 30-60 seconds at medium speed.

  • Self-Validation: Hold the tube up to a light source. The solution must be completely transparent with no visible particulates. If particulates remain, sonicate in a water bath at room temperature for 2 minutes until visual clarity is achieved. This validates complete dissolution.

Step 4: Aliquoting and Storage

  • To prevent repeated freeze-thaw cycles which can degrade the compound, aliquot the 10 mM stock into 50 µL single-use volumes.

  • Store aliquots at -20°C for up to 1 year, or -80°C for extended long-term storage[1].

Spill Management & Disposal Plan

A rapid, systematic response to spills prevents widespread contamination.

  • Powder Spills: Do not sweep. Sweeping aerosolizes the active pharmaceutical ingredient (API). Gently cover the powder with wet paper towels (dampened with water or 70% ethanol) to suppress dust, then wipe inward.

  • Solution Spills (DMSO/JC-171): Cover the spill with a compatible chemical absorbent pad. Do not use standard paper towels for large DMSO spills, as they can rapidly soak through to your gloves.

  • Disposal: JC-171 and all contaminated consumables (tips, tubes, gloves, bench pads) must be treated as hazardous chemical waste. Place in a sealed, labeled solid waste container. Do not pour any JC-171 solutions down the drain, as it is biologically active and potentially hazardous to aquatic life.

References

  • Title: Development and Characterization of a Hydroxyl-Sulfonamide Analogue, 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide, as a Novel NLRP3 Inflammasome Inhibitor for Potential Treatment of Multiple Sclerosis. Source: ACS Chemical Neuroscience URL: [Link]

  • Title: Guidelines for Safe Work Practices in Human and Animal Medical Diagnostic Laboratories Source: Centers for Disease Control and Prevention (CDC) URL: [Link]

  • Title: Hazard Communication Manual Source: United States Department of Agriculture (USDA) - ARS URL: [Link]

  • Title: Dimethyl sulfoxide Source: Wikipedia, The Free Encyclopedia URL: [Link]

Sources

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